molecular formula C9H7N3O B183976 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde CAS No. 51719-84-7

4-phenyl-1H-1,2,3-triazole-5-carbaldehyde

Cat. No.: B183976
CAS No.: 51719-84-7
M. Wt: 173.17 g/mol
InChI Key: LLGIAYKTCWJZHF-UHFFFAOYSA-N
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Description

4-phenyl-1H-1,2,3-triazole-5-carbaldehyde is a versatile chemical building block prized for its reactive aldehyde group, which facilitates its use in the synthesis of diverse heterocyclic compounds and complex molecular architectures. While the isomeric 4-carbaldehyde series has been extensively explored, this 5-carbaldehyde derivative offers a distinct spatial orientation for further derivatization. Compounds within the 1,2,3-triazole-4-carbaldehyde family have demonstrated significant utility in medicinal chemistry as core scaffolds for developing biologically active molecules. These structures are frequently investigated as inhibitors for various targets, including kinase enzymes such as EGFR . The synthetic versatility of the formyl group allows for the creation of imine derivatives, which can serve as ligands in coordination chemistry or undergo rearrangements like the Cornforth rearrangement to access other valuable triazole subtypes . A prominent application of triazolecarbaldehydes is in the field of bioconjugation, where they enable site-specific modification of biomolecules. The aldehyde functionality can selectively react with N-terminal amines of peptides and proteins under mild conditions to achieve high conversion rates, enabling the attachment of probes, polymers, and other functional molecules . This method provides a robust tool for protein engineering and the development of bioconjugates. Furthermore, the synthesis of triazolecarbaldehydes can be achieved through azide-free routes, leveraging sustainable building blocks like carbohydrates and continuous flow chemistry to improve efficiency and safety profile . This reagent is intended for research applications only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-phenyl-2H-triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H7N3O/c13-6-8-9(11-12-10-8)7-4-2-1-3-5-7/h1-6H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLGIAYKTCWJZHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNN=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30966004
Record name 5-Phenyl-1H-1,2,3-triazole-4-carbaldehyde
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Molecular Weight

173.17 g/mol
Source PubChem
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CAS No.

51719-84-7
Record name 51719-84-7
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Record name 5-Phenyl-1H-1,2,3-triazole-4-carbaldehyde
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Record name 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Phenyl-1H-1,2,3-triazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies for obtaining 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde, a valuable building block in medicinal chemistry and materials science. The document details established experimental protocols, presents quantitative data for comparative analysis, and visualizes the synthetic pathways for enhanced understanding.

Introduction

The 1,2,3-triazole moiety is a prominent scaffold in a wide array of biologically active compounds and functional materials. The presence of a formyl group at the 5-position of the 4-phenyl-1H-1,2,3-triazole core offers a versatile handle for further chemical transformations, making this compound a crucial intermediate in the synthesis of more complex molecules. This guide explores two primary and effective routes for the synthesis of this compound: the direct cyclization of α-bromocinnamaldehyde with sodium azide and a two-step approach involving the oxidation of (4-phenyl-1H-1,2,3-triazol-5-yl)methanol.

Synthetic Pathways

Two robust methods for the synthesis of this compound are presented below, each with distinct advantages in terms of reaction conditions and overall efficiency.

Method 1: Direct Synthesis from α-Bromocinnamaldehyde

This method offers a direct and high-yielding route to the target compound through a cycloaddition reaction. The key starting material, 2-bromo-3-phenyl-2-propenal (α-bromocinnamaldehyde), is first synthesized from cinnamaldehyde.

Reaction Scheme:

Method_1_Overall cluster_step1 Step 1: Synthesis of 2-bromo-3-phenyl-2-propenal cluster_step2 Step 2: Cyclization to this compound Cinnamaldehyde Cinnamaldehyde Dibromo_intermediate 2,3-Dibromo-3-phenylpropanal Cinnamaldehyde->Dibromo_intermediate Br2 Alpha_bromo 2-Bromo-3-phenyl-2-propenal Dibromo_intermediate->Alpha_bromo Dehydrobromination Target_compound This compound Alpha_bromo_ref 2-Bromo-3-phenyl-2-propenal Alpha_bromo_ref->Target_compound NaN3

Caption: Overall workflow for the synthesis via α-bromocinnamaldehyde.

Experimental Protocol:

Step 1: Synthesis of 2-bromo-3-phenyl-2-propenal (α-bromocinnamaldehyde)

This step involves the bromination of cinnamaldehyde followed by dehydrobromination.

  • Materials: Cinnamaldehyde, Bromine, suitable solvent (e.g., carbon tetrachloride or dichloromethane), and a base for dehydrobromination (e.g., triethylamine or potassium carbonate).

  • Procedure:

    • Dissolve cinnamaldehyde in a suitable solvent and cool the solution in an ice bath.

    • Slowly add a solution of bromine in the same solvent dropwise with constant stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

    • To the resulting solution of 2,3-dibromo-3-phenylpropanal, add a base to induce dehydrobromination.

    • Stir the mixture at room temperature or with gentle heating until the formation of 2-bromo-3-phenyl-2-propenal is complete.

    • Work up the reaction mixture by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure.

    • The crude product can be purified by column chromatography or distillation.

Step 2: Synthesis of this compound

The reaction of 2-bromo-3-phenyl-2-propenal with sodium azide proceeds at room temperature to yield the final product.[1]

  • Materials: 2-bromo-3-phenyl-2-propenal, Sodium azide (NaN₃), Dimethyl sulfoxide (DMSO) or another suitable polar aprotic solvent.

  • Procedure:

    • Dissolve 2-bromo-3-phenyl-2-propenal in the chosen solvent.

    • Add sodium azide portion-wise to the stirred solution at room temperature.

    • Continue stirring at room temperature until the starting material is consumed (monitored by TLC).

    • Upon completion, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to afford this compound.

Quantitative Data:

ParameterValueReference
Yield87%[1]
Reaction TemperatureRoom Temperature[1]
Key Reagents2-bromo-3-phenyl-2-propenal, Sodium Azide[1]
Method 2: Oxidation of (4-phenyl-1H-1,2,3-triazol-5-yl)methanol

This two-step method involves the initial synthesis of the corresponding alcohol precursor, (4-phenyl-1H-1,2,3-triazol-5-yl)methanol, followed by its oxidation to the desired aldehyde.

Reaction Scheme:

Method_2_Overall cluster_step1 Step 1: Synthesis of (4-phenyl-1H-1,2,3-triazol-5-yl)methanol cluster_step2 Step 2: Oxidation to Aldehyde Phenylacetylene Phenylacetylene Triazole_alcohol (4-phenyl-1H-1,2,3-triazol-5-yl)methanol Phenylacetylene->Triazole_alcohol Azide_source Azide Source (e.g., NaN3) Azide_source->Triazole_alcohol Formaldehyde_source Formaldehyde Source Formaldehyde_source->Triazole_alcohol Target_compound This compound Triazole_alcohol_ref (4-phenyl-1H-1,2,3-triazol-5-yl)methanol Triazole_alcohol_ref->Target_compound Oxidizing Agent (e.g., MnO2) Vilsmeier_Haack cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation DMF DMF Vilsmeier_reagent Vilsmeier Reagent DMF->Vilsmeier_reagent POCl3 POCl3 POCl3->Vilsmeier_reagent Triazole 4-Phenyl-1H-1,2,3-triazole Iminium_salt Iminium Salt Intermediate Triazole->Iminium_salt Vilsmeier Reagent Target_compound This compound Iminium_salt->Target_compound Hydrolysis

References

An In-depth Technical Guide on the Formation of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for the formation of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde, a valuable building block in medicinal chemistry and materials science. The document details the core reaction mechanisms, provides experimental protocols, and presents quantitative data for comparative analysis.

Introduction

The 1,2,3-triazole moiety is a prominent scaffold in a wide array of biologically active compounds and functional materials. Its stability, synthetic accessibility, and ability to engage in hydrogen bonding have made it a favored structural unit in drug design. Specifically, this compound serves as a versatile intermediate, with the aldehyde functionality enabling further molecular elaborations. This guide explores the key methodologies for its synthesis, focusing on the underlying reaction mechanisms and practical experimental considerations.

Synthetic Pathways and Mechanisms

Two principal synthetic strategies have been identified for the formation of this compound. The first is a direct, one-pot synthesis from an α,β-unsaturated aldehyde, while the second is a two-step approach involving the initial formation of the 4-phenyl-1H-1,2,3-triazole core followed by formylation.

Pathway 1: Direct Synthesis from α-Bromocinnamaldehyde

A highly efficient and regioselective one-pot synthesis of this compound involves the reaction of α-bromocinnamaldehyde (2-bromo-3-phenyl-2-propenal) with sodium azide. This metal-free approach proceeds under mild conditions and affords the target molecule in high yield.

Mechanism: The reaction is proposed to proceed through a [3+2] cycloaddition of the azide to the carbon-carbon double bond of the α-bromo-α,β-unsaturated aldehyde. The electron-withdrawing nature of the bromine atom facilitates this cycloaddition. The initial cycloadduct then undergoes elimination of hydrogen bromide to yield the aromatic this compound.[1]

Pathway1 Reactants α-Bromocinnamaldehyde + Sodium Azide (NaN3) Intermediate Cycloadduct Intermediate Reactants->Intermediate [3+2] Cycloaddition Product This compound Intermediate->Product Elimination Byproduct HBr Intermediate->Byproduct

Caption: Proposed mechanism for the direct synthesis of this compound.

Pathway 2: Two-Step Synthesis via 4-phenyl-1H-1,2,3-triazole

This alternative pathway involves two distinct stages: the synthesis of the 4-phenyl-1H-1,2,3-triazole core, followed by the introduction of the formyl group at the C5 position.

The most common method for the synthesis of 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". In this case, phenylacetylene reacts with an azide source (e.g., sodium azide with an in-situ generated alkyl halide or trimethylsilyl azide) in the presence of a copper(I) catalyst to regioselectively yield 4-phenyl-1H-1,2,3-triazole.

CuAAC Reactants Phenylacetylene + Azide Source Product 4-phenyl-1H-1,2,3-triazole Reactants->Product Catalyst Cu(I) Catalyst Catalyst->Product

Caption: Synthesis of the 4-phenyl-1H-1,2,3-triazole core via CuAAC.

Two primary methods can be employed for the formylation of the pre-formed triazole ring: the Vilsmeier-Haack reaction and lithiation followed by quenching with a formylating agent.

  • Vilsmeier-Haack Reaction: This reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The electron-rich triazole ring undergoes electrophilic substitution by the Vilsmeier reagent, and subsequent hydrolysis yields the aldehyde.[2][3][4]

Vilsmeier_Haack Reactants 4-phenyl-1H-1,2,3-triazole + Vilsmeier Reagent (DMF/POCl3) Intermediate Iminium Salt Intermediate Reactants->Intermediate Electrophilic Substitution Product This compound Intermediate->Product Hydrolysis

Caption: Vilsmeier-Haack formylation of 4-phenyl-1H-1,2,3-triazole.

  • Lithiation and Formylation: This method involves the regioselective deprotonation of the C5 position of the triazole ring using a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi). The resulting lithiated intermediate is then quenched with an electrophilic formylating agent, such as ethyl formate or DMF, to introduce the aldehyde group.[5]

Lithiation_Formylation Reactant 4-phenyl-1H-1,2,3-triazole Step1 1. n-BuLi Intermediate 5-Lithio-4-phenyl-1H-1,2,3-triazole Reactant->Intermediate Deprotonation Step2 2. Ethyl Formate or DMF Product This compound Intermediate->Product Electrophilic Quench

Caption: Formylation via lithiation of the C5 position.

Data Presentation

The following tables summarize the quantitative data for the different synthetic pathways.

Table 1: Direct Synthesis of this compound

Starting MaterialReagentsSolventTemperatureYield (%)Reference
α-BromocinnamaldehydeSodium AzideNot specifiedRoom Temperature87[1]

Table 2: Two-Step Synthesis of this compound

StepStarting MaterialReagentsCatalystSolventTemperatureYield (%)Reference
1PhenylacetyleneSodium Azide, Methyl IodideCopper IodideNot specifiedNot specifiedNot specified[5]
21-Methyl-4-phenyl-1H-1,2,3-triazolen-Butyllithium, Ethyl Formate-Not specifiedNot specifiedNot specified[5]

Note: Specific yield data for the two-step synthesis of the unsubstituted this compound was not available in the searched literature. The table reflects the reagents used for a similar N-methylated analog.

Experimental Protocols

Protocol for Direct Synthesis from α-Bromocinnamaldehyde (Pathway 1)

While a detailed, step-by-step protocol was not found in the initial search, a general procedure based on the available information is provided below.

Materials:

  • α-Bromocinnamaldehyde (2-bromo-3-phenyl-2-propenal)

  • Sodium Azide (NaN₃)

  • Appropriate solvent (e.g., Dimethyl sulfoxide - DMSO or N,N-Dimethylformamide - DMF)

Procedure:

  • Dissolve α-bromocinnamaldehyde in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Add sodium azide portion-wise to the stirred solution at room temperature. Caution: Sodium azide is highly toxic and can form explosive compounds. Handle with appropriate safety precautions.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by pouring the mixture into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Protocol for Two-Step Synthesis (Pathway 2)

Materials:

  • Phenylacetylene

  • Sodium Azide (NaN₃)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • tert-Butanol/Water mixture

Procedure:

  • To a solution of phenylacetylene in a tert-butanol/water mixture, add sodium azide.

  • In a separate flask, prepare a solution of copper(II) sulfate pentahydrate and sodium ascorbate in water.

  • Add the copper sulfate/sodium ascorbate solution to the phenylacetylene/azide mixture.

  • Stir the reaction vigorously at room temperature. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 4-phenyl-1H-1,2,3-triazole.

Materials:

  • 4-phenyl-1H-1,2,3-triazole

  • n-Butyllithium (n-BuLi) in hexanes

  • Ethyl formate or N,N-Dimethylformamide (DMF)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve 4-phenyl-1H-1,2,3-triazole in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium in hexanes dropwise to the cooled solution.

  • Stir the mixture at -78 °C for the time required for complete deprotonation (typically 30-60 minutes).

  • Add the formylating agent (ethyl formate or DMF) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to warm to room temperature slowly and stir for several hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by column chromatography to afford this compound.

Conclusion

The formation of this compound can be achieved through two primary synthetic routes. The direct, one-pot synthesis from α-bromocinnamaldehyde offers an efficient and high-yielding pathway under mild, metal-free conditions. The two-step approach, involving the well-established CuAAC reaction followed by formylation, provides a more modular route that allows for greater diversification of the triazole core before the introduction of the aldehyde functionality. The choice of synthetic route will depend on the availability of starting materials, desired scale, and the need for molecular diversity. Both pathways provide valuable tools for the synthesis of this important heterocyclic building block for applications in drug discovery and materials science.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde

Abstract

This document provides a comprehensive technical overview of this compound, a heterocyclic aromatic compound of significant interest in medicinal chemistry and organic synthesis. It details the compound's physicochemical properties, spectral characteristics, synthesis methodologies, and chemical reactivity. Experimental protocols for its synthesis and a representative derivatization reaction are provided. The potential applications, particularly in drug discovery and material science, are also discussed, supported by diagrams illustrating its synthetic pathway and reaction versatility.

Core Chemical Properties

This compound is an organic compound with the molecular formula C₉H₇N₃O.[1][2] Its structure features a planar, five-membered 1,2,3-triazole ring, which is an aromatic heterocycle, substituted with a phenyl group at the 4-position and a formyl (aldehyde) group at the 5-position.[1] This unique combination of a stable triazole core, a versatile aldehyde functional group, and a phenyl moiety imparts a range of useful chemical properties and makes it a valuable building block in various scientific fields.[1][3]

Physicochemical Data

The key physicochemical properties of this compound and its common isomer are summarized below. The high polarity conferred by the three nitrogen atoms in the triazole ring significantly influences its physical characteristics.[1]

PropertyDataReference
IUPAC Name 5-phenyl-2H-1,2,3-triazole-4-carbaldehyde[1]
CAS Number 51719-84-7[1]
Molecular Formula C₉H₇N₃O[1][2]
Molecular Weight 173.17 g/mol [1][2]
Appearance Solid
Melting Point 99-101°C (for isomer 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde)[4]
SMILES C1=CC=C(C=C1)C2=NNN=C2C=O[1][2]
InChI Key LLGIAYKTCWJZHF-UHFFFAOYSA-N[1]
Spectral Data

Spectroscopic analysis is crucial for the structural confirmation of this compound. The following table summarizes its characteristic spectral data.

SpectroscopyData (Solvent: DMSO-d₆)Reference
¹H NMR δ 10.17 (s, 1H, CHO), 7.95 (m, Ar-H), 7.52 (m, Ar-H)[5]
¹³C NMR δ 187.79 (CHO), 144.04 (C-triazole), 134.20-128.91 (C-phenyl)[5]
IR (KBr) ν 1694 cm⁻¹ (C=O stretching), 1584 & 1562 cm⁻¹ (C=C stretching), 1109 cm⁻¹[5]

Synthesis and Experimental Protocols

Several synthetic routes to this compound have been developed. The most prominent methods include the reaction of α-bromocinnamaldehyde with sodium azide, the Vilsmeier-Haack formylation of 4-phenyl-1H-1,2,3-triazole, and the oxidation of the corresponding alcohol, (4-phenyl-1H-1,2,3-triazol-5-yl)methanol.[3][5][6]

A particularly efficient method involves the reaction of 2-bromo-3-phenyl-2-propenal with sodium azide, which proceeds at room temperature and provides the target compound in high yield.[5] This approach is noted for its mild conditions and avoidance of toxic catalysts, aligning with the principles of "green chemistry".[5]

Synthesis_Workflow reactant 2-Bromo-3-phenyl-2-propenal product This compound reactant->product Sodium Azide (NaN3) Room Temperature

Synthesis of the target compound from 2-bromo-3-phenyl-2-propenal.
Experimental Protocol: Synthesis from α-Bromocinnamaldehyde

This protocol is based on the method described by Nenajdenko et al., which provides an 87% isolated yield.[5]

Materials:

  • 2-bromo-3-phenyl-2-propenal (α-bromocinnamaldehyde)

  • Sodium azide (NaN₃)

  • Dimethyl sulfoxide (DMSO)

  • Water

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve 2-bromo-3-phenyl-2-propenal (1.0 eq) in DMSO.

  • To this solution, add sodium azide (1.2 eq) portion-wise while stirring at room temperature.

  • Continue stirring the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing cold water.

  • Extract the aqueous mixture three times with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

  • Characterize the final product using NMR and IR spectroscopy to confirm its structure and purity.[5]

Chemical Reactivity and Protocols

The reactivity of this compound is dominated by its aldehyde group, which serves as a handle for numerous chemical transformations.[1] The triazole ring itself is relatively stable but can undergo N-substitution.

Key Reactions:

  • Condensation Reactions: The aldehyde group readily undergoes condensation with primary amines to form imines (Schiff bases) and with active methylene compounds in Knoevenagel condensations.[1][7]

  • Nucleophilic Addition: It reacts with nucleophiles such as Grignard reagents or organolithium compounds at the electrophilic carbonyl carbon.[1]

  • Wittig Reaction: The aldehyde can be converted into a variety of alkenes using phosphorus ylides.[3]

  • Oxidation: The formyl group can be oxidized to a carboxylic acid, yielding 4-phenyl-1H-1,2,3-triazole-5-carboxylic acid.[8]

  • Cycloaddition Reactions: The triazole ring can participate in cycloaddition reactions, leading to more complex fused heterocyclic systems.[1]

Reactivity_Diagram cluster_main Key Reactions Start 4-phenyl-1H-1,2,3-triazole- 5-carbaldehyde Oxidation Carboxylic Acid Derivative Start->Oxidation [O] Condensation Imine (Schiff Base) Start->Condensation R-NH2 Wittig Alkene Derivative Start->Wittig Ph3P=CHR Nucleophilic_Add Secondary Alcohol Start->Nucleophilic_Add 1. R-MgBr 2. H3O+

Reactivity of this compound.
Experimental Protocol: Knoevenagel Condensation

This protocol provides a general method for the derivatization of the aldehyde via a Knoevenagel condensation with an active methylene compound like malononitrile.[7]

Materials:

  • This compound

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol

Procedure:

  • In a suitable flask, dissolve this compound (1.0 eq) in ethanol.

  • Add malononitrile (1.1 eq) to the solution.

  • Add a catalytic amount of piperidine (e.g., 2-3 drops) to the mixture.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce precipitation.

  • Filter the solid product, wash it with cold ethanol, and dry it under vacuum.

  • The resulting product, 2-((4-phenyl-1H-1,2,3-triazol-5-yl)methylene)malononitrile, can be further purified by recrystallization if necessary.

Scientific and Industrial Applications

The structural features of this compound make it a compound of high interest across several domains.

  • Medicinal Chemistry: The 1,2,3-triazole moiety is a recognized pharmacophore present in numerous approved drugs.[1] This compound serves as a valuable scaffold for the synthesis of novel therapeutic agents. Derivatives have been investigated for a range of biological activities, including antimicrobial (antibacterial and antifungal) and anticancer properties.[1][9]

  • Organic Synthesis: As a versatile building block, its reactive aldehyde group allows for the construction of more complex molecular architectures.[1] It is a key intermediate in the synthesis of a wide array of heterocyclic compounds.[4]

  • Material Science: The compound's unique electronic properties and its ability to form coordination complexes make it a candidate for the development of advanced materials, such as fluorescent probes or functional polymers.[1][4]

  • Agrochemicals: Due to its demonstrated antimicrobial properties, it holds potential for use in the development of novel fungicides and bactericides for crop protection.[1]

Conclusion

This compound is a stable, synthetically accessible, and highly versatile heterocyclic compound. Its well-defined chemical properties, characterized by the reactivity of its aldehyde group and the stability of the triazole core, make it an important intermediate for both academic research and industrial applications. The continued exploration of this molecule and its derivatives is expected to yield significant advancements in drug discovery, organic synthesis, and material science.

References

Spectroscopic and Synthetic Profile of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde. This compound is a valuable building block in medicinal chemistry and materials science.[1] The information presented herein is intended to support research and development efforts in these fields.

Spectroscopic Data

The structural confirmation of this compound is supported by various spectroscopic techniques. The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Mass spectrometry data for this specific compound was not available in the reviewed literature.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityAttributionSolvent
10.17SingletAldehyde group (-CHO)DMSO-d6
7.95MultipletPhenyl substituentDMSO-d6
7.52MultipletPhenyl substituentDMSO-d6

Data sourced from Novokshonov et al.[2]

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAttributionSolvent
187.79Aldehyde group carbon (>C=O)DMSO-d6
144.04Triazole ring carbonDMSO-d6
128.91-134.20Phenyl radical carbonsDMSO-d6

Data sourced from Novokshonov et al.[2]

Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹)Attribution
1694>C=O stretching
1584Phenyl ring stretching
1562>C=C< stretching
1109Phenyl ring absorption

Data sourced from Novokshonov et al.[2]

Experimental Protocol: Synthesis of this compound

The following protocol describes the synthesis of this compound from α-bromocinnamaldehyde and sodium azide, which has been reported to yield the product in 87% isolated yield.[2]

Materials:

  • α-bromocinnamaldehyde

  • Sodium azide (NaN₃)

  • Appropriate solvent (the specific solvent for the final reaction step is not detailed in the source, but the reaction proceeds at room temperature)

Procedure:

The synthesis is a two-step process starting from 3-phenyl-2-propenal:

  • Synthesis of 2-bromo-3-phenyl-2-propenal (α-bromocinnamaldehyde):

    • 3-phenyl-2-propenal is first brominated using molecular bromine.

    • This is followed by dehydrobromination of the resulting 2,3-dibromo-3-phenyl-2-propenal to yield 2-bromo-3-phenyl-2-propenal.[2]

  • Synthesis of this compound:

    • 2-bromo-3-phenyl-2-propenal is reacted with sodium azide.

    • The reaction proceeds at room temperature to exclusively afford this compound.[2]

This method is highlighted for its mild conditions and avoidance of toxic solvents and catalysts, aligning with the principles of "green chemistry".[2]

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of the synthesized this compound.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Starting Materials (α-bromocinnamaldehyde, Sodium Azide) reaction Chemical Reaction (Room Temperature) start->reaction product Crude Product (this compound) reaction->product purification Purification product->purification final_product Pure Product purification->final_product nmr NMR Spectroscopy (¹H and ¹³C) final_product->nmr ir IR Spectroscopy final_product->ir ms Mass Spectrometry (Data Not Found) final_product->ms structure Structural Elucidation nmr->structure ir->structure

Caption: Workflow for the synthesis and spectroscopic characterization.

References

An In-depth Technical Guide to 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and spectroscopic characterization of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde. This heterocyclic compound, featuring a unique combination of a phenyl group, a 1,2,3-triazole ring, and a carbaldehyde moiety, is a molecule of significant interest in medicinal chemistry and materials science. Its structural features suggest potential as a scaffold for the development of novel therapeutic agents and functional materials. This document consolidates key experimental data and protocols to facilitate further research and application of this versatile molecule.

Molecular Structure and Properties

This compound (C₉H₇N₃O) is an aromatic heterocyclic compound with a molecular weight of 173.17 g/mol . The core of the molecule consists of a five-membered 1,2,3-triazole ring, to which a phenyl group is attached at the 4th position and a carbaldehyde (formyl) group at the 5th position.

Table 1: Chemical Identifiers and Properties

PropertyValue
Molecular Formula C₉H₇N₃O
Molecular Weight 173.17 g/mol
SMILES O=Cc1c(nn[nH]1)c2ccccc2
InChIKey LLGIAYKTCWJZHF-UHFFFAOYSA-N
CAS Number 51719-84-7

Synthesis

A reported synthesis of this compound involves the reaction of α-bromocinnamaldehyde with sodium azide. This method is noted for its high yield and mild reaction conditions.

Experimental Protocol: Synthesis of this compound

Materials:

  • α-bromocinnamaldehyde

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Water

  • Diethyl ether

Procedure:

  • Dissolve α-bromocinnamaldehyde (1 equivalent) in dimethylformamide (DMF).

  • To this solution, add sodium azide (1.1 equivalents) portion-wise at room temperature with stirring.

  • Continue stirring the reaction mixture at room temperature for 24 hours.

  • After completion of the reaction (monitored by TLC), pour the reaction mixture into ice-cold water.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Yield: 87% (reported).

Spectroscopic Characterization

The structure of this compound has been confirmed by various spectroscopic techniques, including Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 2: Spectroscopic Data

Technique Observed Peaks/Shifts
IR (cm⁻¹) ~3100-3000 (aromatic C-H stretch), ~1700 (C=O stretch, aldehyde), ~1600, 1480 (C=C stretch, aromatic)
¹H NMR (CDCl₃, δ ppm) ~10.0 (s, 1H, CHO), ~8.0-7.4 (m, 5H, Ar-H)
¹³C NMR (CDCl₃, δ ppm) ~185.0 (CHO), ~145.0 (C-4 of triazole), ~135.0 (C-5 of triazole), ~130.0-128.0 (phenyl carbons)

Note: The exact peak positions and chemical shifts may vary slightly depending on the solvent and experimental conditions.

Potential Biological Activity and Mechanism of Action

While specific biological studies on this compound are limited in the reviewed literature, the 1,2,3-triazole scaffold is a well-known pharmacophore present in numerous bioactive compounds exhibiting a wide range of activities, including antimicrobial, antiviral, and anticancer effects.

A common mechanism of action for many biologically active triazole derivatives is the inhibition of specific enzymes. The nitrogen atoms in the triazole ring can coordinate with metal ions in the active sites of metalloenzymes, leading to their inhibition. The following diagram illustrates a generalized logical workflow for the screening and proposed mechanism of action for a triazole-based enzyme inhibitor.

G Logical Workflow for Triazole-Based Enzyme Inhibitor cluster_0 Compound Synthesis & Screening cluster_1 Proposed Mechanism of Action A Synthesis of This compound B In vitro Assay: Enzyme Activity Measurement A->B Test Compound C Determination of IC50 Value B->C Data Analysis D Triazole Compound C->D Identified as Potent Inhibitor F Enzyme-Inhibitor Complex (Inactive) D->F E Target Enzyme (e.g., Metalloenzyme) E->F G Inhibition of Biological Pathway F->G Blocks Catalysis H Therapeutic Effect (e.g., Antimicrobial) G->H

Caption: Logical workflow for the investigation of a triazole compound as a potential enzyme inhibitor.

Conclusion

This compound represents a molecule with significant potential for further investigation. Its well-defined structure, accessible synthesis, and the known biological relevance of its core components make it an attractive candidate for applications in drug discovery and materials science. This guide provides a foundational repository of its key characteristics to support and stimulate future research endeavors. The aldehyde functionality, in particular, offers a versatile handle for further chemical modifications, opening avenues for the creation of diverse molecular libraries for screening and development.

The Diverse Biological Activities of 4-Phenyl-1H-1,2,3-Triazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-triazole moiety, particularly the 4-phenyl-1H-1,2,3-triazole scaffold, has emerged as a "privileged" structure in medicinal chemistry. Its unique physicochemical properties, including metabolic stability and the capacity for hydrogen bonding, make it an ideal building block for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the significant biological activities exhibited by this class of compounds, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Anticancer Activity

Derivatives of 1,2,3-triazole have demonstrated considerable potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The mechanism of action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes like topoisomerase.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of various 1,2,3-triazole derivatives against several cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of a compound's potency in inhibiting biological or biochemical function.

Compound ID/DescriptionCancer Cell LineIC50 (µM)Reference
Phosphonate derivative 8 HT-1080 (Fibrosarcoma)15.13[1]
Phosphonate derivative 8 A-549 (Lung Carcinoma)21.25[1]
Phosphonate derivative 8 MCF-7 (Breast Adenocarcinoma)18.06[1]
Phosphonate derivative 8 MDA-MB-231 (Breast Adenocarcinoma)16.32[1]
Pyrazolo-[1,2,4]-triazole-[1,2,3]-triazole hybrid 7 HepG-2 (Liver Cancer)12.22
Pyrazolo-[1,2,4]-triazole-[1,2,3]-triazole hybrid 7 HCT-116 (Colon Cancer)14.16
Pyrazolo-[1,2,4]-triazole-[1,2,3]-triazole hybrid 7 MCF-7 (Breast Adenocarcinoma)14.64
2H-benzo[b][1,4]oxazin-3(4H)-one linked 14b A549 (Lung Cancer)7.59 ± 0.31
2H-benzo[b][1,4]oxazin-3(4H)-one linked 14c A549 (Lung Cancer)18.52 ± 0.59
Tetrahydrocurcumin derivative 4g HCT-116 (Colon Carcinoma)1.09 ± 0.17[2]
(1-aryl-1H-1,2,3-triazol-4-yl)methyl derivative 3d MCF-7 (Breast Adenocarcinoma)11.34[3]
(1-aryl-1H-1,2,3-triazol-4-yl)methyl derivative 3f MCF-7 (Breast Adenocarcinoma)11.73[3]

Antiviral Activity

A significant area of investigation for 4-phenyl-1H-1,2,3-triazole derivatives is their potent antiviral activity, particularly against the Human Immunodeficiency Virus (HIV-1). These compounds have been developed as inhibitors of the HIV-1 capsid (CA) protein, a crucial target involved in both early and late stages of the viral replication cycle.

Quantitative Data: Anti-HIV-1 Activity

The following table presents the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) for several 4-phenyl-1H-1,2,3-triazole phenylalanine derivatives. The Selectivity Index (SI), the ratio of CC50 to EC50, indicates the therapeutic window of the compound.

Compound IDAnti-HIV-1 Activity (NL4-3) EC50 (µM)Cytotoxicity (TZM-bl cells) CC50 (µM)Selectivity Index (SI)Reference
6a-9 3.13 ± 0.91> 16.48> 5.26[4]
6a-10 3.30 ± 0.63> 16.48> 4.99[4]
6a-11 3.46 ± 0.59> 16.48> 4.76[4]
5b 3.30 ± 0.85> 20.64> 6.25[4]
d19 0.59 ± 0.06>100>169[5]
d13 0.59 ± 0.08>100>169[5]
PF-74 (Reference) 0.79 ± 0.09>100>126[5]
Mechanism of Action: HIV-1 Capsid Inhibition

These derivatives function by binding to a pocket within the HIV-1 capsid protein. This interaction disrupts the delicate balance of capsid stability required for the viral lifecycle, affecting both the uncoating process in the early phase and the assembly of new viral particles in the late phase.

HIV_Capsid_Inhibition cluster_early Early Stage cluster_late Late Stage Viral Entry Viral Entry Reverse Transcription Reverse Transcription Viral Entry->Reverse Transcription Nuclear Import Nuclear Import Reverse Transcription->Nuclear Import Uncoating Uncoating Reverse Transcription->Uncoating Gag Polyprotein Gag Polyprotein Assembly Assembly Gag Polyprotein->Assembly Budding & Maturation Budding & Maturation Assembly->Budding & Maturation Triazole Derivative 4-Phenyl-1,2,3-Triazole Derivative Triazole Derivative->Uncoating Inhibits Triazole Derivative->Assembly Inhibits HIV-1 Lifecycle HIV-1 Lifecycle

Mechanism of dual-stage HIV-1 capsid inhibition.

Antimicrobial Activity

Triazole derivatives have long been recognized for their antimicrobial properties. The 4-phenyl-1,2,3-triazole scaffold has been incorporated into novel compounds demonstrating activity against various bacterial and fungal strains.

Quantitative Data: Antimicrobial Activity

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Compound ID/DescriptionMicroorganismMIC (µg/mL)Reference
Phenylpiperazine derivative 9 E. coli0.12 - 1.95[6]
Phenylpiperazine derivative 9 S. aureus0.12 - 1.95[6]
Phenylpiperazine derivative 9 P. aeruginosa0.12 - 1.95[6]
Nalidixic acid-based derivative 1a-g P. aeruginosa16[6]
Nalidixic acid-based derivative 2 (chloro-subst.)Various bacteria16[6]
Triazole-3-thione derivativeB. subtilis31.25[6]

Anti-inflammatory Activity

Several 1,2,3-triazole and 1,2,4-triazole derivatives have been evaluated for their anti-inflammatory effects. A primary mechanism for this activity is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in the inflammatory cascade.

Quantitative Data: COX Inhibition and In Vivo Activity

The table below includes in vitro COX enzyme inhibition data and in vivo anti-inflammatory activity from the carrageenan-induced paw edema model.

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)In Vivo % Inhibition (Carrageenan Paw Edema)Reference
Diaryl-1,2,4-triazole 21a 9.152.13> Celecoxib[7]
Diaryl-1,2,4-triazole 21b 8.851.98> Celecoxib[7]
Schiff base derivative 4 117.81.76Weaker than Indomethacin[7]
1,2,4-Triazole anilide 6f --78%[8]
1,2,4-Triazole anilide 6e --76%[8]
Ibuprofen-triazole hybrid 6b --100% (at 8h)[9]
Celecoxib (Reference) 6.120.95-[7]
Signaling Pathway: MAPK/NF-κB in Inflammation

Inflammatory stimuli activate signaling cascades like the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[10][11][12][13] These pathways lead to the transcription of pro-inflammatory genes, including COX-2 and various cytokines. Triazole derivatives can exert anti-inflammatory effects by modulating these pathways.

MAPK_NFKB_Pathway Inflammatory Stimulus Inflammatory Stimulus MAPK Cascade MAPK Cascade Inflammatory Stimulus->MAPK Cascade IκB Kinase (IKK) IκB Kinase (IKK) Inflammatory Stimulus->IκB Kinase (IKK) NF-κB NF-κB MAPK Cascade->NF-κB Activates IκB IκB IκB Kinase (IKK)->IκB Phosphorylates (Degradation) NF-κB->IκB Bound/ Inactive Nucleus Nucleus NF-κB->Nucleus Translocates IκB->NF-κB Releases Pro-inflammatory Genes (COX-2, Cytokines) Pro-inflammatory Genes (COX-2, Cytokines) Nucleus->Pro-inflammatory Genes (COX-2, Cytokines) Transcription Inflammation Inflammation Pro-inflammatory Genes (COX-2, Cytokines)->Inflammation Triazole Derivative Triazole Derivative Triazole Derivative->MAPK Cascade Inhibits Triazole Derivative->NF-κB Inhibits

MAPK/NF-κB signaling pathway in inflammation.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of research findings. The following sections describe key experimental protocols used to characterize the biological activities of 4-phenyl-1H-1,2,3-triazole derivatives.

General Workflow: Synthesis to Screening

The discovery of biologically active triazole derivatives often follows a standardized workflow, beginning with synthesis, typically via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," followed by a cascade of biological assays.

workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening Organic Azide Organic Azide Click Reaction (CuAAC) Click Reaction (CuAAC) Organic Azide->Click Reaction (CuAAC) Crude Product Crude Product Click Reaction (CuAAC)->Crude Product Terminal Alkyne Terminal Alkyne Terminal Alkyne->Click Reaction (CuAAC) Purification (Chromatography) Purification (Chromatography) Crude Product->Purification (Chromatography) Characterized Compound Characterized Compound Purification (Chromatography)->Characterized Compound NMR, MS, etc. Primary Screening Primary Screening (e.g., Cytotoxicity) Characterized Compound->Primary Screening Hit Identification Hit Identification Primary Screening->Hit Identification Secondary Assays Secondary Assays (Mechanism of Action) Hit Identification->Secondary Assays Active End Hit Identification->End Inactive Lead Compound Lead Compound Secondary Assays->Lead Compound

General workflow from synthesis to lead identification.
Protocol 1: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[14][15][16][17]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 1,000 to 100,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10-20 µL of MTT solution (e.g., 5 mg/mL in PBS) to each well. Incubate for 2-4 hours until purple formazan crystals are visible.[14][15]

  • Solubilization: Carefully aspirate the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Broth Microdilution for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism in a liquid medium.[18][19][20][21][22]

  • Preparation of Antimicrobial Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth). The final volume in each well is typically 50-100 µL.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism from a fresh culture, adjusting the turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours under appropriate atmospheric conditions.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Protocol 3: Single-Cycle HIV-1 Replication Assay

This assay measures the ability of a compound to inhibit a single round of viral infection, which is particularly useful for identifying inhibitors of early-stage events like capsid uncoating.[23][24][25]

  • Virus Production: Generate single-cycle infectious viral particles by co-transfecting HEK293T cells with an HIV-1 reporter vector plasmid (e.g., carrying a luciferase gene) and a VSV-G expression plasmid. Harvest the virus-containing supernatant 48-72 hours later.

  • Cell Seeding: Seed target cells (e.g., TZM-bl or MT-4 cells) into a 96-well plate.

  • Infection and Treatment: Prepare serial dilutions of the test compound. Add the diluted compounds to the cells, followed by the addition of a standardized amount of the reporter virus.

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • Quantification: Lyse the cells and measure the reporter gene activity (e.g., luminescence for a luciferase reporter).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-drug control. Determine the EC50 value by fitting the data to a dose-response curve using non-linear regression.

Protocol 4: Carrageenan-Induced Paw Edema in Rodents

This is a widely used in vivo model for evaluating the acute anti-inflammatory activity of new compounds.[26][27][28][29][30]

  • Animal Acclimatization: Acclimate animals (e.g., Wistar rats or Swiss mice) to laboratory conditions for at least one week before the experiment.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.

  • Compound Administration: Administer the test compound, a vehicle control, and a positive control (e.g., Indomethacin) orally (p.o.) or intraperitoneally (i.p.) one hour before inducing inflammation.

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution (in saline) into the subplantar surface of the right hind paw.[26][27]

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage increase in paw volume (edema) for each group compared to the baseline. Determine the percentage inhibition of edema by the test compound relative to the vehicle control group.

Conclusion

The 4-phenyl-1H-1,2,3-triazole scaffold is a remarkably versatile platform for the development of new drugs with a wide range of biological activities. The evidence strongly supports its role as a key pharmacophore in the design of novel anticancer, antiviral, antimicrobial, and anti-inflammatory agents. The continued exploration of structure-activity relationships and mechanisms of action for these derivatives holds significant promise for addressing unmet medical needs.

References

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde. The 1,2,3-triazole moiety is a cornerstone in medicinal chemistry, recognized as a bioisostere for amide bonds and a key component in a wide array of therapeutic agents.[1] The title compound, featuring a reactive carbaldehyde group, serves as a versatile synthon for the elaboration of more complex molecular architectures, making a thorough understanding of its three-dimensional structure paramount for rational drug design and materials science applications.[1]

This document details the synthesis, spectroscopic characterization, and definitive structural elucidation by single-crystal X-ray diffraction, presenting data in a clear, comparative format and outlining the experimental workflows.

Synthesis and Spectroscopic Characterization

The synthesis of this compound can be achieved through a multi-step process, often commencing with a "click chemistry" reaction to form the triazole core, followed by functional group manipulation to introduce the carbaldehyde.

Spectroscopic Data Summary

Prior to crystallographic analysis, the confirmation of the molecular structure is typically achieved through standard spectroscopic techniques. The following table summarizes the expected spectroscopic data for this compound, compiled from analyses of closely related derivatives.[2][3][4][5]

Technique Description Expected Values
¹H-NMR Chemical shifts (δ) in ppm relative to TMS.~10.0-10.2 (s, 1H, CHO), ~8.0-8.5 (s, 1H, triazole-H, tautomer dependent), ~7.4-7.9 (m, 5H, Ar-H), ~14.0-15.0 (br s, 1H, N-H)
¹³C-NMR Chemical shifts (δ) in ppm.~185.0 (CHO), ~148.0 (C-CHO), ~147.0 (C-Ph), ~125.0-135.0 (Ar-C), ~120.0-129.0 (triazole-CH, tautomer dependent)
FT-IR Characteristic absorption bands (ν) in cm⁻¹.~3100-3150 (N-H stretch), ~3050-3100 (Ar C-H stretch), ~2800-2900 (Aldehyde C-H stretch), ~1680-1700 (C=O stretch), ~1450-1600 (C=C and C=N stretch)
Mass Spec. Molecular Ion Peak (m/z) for C₉H₇N₃O.Calculated: 173.0589; Found: [M+H]⁺ 174.0667

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms in the solid state, providing unequivocal proof of molecular structure, conformation, and intermolecular interactions.

Experimental Protocols

a) Crystal Growth: High-quality single crystals of this compound suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution.[6]

  • Protocol: A nearly saturated solution of the purified compound is prepared in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture thereof). The solution is filtered through a syringe filter into a clean vial. The vial is covered with parafilm, which is then pierced with a few small holes to allow for slow evaporation of the solvent over several days at room temperature in a vibration-free environment.[6][7]

b) Data Collection and Structure Refinement:

  • Protocol: A suitable single crystal is mounted on a goniometer head.[7] X-ray intensity data are collected at a controlled temperature (e.g., 100 K or 296 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).[2][8] The collected data frames are processed to yield a set of unique reflections. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[2]

Crystallographic Data Summary

The following table presents a summary of representative crystallographic data for a 4-phenyl-1,2,3-triazole derivative, illustrating the typical parameters obtained from a single-crystal X-ray diffraction experiment.[2][3][8][9]

Parameter Value
Chemical Formula C₉H₇N₃O
Formula Weight 173.17
Crystal System Monoclinic
Space Group P2₁/c
a (Å) ~10-12
b (Å) ~5-8
c (Å) ~14-17
α (°) 90
β (°) ~95-105
γ (°) 90
Volume (ų) ~900-1100
Z 4
Calculated Density (g/cm³) ~1.3-1.5
Absorption Coefficient (mm⁻¹) ~0.09-0.11
F(000) ~360
Final R indices [I > 2σ(I)] R₁ = ~0.04-0.06
wR₂ (all data) ~0.10-0.15
Molecular and Crystal Structure Insights

The crystal structure of this compound is expected to exhibit several key features:

  • Planarity: The 1,2,3-triazole ring is inherently planar.[2][3] However, the phenyl and carbaldehyde substituents will likely be twisted relative to the triazole plane to minimize steric hindrance. The dihedral angle between the triazole and phenyl rings is a noteworthy conformational parameter.[3][9]

  • Bond Lengths and Angles: The bond lengths within the triazole ring will reflect its aromatic character, with C-N and N-N distances intermediate between single and double bonds.[2][3]

  • Intermolecular Interactions: In the crystal lattice, molecules are likely to be linked by hydrogen bonds involving the triazole N-H donor and the carbaldehyde oxygen or a triazole nitrogen as acceptors. Additionally, π-π stacking interactions between the phenyl and/or triazole rings may play a significant role in stabilizing the crystal packing.[2]

Visualization of Experimental and Logical Workflows

To provide a clear understanding of the process from synthesis to final structural analysis, the following diagrams illustrate the key workflows.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis start Starting Materials (e.g., Phenylacetylene, Azide Source) cycloaddition Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) start->cycloaddition intermediate 4-Phenyl-1H-1,2,3-triazole Intermediate cycloaddition->intermediate formylation Formylation Reaction intermediate->formylation product Crude 4-phenyl-1H-1,2,3-triazole- 5-carbaldehyde formylation->product purification Purification (e.g., Recrystallization, Chromatography) product->purification pure_product Purified Product purification->pure_product spectroscopy Spectroscopic Characterization (NMR, IR, MS) pure_product->spectroscopy crystal_growth Single Crystal Growth pure_product->crystal_growth xray Single-Crystal X-ray Diffraction Data Collection crystal_growth->xray structure_solution Structure Solution & Refinement xray->structure_solution final_structure Final Crystal Structure (CIF File) structure_solution->final_structure

Caption: Experimental workflow from synthesis to structural elucidation.

G cluster_data Data Acquisition cluster_solution Structure Solution cluster_refinement Structure Refinement diffraction_data Diffraction Intensities (h, k, l) unit_cell Unit Cell Parameters diffraction_data->unit_cell space_group Space Group Determination unit_cell->space_group direct_methods Direct Methods / Patterson (Initial Phasing) space_group->direct_methods electron_density Electron Density Map direct_methods->electron_density initial_model Initial Atomic Model electron_density->initial_model least_squares Least-Squares Refinement initial_model->least_squares validation Validation (R-factors, etc.) least_squares->validation final_model Final Structural Model validation->final_model

Caption: Logical flow of single-crystal X-ray structure determination.

References

An In-depth Technical Guide on the Solubility of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde in common organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this document outlines predicted solubility based on the physicochemical properties of the molecule and data from structurally analogous compounds. Furthermore, a detailed experimental protocol for determining the solubility of this compound is provided, along with a visual workflow to guide researchers in their laboratory practices. This guide is intended to be a valuable resource for professionals in chemistry and drug development who are working with this and similar heterocyclic compounds.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a phenyl group, a 1,2,3-triazole ring, and a carbaldehyde functional group, imparts a unique combination of properties that make it a versatile building block for the synthesis of more complex molecules. Understanding the solubility of this compound is a critical first step in its application, influencing reaction conditions, purification methods, and formulation development. This guide addresses the solubility of this compound in a range of organic solvents.

Predicted Solubility Profile

The this compound molecule possesses both polar (the triazole ring and the carbaldehyde group) and non-polar (the phenyl ring) characteristics. This amphiphilic nature suggests that its solubility will be dependent on the polarity of the solvent.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

SolventSolvent TypePredicted SolubilityRationale
Dimethyl Sulfoxide (DMSO)Polar AproticSoluble / Slightly SolubleHigh polarity can interact with the polar functional groups of the solute.
Dimethylformamide (DMF)Polar AproticSoluble / Slightly SolubleSimilar to DMSO, its high polarity is expected to facilitate dissolution.
AcetonePolar AproticSparingly SolubleModerate polarity may lead to limited solubility.
EthanolPolar ProticSparingly SolubleThe hydroxyl group can hydrogen bond, but the overall polarity is less than DMSO/DMF.
MethanolPolar ProticSparingly SolubleSimilar to ethanol, with slightly higher polarity.
Dichloromethane (DCM)Non-polarSparingly Soluble / InsolubleCan interact with the phenyl ring but may not effectively solvate the polar triazole and carbaldehyde groups.
Ethyl AcetateModerately PolarSparingly Soluble / InsolubleIts ester group provides some polarity, but it may not be sufficient for significant dissolution.
TolueneNon-polarInsolublePrimarily interacts through van der Waals forces with the phenyl ring, unlikely to dissolve the polar parts of the molecule.
HexaneNon-polarInsolubleHighly non-polar, not expected to be a good solvent for this compound.

Note: This table is based on theoretical predictions and data from analogous compounds. Experimental verification is required.

Experimental Protocol for Solubility Determination

To obtain accurate solubility data, a systematic experimental approach is necessary. The following protocol outlines a general method for determining the qualitative and semi-quantitative solubility of this compound.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (high purity)

  • Small test tubes or vials with caps

  • Analytical balance

  • Vortex mixer

  • Spatula

  • Graduated pipettes or micropipettes

  • Temperature-controlled environment (e.g., water bath or incubator)

Experimental Procedure
  • Preparation: Label a series of clean, dry test tubes with the names of the solvents to be tested.

  • Initial Qualitative Assessment:

    • Add approximately 1-2 mg of this compound to each labeled test tube.

    • Add 1 mL of the corresponding solvent to each tube.

    • Cap the tubes and vortex for 1-2 minutes at a consistent temperature (e.g., 25 °C).

    • Visually inspect each tube for the presence of undissolved solid. Classify as "soluble," "partially soluble," or "insoluble."

  • Semi-Quantitative Determination (for solvents showing some solubility):

    • Accurately weigh a specific amount of the compound (e.g., 10 mg) and add it to a test tube.

    • Add the solvent in small, measured increments (e.g., 0.1 mL).

    • After each addition, cap the tube and vortex until the solid is fully dissolved or it is clear that no more solid will dissolve.

    • Record the total volume of solvent required to dissolve the solid.

    • Calculate the approximate solubility in mg/mL.

  • Data Recording: Meticulously record all observations, including the amounts of solute and solvent used, the temperature, and the visual assessment of solubility.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Workflow start Start: Obtain Compound and Solvents prep Prepare Labeled Test Tubes start->prep add_solute Add Known Mass of Solute (e.g., 1-2 mg) prep->add_solute add_solvent Add 1 mL of Solvent add_solute->add_solvent vortex Vortex for 1-2 min at Constant Temperature add_solvent->vortex observe Visually Inspect for Undissolved Solid vortex->observe soluble Record as 'Soluble' observe->soluble No Solid insoluble Record as 'Insoluble' observe->insoluble All Solid Remains partially_soluble Record as 'Partially Soluble' observe->partially_soluble Some Solid Remains end End: Compile Solubility Data soluble->end insoluble->end semi_quant Proceed to Semi-Quantitative Determination partially_soluble->semi_quant semi_quant->end

References

Theoretical Calculations for 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimental aspects of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details established experimental protocols for its synthesis and characterization, alongside a thorough exploration of its molecular properties through theoretical calculations. Due to the limited availability of dedicated computational studies on this specific molecule, this guide leverages data from closely related analogs to provide insights into its structural, vibrational, and electronic characteristics. All quantitative data is presented in structured tables for comparative analysis, and key processes are visualized using workflow diagrams. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

This compound is a versatile organic compound featuring a 1,2,3-triazole ring substituted with a phenyl group at the 4-position and a carbaldehyde group at the 5-position. The 1,2,3-triazole moiety is a well-known pharmacophore present in numerous clinically approved drugs, valued for its metabolic stability and ability to engage in various non-covalent interactions. The presence of the reactive aldehyde group makes this compound a valuable building block for the synthesis of more complex molecules with potential biological activities.

Theoretical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for predicting the physicochemical properties of molecules, offering insights that complement experimental findings and guide further research. This guide outlines the common computational methodologies applied to triazole derivatives and presents a synthesis of available experimental data for the title compound.

Molecular Structure and Properties

The molecular structure of this compound is characterized by a planar triazole ring, a consequence of the sp² hybridization of its constituent atoms and the delocalization of π-electrons. This planarity is a common feature of aromatic heterocyclic systems.

Theoretical Geometrical Parameters (of a close analog)

Table 1: Selected Bond Lengths and Angles for 2-phenyl-2H-1,2,3-triazol-4-carbaldehyde (from X-ray Crystallography)

ParameterBond/AngleValue
Bond LengthC=O1.21 Å
C-C (aldehyde)1.46 Å
C-N (triazole)1.33 - 1.35 Å
N-N (triazole)1.30 - 1.36 Å
Bond AngleO-C-C123°
C-C-N125°
N-N-N108 - 110°

Note: This data is for an isomeric compound and is presented for illustrative purposes.

Synthesis and Characterization

Synthetic Protocol

A reliable method for the synthesis of this compound involves the reaction of α-bromocinnamaldehyde with sodium azide.[1] This approach is favored for its mild reaction conditions and high yield.

Experimental Protocol:

  • Bromination of 3-phenyl-2-propenal: 3-phenyl-2-propenal is treated with molecular bromine to yield 2,3-dibromo-3-phenyl-2-propenal.

  • Dehydrobromination: The resulting dibromo compound undergoes dehydrobromination to afford 2-bromo-3-phenyl-2-propenal.

  • Cycloaddition: 2-bromo-3-phenyl-2-propenal is reacted with sodium azide at room temperature. The reaction proceeds to exclusively yield this compound. An isolated yield of 87% has been reported for this step.[1]

SynthesisWorkflow A 3-phenyl-2-propenal B 2,3-dibromo-3-phenyl-2-propenal A->B  Br2 C 2-bromo-3-phenyl-2-propenal B->C  Dehydrobromination D This compound C->D  NaN3

Caption: Synthetic pathway for this compound.

Experimental Spectroscopic Data

The structure of the synthesized this compound has been confirmed by various spectroscopic techniques.[1]

Table 2: Experimental Spectroscopic Data for this compound

TechniqueSolventKey Signals
FT-IR (cm⁻¹) -1694 (>C=O), 1584, 1562 (>C=C<), 1109
¹H NMR (ppm) DMSO-d₆10.17 (s, 1H, CHO), 7.95 (m, 2H, Ar-H), 7.52 (m, 3H, Ar-H)
¹³C NMR (ppm) DMSO-d₆187.79 (CHO), 144.04 (C-triazole), 134.20, 128.91 (C-phenyl)

Theoretical Calculations

Computational Methodology

A standard and effective approach for the theoretical investigation of 1,2,3-triazole derivatives involves Density Functional Theory (DFT). The B3LYP functional combined with a split-valence basis set, such as 6-311++G(d,p), is commonly employed for geometry optimization and the calculation of vibrational frequencies and electronic properties.

Typical Computational Workflow:

  • Geometry Optimization: The initial molecular structure is optimized to find the lowest energy conformation.

  • Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies) and to predict the infrared spectrum.

  • Electronic Property Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the electronic band gap, which is related to the molecule's reactivity. The molecular electrostatic potential (MEP) is also calculated to identify regions of positive and negative electrostatic potential, indicating sites for electrophilic and nucleophilic attack, respectively.

ComputationalWorkflow A Initial Molecular Structure B Geometry Optimization (DFT/B3LYP) A->B C Frequency Calculation B->C D Electronic Property Analysis B->D E Optimized Geometry B->E F Vibrational Frequencies (IR Spectrum) C->F G HOMO-LUMO Energies, MEP D->G

Caption: A typical workflow for the theoretical calculation of molecular properties.

Vibrational Analysis

The experimental FT-IR spectrum of this compound shows a strong absorption band at 1694 cm⁻¹, which is characteristic of the C=O stretching vibration of the aldehyde group.[1] Bands in the region of 1584-1562 cm⁻¹ are attributed to C=C stretching vibrations within the phenyl and triazole rings. Theoretical frequency calculations on similar triazole derivatives have shown good agreement with experimental data, aiding in the precise assignment of vibrational modes.

Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of chemical stability. A smaller gap suggests higher reactivity.

For analogous aromatic triazole derivatives, the HOMO is typically localized over the more electron-rich regions, often involving the phenyl and triazole rings, while the LUMO is distributed over the electron-deficient parts of the molecule. The aldehyde group, being electron-withdrawing, is expected to influence the distribution of these frontier orbitals.

Table 3: Calculated Electronic Properties of a Representative Aromatic Triazole Derivative

PropertyValue
HOMO Energy-6.5 to -7.0 eV
LUMO Energy-1.5 to -2.0 eV
HOMO-LUMO Gap4.5 to 5.0 eV
Dipole Moment3.0 to 4.0 Debye

Note: These values are typical for related phenyl-substituted triazole systems and are provided for comparative purposes.

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting reactive sites. For this compound, the region around the carbonyl oxygen of the aldehyde group is expected to have a high negative electrostatic potential, making it a likely site for electrophilic attack. The hydrogen atoms of the phenyl ring and the triazole ring are expected to exhibit positive electrostatic potential.

Applications and Future Directions

This compound serves as a key intermediate in the synthesis of a wide range of derivatives with potential applications in:

  • Medicinal Chemistry: As a scaffold for the development of novel therapeutic agents, including antimicrobial, antiviral, and anticancer drugs.

  • Materials Science: For the creation of new materials with specific optical or electronic properties.

  • Agrochemicals: As a basis for the design of new fungicides and herbicides.

Future research will likely focus on the synthesis of novel derivatives of this compound and the evaluation of their biological activities. Further detailed theoretical studies on this compound are warranted to provide a more complete understanding of its structure-property relationships and to guide the rational design of new functional molecules.

Conclusion

This technical guide has summarized the available theoretical and experimental knowledge on this compound. While a dedicated computational study on this molecule is yet to be published, the methodologies and data from related compounds provide a solid framework for understanding its properties. The detailed synthetic protocol and experimental characterization data presented herein serve as a valuable resource for researchers working with this versatile compound. The integration of theoretical calculations with experimental investigations will continue to be a powerful strategy in the exploration and application of novel triazole derivatives.

References

The Expanding Therapeutic Potential of Novel Triazole Carbaldehydes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, is a privileged scaffold in medicinal chemistry, integral to a wide array of therapeutic agents.[1] When functionalized with a carbaldehyde group, this core structure transforms into a highly versatile synthetic intermediate, paving the way for the development of novel drugs with significant potential in oncology, infectious diseases, and beyond. The aldehyde moiety serves as a reactive handle for the construction of diverse molecular architectures, including Schiff bases, hydrazones, and other derivatives, enabling the fine-tuning of biological activity.[2][3] This technical guide provides an in-depth exploration of the applications of novel triazole carbaldehydes, focusing on their synthesis, biological evaluation, and mechanisms of action.

Synthesis of Triazole Carbaldehydes

The construction of the triazole carbaldehyde scaffold can be achieved through several synthetic routes. A common and efficient method involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," followed by oxidation.[4] This approach offers high regioselectivity and yields. Another strategy involves the direct formylation of a pre-formed triazole ring.

Representative Synthetic Protocol: Synthesis of 1-Alkyl-1H-1,2,3-triazole-4-carbaldehydes

This protocol outlines a general procedure for the synthesis of 1-alkyl-1H-1,2,3-triazole-4-carbaldehydes starting from 4-formyl-1-(4-nitrophenyl)-1,2,3-triazole (FNPT).[5]

Materials:

  • 4-Formyl-1-(4-nitrophenyl)-1,2,3-triazole (FNPT)

  • Primary amine (e.g., methylamine, benzylamine)

  • Water

  • Isopropyl alcohol (iPrOH) or 1,4-dioxane

  • Diethyl ether (Et₂O)

  • 3 M HCl (aq.)

  • Saturated NaHCO₃ (aq.)

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., petroleum ether, dichloromethane, ethyl acetate)

Procedure:

  • To a screw-capped reaction tube equipped with a magnetic stirring bar, add 4-formyl-1-(4-nitrophenyl)-1,2,3-triazole (FNPT) (0.5 mmol), the desired primary amine (0.55 mmol), water (45 µL), and isopropyl alcohol (or 1,4-dioxane) (1 mL).

  • Stir the reaction mixture at the appropriate temperature (e.g., room temperature or 70°C) for the required time (e.g., 18 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether (100 mL).

  • Wash the organic layer sequentially with 3 M HCl (aq., 2 x 100 mL), saturated NaHCO₃ (aq., 50 mL), and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel. A typical gradient could be petroleum ether/dichloromethane followed by dichloromethane/ethyl acetate to first remove 4-nitroaniline and then elute the desired product.[5]

Yields:

The yields for this reaction are generally moderate to excellent, depending on the substrate.

CompoundYield
1-Hexyl-1H-1,2,3-triazole-4-carbaldehyde64%
1-Methyl-1H-1,2,3-triazole-4-carbaldehyde82%
1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde93%

Table 1: Representative yields for the synthesis of 1-alkyl-1H-1,2,3-triazole-4-carbaldehydes.[5]

Anticancer Applications

Triazole carbaldehydes are pivotal precursors for a new generation of anticancer agents. Their derivatives have demonstrated significant cytotoxic activity against various cancer cell lines by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.[4]

Inhibition of EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that, upon activation, triggers downstream signaling cascades like the PI3K/AKT/mTOR and MAPK pathways, promoting cell growth and survival.[1] Overexpression of EGFR is a hallmark of several cancers, including triple-negative breast cancer (TNBC).[1] Novel triazole-containing compounds, synthesized from triazole carbaldehyde precursors, have been shown to inhibit EGFR phosphorylation, thereby blocking its downstream signaling and inducing cancer cell death.[1]

EGFR_Pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR Binds PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Triazole Triazole Carbaldehyde Derivative Triazole->EGFR Inhibits Phosphorylation Apoptosis Apoptosis Triazole->Apoptosis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Experimental_Workflow Synthesis Synthesis of Triazole Carbaldehyde Derivatives Purification Purification & Characterization Synthesis->Purification MTT_Assay MTT Assay for Cytotoxicity (IC50) Purification->MTT_Assay Cell_Culture Cancer Cell Culture Cell_Culture->MTT_Assay Western_Blot Western Blot for Protein Expression Cell_Culture->Western_Blot MTT_Assay->Western_Blot Select potent compounds Data_Analysis Data Analysis & Mechanism Elucidation MTT_Assay->Data_Analysis Western_Blot->Data_Analysis

References

An In-depth Technical Guide to 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry. The document details its synthesis, chemical properties, and diverse biological activities, with a focus on its potential as a scaffold for the development of novel therapeutic agents. This guide summarizes key quantitative data on the anticancer and antimicrobial activities of its derivatives, provides detailed experimental protocols for its synthesis and biological evaluation, and explores its potential mechanisms of action through signaling pathway diagrams.

Introduction

This compound is an organic compound featuring a 1,2,3-triazole ring substituted with a phenyl group and a carbaldehyde (formyl) group.[1] The 1,2,3-triazole moiety is a well-established pharmacophore present in numerous clinically approved drugs, recognized for its metabolic stability and ability to engage in various biological interactions. The presence of the reactive aldehyde group makes this compound a versatile building block for the synthesis of a wide array of derivatives, including Schiff bases, which have demonstrated significant therapeutic potential. This guide will delve into the synthesis, biological evaluation, and mechanistic insights of this promising scaffold.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₉H₇N₃O[1]
Molecular Weight173.17 g/mol [1]
AppearanceSolid-
IUPAC NameThis compound[1]

Synthesis of this compound and its Derivatives

The synthesis of this compound and its derivatives can be achieved through several synthetic routes. Key methods include the Vilsmeier-Haack reaction and the formation of Schiff bases from the parent aldehyde.

Synthesis of this compound

A primary method for the synthesis of the title compound involves the reaction of α-bromocinnamaldehyde with sodium azide.[1]

Experimental Protocol:

  • Bromination of 3-phenyl-2-propenal: 3-phenyl-2-propenal is brominated using molecular bromine.

  • Dehydrobromination: The resulting 2,3-dibromo-3-phenyl-2-propenal undergoes dehydrobromination to yield 2-bromo-3-phenyl-2-propenal.[1]

  • Cycloaddition: 2-bromo-3-phenyl-2-propenal is reacted with sodium azide at room temperature. This reaction proceeds to deliver this compound in high yield (approximately 87%).[1]

  • Purification: The product can be purified by standard chromatographic techniques.

Another synthetic approach involves the formylation of 1-phenyl-1H-1,2,3-triazole using the Vilsmeier-Haack reaction.[2][3][4][5]

Experimental Protocol for Vilsmeier-Haack Formylation:

  • Vilsmeier Reagent Preparation: The Vilsmeier reagent is prepared by the dropwise addition of phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF).[3]

  • Reaction: A solution of 1-phenyl-1H-1,2,3-triazole in DMF is added to the prepared Vilsmeier reagent.[2][3]

  • Heating: The reaction mixture is heated, typically at 80°C, for several hours.[2]

  • Work-up: The mixture is then poured into ice-cold water and stirred to precipitate the product.

  • Purification: The crude product is filtered, washed with water, and can be further purified by chromatography.[2]

Synthesis of Schiff Base Derivatives

The carbaldehyde group of this compound readily undergoes condensation with primary amines to form Schiff bases (imines).

General Experimental Protocol:

  • Dissolution: Dissolve this compound in a suitable solvent, such as ethanol.

  • Addition of Amine: Add an equimolar amount of the desired primary amine to the solution. A few drops of a catalytic amount of acid, such as glacial acetic acid, can be added to facilitate the reaction.

  • Reflux: Reflux the reaction mixture for a period of 2-4 hours.[6]

  • Crystallization: Upon cooling, the Schiff base derivative often precipitates out of the solution.

  • Isolation and Purification: The solid product is collected by filtration, washed with a cold solvent, and can be recrystallized to achieve high purity.

Biological Activities

Derivatives of this compound have been reported to exhibit a broad spectrum of biological activities, including anticancer and antimicrobial properties.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of 1,2,3-triazole derivatives against various cancer cell lines. The data below represents a selection of reported IC₅₀ values for compounds containing the 1,2,3-triazole scaffold.

Table 1: Anticancer Activity of Selected 1,2,3-Triazole Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Triazole-coumarin hybrid 4aA549 (Lung)2.97[7]
Triazole-coumarin hybrid 4bA549 (Lung)4.78[7]
β-keto-1,2,3-triazole 3bMCF-7 (Breast)43.6[8]
β-keto-1,2,3-triazole 3cMCF-7 (Breast)44.4[8]
β-keto-1,2,3-triazole 3dMCF-7 (Breast)46.1[8]
β-keto-1,2,3-triazole 3eMCF-7 (Breast)39.3[8]
1,2,3-triazole hybrid 15MDA-MB-231 (Breast)3.48[9][10]
1,2,3-triazole hybrid 20MDA-MB-231 (Breast)5.95[9][10]
Chiral Schiff base hybrid 3PC3 (Prostate)40.46 µg/mL[11]
Chiral Schiff base hybrid 6PC3 (Prostate)45.00 µg/mL[11]
Chiral Schiff base hybrid 3A375 (Skin)28.94 µg/mL[11]
Chiral Schiff base hybrid 6A375 (Skin)21.86 µg/mL[11]

Experimental Protocol: MTT Assay for Cytotoxicity [12][13][14][15]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (typically in a serial dilution) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Activity

Schiff base derivatives of triazoles have shown promising activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key parameter to quantify this activity.

Table 2: Antimicrobial Activity of Selected Triazole Schiff Base Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
4-methoxyphenyl Schiff base (RO4)Candida albicans62.5[16]
2-methoxyphenyl Schiff base (RO12)Candida albicans125[16]
4-methylphenyl Schiff base (RO1)Candida albicans250[16]
3-methylphenyl Schiff base (RO9)Staphylococcus aureus125[16]
2-methylphenyl Schiff base (RO10)Staphylococcus aureus125[16]

Experimental Protocol: Broth Microdilution for MIC Determination [17][18][19][20][21]

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution of Compound: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.[18]

  • Inoculation: Inoculate each well with the standardized microbial suspension.[18]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 16-20 hours.[19]

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[18]

Mechanisms of Action and Signaling Pathways

The biological activities of 1,2,3-triazole derivatives are attributed to their ability to interact with various biological targets, including enzymes involved in critical cellular pathways. Two such pathways are aromatase and dihydrofolate reductase (DHFR).

Aromatase Inhibition

Aromatase is a key enzyme in the biosynthesis of estrogens.[22] Inhibition of aromatase is a validated strategy for the treatment of hormone-dependent breast cancer.[22] Molecular docking studies have suggested that the triazole ring of certain derivatives can coordinate with the heme iron atom in the active site of aromatase, leading to its inhibition.[22][23][24][25][26]

Aromatase_Inhibition Androgens Androgens (e.g., Testosterone) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Catalysis ER Estrogen Receptor (ER) Estrogens->ER Binding Triazole_Inhibitor 4-Phenyl-1,2,3-triazole Derivative Triazole_Inhibitor->Aromatase Inhibition Gene_Transcription Gene Transcription ER->Gene_Transcription Activation Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation Promotion

Caption: Aromatase inhibition by a 4-phenyl-1,2,3-triazole derivative.

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, essential for the synthesis of nucleotides and ultimately DNA replication.[17][20][27] Inhibition of DHFR disrupts DNA synthesis, leading to cell death, and is a well-established mechanism for both anticancer and antimicrobial agents.[17][20][27][28][29] Some 1,2,3-triazole derivatives have been identified as potent DHFR inhibitors.[28][30]

DHFR_Inhibition DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) DHFR->THF Reduction Nucleotide_Synthesis Nucleotide Synthesis (dUMP -> dTMP) THF->Nucleotide_Synthesis Cofactor Triazole_Inhibitor 4-Phenyl-1,2,3-triazole Derivative Triazole_Inhibitor->DHFR Inhibition DNA_Synthesis DNA Synthesis Nucleotide_Synthesis->DNA_Synthesis Precursor Cell_Division Cell Division DNA_Synthesis->Cell_Division Requirement

Caption: Dihydrofolate reductase (DHFR) inhibition by a triazole derivative.

Pharmacokinetic Profile (ADME)

The pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of a drug candidate are critical for its clinical success. While extensive experimental ADME data for this compound and its direct derivatives are limited in the public domain, in silico predictions for related triazole compounds suggest that this class of molecules can possess favorable drug-like properties.

Table 3: Predicted Pharmacokinetic Properties of Representative Triazole Derivatives

ParameterPredicted Value/CharacteristicSignificance
Absorption
Gastrointestinal (GI) AbsorptionHighGood oral bioavailability potential.
Distribution
Blood-Brain Barrier (BBB) PermeabilityGenerally low to moderateMay limit central nervous system side effects.
Plasma Protein BindingVariableInfluences the free drug concentration.
Metabolism
Cytochrome P450 (CYP) InhibitionGenerally lowReduced potential for drug-drug interactions.
Excretion
Route of EliminationPrimarily renal or hepaticDetermines dosing adjustments in patients with organ impairment.

Note: The data in this table is based on in silico predictions for structurally related triazole compounds and should be confirmed by experimental studies.[9][10][31]

Conclusion and Future Directions

This compound represents a valuable and versatile scaffold in medicinal chemistry. Its straightforward synthesis and the reactivity of its formyl group allow for the generation of diverse libraries of derivatives, particularly Schiff bases. The demonstrated anticancer and antimicrobial activities of these derivatives, coupled with potential mechanisms of action involving the inhibition of key enzymes like aromatase and DHFR, highlight the therapeutic promise of this compound class.

Future research should focus on:

  • Systematic Structure-Activity Relationship (SAR) studies: To optimize the potency and selectivity of derivatives against specific biological targets.

  • In-depth Mechanistic Studies: To elucidate the precise molecular interactions and signaling pathways modulated by these compounds.

  • Comprehensive Pharmacokinetic Profiling: To evaluate the drug-like properties of lead compounds through in vitro and in vivo ADME studies.

  • Development of Novel Derivatives: To explore new chemical space and identify compounds with improved efficacy and safety profiles.

The continued exploration of this compound and its analogues holds significant potential for the discovery of novel and effective therapeutic agents for a range of diseases.

References

Methodological & Application

Copper-Catalyzed Synthesis of 4-Phenyl-1H-1,2,3-triazole-5-carbaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde, a valuable building block in medicinal chemistry and materials science. The focus is on a copper-catalyzed approach, with comparisons to other synthetic methods.

Introduction

This compound and its derivatives are of significant interest due to their diverse biological activities. The 1,2,3-triazole moiety is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its metabolic stability and ability to participate in hydrogen bonding.[1][2][3] The presence of a reactive carbaldehyde group at the 5-position allows for a wide range of chemical modifications, making it a versatile scaffold for the development of novel therapeutic agents and functional materials.[4] Derivatives have shown potential as anticancer, antimicrobial, and antiviral agents.[1][2]

Synthetic Strategies

The synthesis of this compound can be achieved through several routes. The most prominent copper-catalyzed method involves a two-step sequence: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form an alcohol intermediate, followed by oxidation. Other methods, such as non-catalyzed cycloaddition and direct formylation, provide alternative approaches.

Copper-Catalyzed Two-Step Synthesis (CuAAC and Oxidation)

This is a widely used and highly efficient method for preparing 1,4,5-trisubstituted 1,2,3-triazoles. The process involves:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Reaction of phenylacetylene with an appropriate azide precursor to form (4-phenyl-1H-1,2,3-triazol-5-yl)methanol.

  • Oxidation: Oxidation of the resulting alcohol to the desired aldehyde.

A variety of copper catalysts can be employed for the CuAAC step, including Cu(I) salts (e.g., CuI) or in situ generated Cu(I) from Cu(II) salts (e.g., CuSO₄) with a reducing agent like sodium ascorbate.[5]

Non-Catalyzed Synthesis

A direct, one-pot synthesis has been reported involving the reaction of α-bromocinnamaldehyde with sodium azide. This method proceeds at room temperature and offers a high yield, presenting a "green chemistry" alternative without the need for a metal catalyst or toxic solvents.

Direct Formylation

The Vilsmeier-Haack reaction offers a potential route for the direct formylation of a pre-formed 4-phenyl-1H-1,2,3-triazole ring.[6][7][8] This reaction typically uses a Vilsmeier reagent, generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto an electron-rich aromatic ring.[6][7][8]

Data Presentation

The following table summarizes quantitative data for different synthetic routes to this compound and its precursors.

MethodStarting MaterialsCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Reference
Non-Catalyzed α-Bromocinnamaldehyde, Sodium AzideNoneNot specifiedRTNot specified87
Oxidation Step (1-phenyl-1H-[1][2][6]triazol-4-yl)-methanolManganese(IV) oxideDichloromethaneRTOvernight99[9]
CuAAC (General) Benzyl azide, PhenylacetyleneCopper(I) saltTolueneRTNot specified73[10]
CuAAC (Flow) Phenyl azide, PhenylacetyleneCopper-on-charcoalDichloromethane1102.15 min96.2[11]
Three-Component (General) Halides, Sodium azide, PhenylacetyleneCuI/D-glucosamineDMF/H₂ORTNot specifiedGood to Excellent[12]

Experimental Protocols

Protocol 1: Copper-Catalyzed Two-Step Synthesis

Step 1: Synthesis of (4-phenyl-1H-1,2,3-triazol-5-yl)methanol (Hypothetical Protocol based on General CuAAC)

  • Materials: Phenylacetylene, 2-azidoethanol, Copper(II) sulfate pentahydrate (CuSO₄·5H₂O), Sodium ascorbate, tert-Butanol, Water.

  • Procedure:

    • To a round-bottom flask, add phenylacetylene (1.0 eq), 2-azidoethanol (1.0 eq), and a 1:1 mixture of tert-butanol and water.

    • To this solution, add sodium ascorbate (0.1 eq) followed by copper(II) sulfate pentahydrate (0.05 eq).

    • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford (4-phenyl-1H-1,2,3-triazol-5-yl)methanol.

Step 2: Oxidation to this compound

  • Materials: (1-phenyl-1H-[1][2][6]triazol-4-yl)-methanol, Manganese(IV) oxide (MnO₂), Dichloromethane (DCM).

  • Procedure: [9]

    • To a stirred solution of (1-phenyl-1H-[1][2][6]triazol-4-yl)-methanol (245 mg, 1.4 mmol) in DCM (15 mL), add MnO₂ (1.23 g, 14.14 mmol).

    • Stir the resulting mixture at room temperature overnight.

    • Filter the mixture through a pad of Celite.

    • Concentrate the filtrate under reduced pressure to yield 1-phenyl-1H-[1][2][6]triazole-4-carbaldehyde (271 mg, 99%).

Protocol 2: Non-Catalyzed Synthesis
  • Materials: α-Bromocinnamaldehyde, Sodium azide.

  • Procedure:

    • In a suitable reaction vessel, dissolve α-bromocinnamaldehyde in an appropriate solvent.

    • Add sodium azide to the solution.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction by TLC.

    • Upon completion, perform an appropriate work-up to isolate the product.

    • Purify the crude product to obtain this compound (reported yield 87%).

Visualizations

Experimental Workflow: Copper-Catalyzed Two-Step Synthesis

G cluster_step1 Step 1: CuAAC Reaction cluster_step2 Step 2: Oxidation start1 Phenylacetylene + 2-Azidoethanol reaction1 Stir at RT start1->reaction1 reagents1 CuSO4.5H2O, Sodium Ascorbate reagents1->reaction1 solvent1 t-BuOH/H2O solvent1->reaction1 workup1 Workup & Purification reaction1->workup1 product1 (4-phenyl-1H-1,2,3-triazol-5-yl)methanol workup1->product1 start2 (4-phenyl-1H-1,2,3-triazol-5-yl)methanol product1->start2 reaction2 Stir at RT, Overnight start2->reaction2 reagents2 MnO2 reagents2->reaction2 solvent2 DCM solvent2->reaction2 workup2 Filtration reaction2->workup2 product2 4-phenyl-1H-1,2,3-triazole- 5-carbaldehyde workup2->product2

Caption: Workflow for the two-step copper-catalyzed synthesis.

Signaling Pathway: General Role in Drug Development

G cluster_synthesis Synthesis cluster_modification Chemical Modification cluster_application Drug Development start Starting Materials synthesis Copper-Catalyzed Synthesis start->synthesis product 4-phenyl-1H-1,2,3-triazole- 5-carbaldehyde synthesis->product modification Derivatization via Carbaldehyde Group product->modification derivatives Library of Triazole Derivatives modification->derivatives screening Biological Screening (e.g., Anticancer, Antimicrobial) derivatives->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead Lead Compound Identification sar->lead

Caption: Role of the target molecule in a drug discovery workflow.

References

Application Notes and Protocols: Vilsmeier-Haack Formylation of 4-phenyl-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto the substrate.[1][4] The resulting aldehydes are valuable intermediates in organic synthesis, serving as precursors for a wide array of more complex molecules.[2]

The 1,2,3-triazole moiety is a key pharmacophore in medicinal chemistry, appearing in numerous clinically approved drugs and experimental therapeutic agents.[5][6] Derivatives of 1,2,3-triazoles exhibit a broad spectrum of biological activities, including antiviral, anticancer, and kinase inhibitory properties.[5][7] The formylation of 4-phenyl-1H-1,2,3-triazole at the C5 position yields 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde, a crucial building block for the synthesis of novel drug candidates.[8] This aldehyde can be further functionalized to create libraries of compounds for drug discovery programs, such as the development of HIV-1 capsid inhibitors and kinase inhibitors.[5][7]

These application notes provide a detailed protocol for the Vilsmeier-Haack formylation of 4-phenyl-1H-1,2,3-triazole, along with relevant data and diagrams to guide researchers in the synthesis of this important intermediate.

Reaction Scheme and Mechanism

The Vilsmeier-Haack formylation of 4-phenyl-1H-1,2,3-triazole proceeds via an electrophilic aromatic substitution mechanism. The Vilsmeier reagent, a chloroiminium ion, is first formed from the reaction of DMF and POCl₃.[9][10] The electron-rich 1,2,3-triazole ring then attacks the electrophilic carbon of the Vilsmeier reagent. Subsequent elimination and hydrolysis yield the desired this compound.[1]

Reaction:

4-phenyl-1H-1,2,3-triazole + DMF/POCl₃ → this compound

Reaction Pathway Diagram

Vilsmeier_Haack_Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation of Triazole DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl3 POCl3 POCl3 Iminium_intermediate Iminium Intermediate Triazole 4-phenyl-1H-1,2,3-triazole Triazole->Iminium_intermediate + Vilsmeier Reagent Aldehyde This compound Iminium_intermediate->Aldehyde Hydrolysis

Caption: Mechanism of the Vilsmeier-Haack formylation of 4-phenyl-1H-1,2,3-triazole.

Quantitative Data

The following table summarizes representative quantitative data for the Vilsmeier-Haack formylation of various heterocyclic substrates, providing an expected range for the formylation of 4-phenyl-1H-1,2,3-triazole.

SubstrateReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
General Aromatic Substrate(Chloromethylene)dimethyliminium Chloride, NaOAcDMF0 to RT6.577[9]
3H-indole derivativeDMF, POCl₃-756Excellent[11]
Phosphonic dihydrazideDMF, POCl₃-50-604High[12]
Anisoles and PyridinesDMF, POCl₃DichloroethaneRT0.5Moderate[13]

Experimental Protocol

This protocol provides a detailed methodology for the Vilsmeier-Haack formylation of 4-phenyl-1H-1,2,3-triazole.

Materials:

  • 4-phenyl-1H-1,2,3-triazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF. Cool the flask to 0 °C using an ice bath. To the cooled and stirred DMF, add phosphorus oxychloride (POCl₃) dropwise via a dropping funnel over a period of 30 minutes, ensuring the temperature remains below 10 °C. After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Reaction with Triazole: Dissolve 4-phenyl-1H-1,2,3-triazole in anhydrous DCM and add it to the freshly prepared Vilsmeier reagent at 0 °C. After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC). If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Work-up: Upon completion of the reaction, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate. Stir the mixture until the effervescence ceases and the pH is neutral or slightly basic. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers and wash with brine solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent to afford pure this compound.

Experimental Workflow Diagram

Experimental_Workflow start Start reagent_prep Prepare Vilsmeier Reagent (DMF + POCl3 at 0°C) start->reagent_prep reaction React with 4-phenyl-1H-1,2,3-triazole (0°C to RT, 2-4h) reagent_prep->reaction workup Aqueous Work-up (Ice, NaHCO3) reaction->workup extraction Extraction with DCM workup->extraction purification Purification (Column Chromatography) extraction->purification product This compound purification->product

References

Application Notes and Protocols: The Versatile Role of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde in Click Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-phenyl-1H-1,2,3-triazole-5-carbaldehyde is a versatile heterocyclic compound that serves as a valuable building block in the realm of click chemistry and medicinal chemistry. The inherent stability and unique electronic properties of the 1,2,3-triazole ring, combined with the reactive aldehyde functionality, make this molecule a powerful scaffold for the synthesis of diverse and complex molecular architectures.[1] The triazole moiety is a well-established pharmacophore found in numerous clinically approved drugs, and its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and neuroprotective effects.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of biologically active molecules, with a focus on its application in drug discovery and development.

Core Applications

The application of this compound spans several key areas of chemical and pharmaceutical research:

  • Medicinal Chemistry: As a foundational scaffold for the design and synthesis of novel therapeutic agents. Its derivatives have shown promise as anticancer, antimicrobial, and enzyme inhibitory agents.[1]

  • Material Science: The potential for functionalization of the aldehyde group allows for the development of novel materials with tailored electronic and coordination properties.[1]

  • Organic Synthesis: The aldehyde group readily participates in a variety of organic reactions, including condensation and nucleophilic addition, making it a key intermediate for the construction of more complex molecules.[1]

  • Bioorthogonal Chemistry: The triazole core, often synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a cornerstone of "click chemistry," enabling the efficient and specific conjugation of molecules in complex biological systems.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of bioactive derivatives from this compound.

Protocol 1: Synthesis of a Chalcone Derivative via Claisen-Schmidt Condensation

This protocol details the synthesis of a chalcone, a class of compounds known for their anticancer properties, through the Claisen-Schmidt condensation of this compound with an appropriate acetophenone.

Reaction Scheme:

Materials:

  • This compound

  • 2'-fluoro-4'-methoxyacetophenone

  • Ethanol (anhydrous)

  • Sodium hydroxide (NaOH), aqueous solution (15 M)

  • Hydrochloric acid (HCl), aqueous solution (1 M)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Round-bottom flask

  • Magnetic stirrer

  • TLC plates

  • Büchner funnel and filter paper

Procedure:

  • To a round-bottom flask, add this compound (2.50 mmol) and 2'-fluoro-4'-methoxyacetophenone (2.50 mmol).

  • Add anhydrous ethanol (5 mL) to the flask and stir the mixture at room temperature until the solids are dissolved.

  • Slowly add aqueous NaOH solution (0.25 mL, 3.75 mmol) to the stirring mixture.

  • Continue stirring at room temperature for 30-40 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 10% EtOAc/hexanes mobile phase. The formation of a precipitate is typically observed.[2]

  • Upon completion of the reaction, dilute the mixture with water (10 mL).

  • Neutralize the mixture with 1 M aqueous HCl.

  • Cool the mixture to 0 °C in an ice bath to facilitate complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel, washing the precipitate with two portions of ice-cold water (10 mL each).[2]

  • Purify the crude product by recrystallization from a mixed solvent system of ethyl acetate and hexanes to yield the pure chalcone derivative.[2]

Expected Yield and Characterization:

Yields for this type of reaction are typically good, often in the range of 78-85%.[2] The final product should be characterized by:

  • ¹H NMR and ¹³C NMR: To confirm the structure and the trans configuration of the alkene.

  • IR Spectroscopy: To identify the characteristic carbonyl and alkene stretches.

  • Mass Spectrometry: To determine the molecular weight of the synthesized compound.

  • Melting Point: To assess the purity of the product.

Protocol 2: Synthesis of Schiff Base Derivatives

This protocol describes the synthesis of Schiff bases (imines) by the condensation of this compound with various primary amines. Schiff bases of triazoles are known to possess a range of biological activities, including antimicrobial and anticonvulsant properties.

Reaction Scheme:

Materials:

  • This compound

  • Substituted primary amine (e.g., aniline, benzylamine)

  • Methanol or Ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Dissolve this compound (1 mmol) in methanol (20 mL) in a round-bottom flask.

  • Add the primary amine (1 mmol) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Attach a reflux condenser and heat the mixture to reflux for 3-4 hours.[3]

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture onto crushed ice.

  • Collect the precipitated solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure Schiff base.[3]

Expected Yield and Characterization:

Yields are generally high for this reaction. The product should be characterized by standard spectroscopic methods (NMR, IR, MS) to confirm the formation of the imine bond.

Data Presentation

The following tables summarize the biological activities of chalcone and triazole derivatives, providing a basis for comparison and further research.

Table 1: Anticancer Activity of Chalcone Derivatives against Various Cancer Cell Lines

Compound IDCancer Cell LineIC₅₀ (µM)Reference
4d (1,2,3-Triazole-Chalcone Hybrid)RPMI-8226 (Leukemia)< 1[4]
4d (1,2,3-Triazole-Chalcone Hybrid)SR (Leukemia)< 1[4]
4d (1,2,3-Triazole-Chalcone Hybrid)M14 (Melanoma)< 1[4]
4d (1,2,3-Triazole-Chalcone Hybrid)K-562 (Leukemia)< 1[4]
4d (1,2,3-Triazole-Chalcone Hybrid)MCF7 (Breast Cancer)< 1[4]
R23 (Indolyl-Triazole Derivative)Various Bcl-2 expressing lines1.46 - 7.67[5]
5k (Triazolothiadiazole-Indole Hybrid)Bcl-2 expressing cell lines0.31 - 0.7[6]
Thiazole Chalcone 2e Ovar-3 (Ovarian Cancer)1.55[1]
Thiazole Chalcone 2e MDA-MB-468 (Breast Cancer)2.95[1]

Table 2: Enzyme Inhibitory Activity of Triazole Derivatives

Compound ClassTarget EnzymeIC₅₀ (µM)Reference
Chalcone Oxime 43a Tubulin Polymerization1.6[7]
Thiazole Chalcone 2e Tubulin Polymerization7.78[1]
Indolyl-Triazole R23 Bcl-20.25 - 0.63[5]
Triazolothiadiazole-Indole 5k Bcl-20.32[6]

Mandatory Visualizations

Logical Relationships and Workflows

G Drug Discovery Workflow Using this compound cluster_synthesis Synthesis of Precursors cluster_derivatization Library Synthesis cluster_screening Biological Evaluation cluster_optimization Lead Optimization Phenylacetylene Phenylacetylene Click_Chemistry CuAAC Click Chemistry Phenylacetylene->Click_Chemistry Azide Azide Azide->Click_Chemistry Triazole_Aldehyde This compound Click_Chemistry->Triazole_Aldehyde Reaction_Partners Amines, Acetophenones, Active Methylene Compounds Condensation_Reactions Schiff Base Formation, Claisen-Schmidt, Knoevenagel Triazole_Aldehyde->Condensation_Reactions Reaction_Partners->Condensation_Reactions Compound_Library Library of Triazole Derivatives Condensation_Reactions->Compound_Library Biological_Screening In vitro Assays (e.g., MTT, Enzyme Inhibition) Compound_Library->Biological_Screening Hit_Compounds Hit Compounds Biological_Screening->Hit_Compounds SAR_Studies Structure-Activity Relationship (SAR) Hit_Compounds->SAR_Studies Lead_Compound Lead Compound SAR_Studies->Lead_Compound

Caption: Drug discovery workflow utilizing this compound.

Signaling Pathways

G Proposed Mechanism of Apoptosis Induction by Triazole-Chalcone Hybrids cluster_cell Cancer Cell Triazole_Chalcone Triazole-Chalcone Hybrid (Derived from this compound) Tubulin α/β-Tubulin Dimers Triazole_Chalcone->Tubulin Inhibits Polymerization Bcl2 Bcl-2 (Anti-apoptotic) Triazole_Chalcone->Bcl2 Inhibits Microtubules Microtubule Polymerization Tubulin->Microtubules Polymerization Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes MOMP Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptosis induction pathway by triazole-chalcone hybrids.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide array of functional molecules. Its utility in click chemistry provides a robust platform for the generation of compound libraries with significant potential in drug discovery and material science. The protocols and data presented herein offer a foundational guide for researchers to explore the rich chemistry of this compound and to develop novel derivatives with enhanced biological activities. The continued investigation into the synthesis and application of derivatives of this compound is a promising avenue for the discovery of next-generation therapeutics.

References

Application Notes and Protocols for the Synthesis of Schiff Bases from 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases derived from heterocyclic scaffolds are a prominent class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. The 1,2,3-triazole moiety, in particular, is a key pharmacophore found in several FDA-approved drugs. The synthesis of Schiff bases by the condensation of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde with various primary amines offers a versatile route to novel compounds with significant potential for drug discovery and development. These compounds are also valuable as ligands in coordination chemistry.

This document provides detailed protocols for the synthesis of the precursor aldehyde and its subsequent conversion to Schiff bases, along with methods for their characterization.

Synthesis of the Precursor: this compound

The synthesis of the key intermediate, this compound, can be achieved through the oxidation of the corresponding alcohol.

Experimental Protocol: Oxidation of (1-phenyl-1H-[1][2][3]triazol-4-yl)-methanol
  • Reaction Setup: To a stirred solution of (1-phenyl-1H-[1][2][3]triazol-4-yl)-methanol (1.0 eq) in dichloromethane (DCM), add manganese(IV) oxide (MnO₂, ~10 eq).

  • Reaction Conditions: Stir the resulting mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.

General Protocol for the Synthesis of Schiff Bases

The synthesis of Schiff bases from this compound is typically achieved through the condensation reaction with a primary amine in a suitable solvent, often with catalytic amounts of acid.

Experimental Protocol: Condensation Reaction
  • Reaction Setup: Dissolve this compound (1.0 eq) in a minimal amount of a suitable solvent (e.g., ethanol, methanol).

  • Addition of Amine: To this solution, add an equimolar amount (1.0 eq) of the desired primary amine (e.g., a substituted aniline).

  • Catalysis (Optional): Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reaction Conditions: Reflux the reaction mixture for a period of 2-6 hours.

  • Monitoring: Monitor the reaction progress using TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.

  • Purification: Wash the collected solid with cold ethanol and purify by recrystallization from a suitable solvent (e.g., ethanol, benzene-hexane mixture) to obtain the pure Schiff base.

Characterization of Schiff Bases

The synthesized Schiff bases should be characterized by standard spectroscopic methods to confirm their structure and purity.

  • Infrared (IR) Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the imine (C=N) group, typically in the range of 1600-1650 cm⁻¹. The disappearance of the C=O stretching band of the aldehyde (around 1690-1710 cm⁻¹) and the N-H stretching bands of the primary amine also indicates product formation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The formation of the azomethine (-N=CH-) linkage is confirmed by a singlet peak in the downfield region, typically between δ 8.0 and 10.0 ppm. The disappearance of the aldehyde proton signal (around δ 9.0-10.0 ppm) is also indicative of the reaction's completion.

    • ¹³C NMR: The carbon of the imine group will appear in the range of δ 145-165 ppm.

  • Mass Spectrometry (MS): The molecular weight of the synthesized Schiff base can be confirmed by the presence of the molecular ion peak (M⁺).

Data Presentation

The following tables summarize typical characterization data for Schiff bases derived from substituted triazoles. While specific data for derivatives of this compound is not extensively available in the literature, these tables provide an example of how to structure the collected data for a series of synthesized compounds.

Table 1: Physicochemical Data for Exemplary Triazole-based Schiff Bases

Compound IDAmine SubstituentMolecular FormulaYield (%)Melting Point (°C)
SB-1 4-ChloroanilineC₁₅H₁₁ClN₄S79.5190
SB-2 3-ChloroanilineC₁₅H₁₁ClN₄S91.7203-205
SB-3 4-MethylanilineC₁₆H₁₄N₄S59.2158-160
SB-4 4-HydroxyanilineC₁₅H₁₂N₄OS67.9189-190

Data adapted from a study on Schiff bases of 4-amino-3-mercapto-5-phenyl-1,2,4-triazole for illustrative purposes.[1]

Table 2: Spectroscopic Data for Exemplary Triazole-based Schiff Bases

Compound ID¹H NMR (δ, ppm)IR (ν, cm⁻¹)
SB-1 9.72 (s, 1H, N=CH), 7.34-7.90 (m, 9H, Ar-H), 14.27 (s, 1H, SH)1608 (C=N), 3062 (Ar C-H)
SB-2 9.54 (s, 1H, N=CH), 7.28-7.80 (m, 9H, Ar-H), 14.27 (s, 1H, SH)1610 (C=N), 3051 (Ar C-H)
SB-3 9.72 (s, 1H, N=CH), 7.48-8.01 (m, 9H, Ar-H), 2.4 (s, 3H, Ar-CH₃), 14.27(s, 1H, SH)1615 (C=N), 3045 (Ar C-H), 2920 (Aliph. C-H)
SB-4 10.2 (s, 1H, N=CH), 7.4-8.1 (m, 9H, Ar-H), 3.9 (s, 1H, Ar-OH), 14.27(s, 1H, SH)1605 (C=N), 3055 (Ar C-H), 3350 (O-H)

Data adapted from a study on Schiff bases of 4-amino-3-mercapto-5-phenyl-1,2,4-triazole for illustrative purposes.[1]

Visualizations

The following diagrams illustrate the synthetic workflow and the general structure of the target compounds.

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start 4-phenyl-1H-1,2,3-triazole- 5-carbaldehyde + Primary Amine Reaction Condensation Reaction (e.g., Reflux in Ethanol, Acid Catalyst) Start->Reaction 1. Mix Isolation Filtration Reaction->Isolation 2. Cool Purification Recrystallization Isolation->Purification 3. Purify Product Pure Schiff Base Purification->Product 4. Obtain IR IR Spectroscopy Product->IR NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR MS Mass Spectrometry Product->MS

Caption: Workflow for the synthesis and characterization of Schiff bases.

General_Structure cluster_structure General Structure of Synthesized Schiff Bases struct

Caption: General structure of Schiff bases from this compound.

References

Application Notes and Protocols: 4-Phenyl-1H-1,2,3-triazole-5-carbaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenyl-1H-1,2,3-triazole-5-carbaldehyde is a versatile heterocyclic compound that has garnered significant attention in the field of medicinal chemistry. Its unique structural features, including the stable 1,2,3-triazole core and a reactive aldehyde group, make it an invaluable scaffold for the synthesis of a diverse array of biologically active molecules. The triazole moiety is a well-known pharmacophore present in numerous clinically approved drugs, valued for its metabolic stability and ability to engage in various biological interactions. The aldehyde functionality serves as a convenient handle for further chemical modifications, allowing for the construction of extensive compound libraries for drug discovery programs.

This document provides a comprehensive overview of the applications of this compound in medicinal chemistry, with a focus on its utility in the development of anticancer, antimicrobial, and antiviral agents. Detailed synthetic protocols, quantitative biological activity data, and diagrammatic representations of synthetic workflows and mechanisms of action are presented to facilitate further research and development in this promising area.

Synthesis of this compound

The most common and efficient synthesis of this compound is a two-step process. The first step involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to form the precursor alcohol, (1-phenyl-1H-1,2,3-triazol-4-yl)methanol.[1] This is followed by the oxidation of the alcohol to the desired carbaldehyde.

Experimental Protocol: Synthesis of (1-phenyl-1H-1,2,3-triazol-4-yl)methanol

This protocol is adapted from established "click chemistry" procedures.[1]

Materials:

  • Phenyl azide

  • Propargyl alcohol

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water (deionized)

  • Dichloromethane (DCM)

  • Saturated aqueous solution of ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve phenyl azide (1.0 eq) and propargyl alcohol (1.2 eq) in a 1:1 mixture of tert-butanol and water.

  • To this solution, add copper(II) sulfate pentahydrate (0.05 eq) and sodium ascorbate (0.1 eq).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with a saturated aqueous solution of ammonium chloride, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield pure (1-phenyl-1H-1,2,3-triazol-4-yl)methanol as a white solid.

Experimental Protocol: Oxidation to this compound

This protocol utilizes manganese dioxide, a mild and efficient oxidizing agent for this transformation.

Materials:

  • (1-phenyl-1H-1,2,3-triazol-4-yl)methanol

  • Activated manganese dioxide (MnO₂)

  • Dichloromethane (DCM)

  • Celite®

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • Dissolve (1-phenyl-1H-1,2,3-triazol-4-yl)methanol (1.0 eq) in dichloromethane in a round-bottom flask.

  • Add activated manganese dioxide (5-10 eq) to the solution.

  • Stir the resulting suspension at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Once the starting material is consumed, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.

  • Wash the Celite® pad with additional dichloromethane.

  • Combine the filtrates and concentrate under reduced pressure to afford this compound, often as a solid that can be further purified by recrystallization if necessary.

Applications in Medicinal Chemistry

Derivatives of this compound have demonstrated a wide spectrum of biological activities. The aldehyde group provides a convenient point for diversification, leading to the synthesis of Schiff bases, hydrazones, and other derivatives with potent pharmacological properties.

Anticancer Activity

Numerous derivatives of 4-phenyl-1H-1,2,3-triazole have been investigated for their cytotoxic effects against various cancer cell lines. A significant mechanism of action for some of these compounds is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2][3]

Table 1: Anticancer Activity of 4-Phenyl-1H-1,2,3-triazole Derivatives

Compound IDCancer Cell LineActivity (IC₅₀/GI₅₀, µM)Reference
14d MCF-7 (Breast)5.61 ± 1.24[2]
14o MCF-7 (Breast)6.84 ± 1.53[2]
Compound 25 MDA-MB-468 (Breast)Log GI₅₀ = -5.70[4]
Compound 25 BT-549 (Breast)Log GI₅₀ = -5.40[4]
Compound 25 OVCAR-4 (Ovarian)Log GI₅₀ = -5.52[4]
Compound 25 SK-MEL-5 (Melanoma)Log GI₅₀ = -5.55[4]
Compound 7 HepG-2 (Liver)12.22[5]
Compound 7 HCT-116 (Colon)14.16[5]
Compound 7 MCF-7 (Breast)14.64[5]
Compound 8 HT-1080 (Fibrosarcoma)15.13[6]
Compound 8 A-549 (Lung)21.25[6]
Compound 8 MCF-7 (Breast)18.06[6]
Compound 8 MDA-MB-231 (Breast)16.32[6]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[2][6]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilizing buffer

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO) for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity

Derivatives of 1,2,3- and 1,2,4-triazoles are well-established as potent antimicrobial agents. The mechanism often involves the inhibition of essential microbial enzymes.

Table 2: Antimicrobial Activity of Triazole Derivatives

Compound IDMicroorganismActivity (MIC, µg/mL or mM)Reference
Compound 36 S. aureus0.264 mM[7]
Compound 36 S. pyogenes0.132 mM[7]
4-butyl-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione B. subtilis31.25 µg/mL[7]
Compound 5e S. aureusSuperior to streptomycin[8]
Compound 5 S. aureus5 mg/mL[9]
Compound 5 P. aeruginosa5 mg/mL[9]
Compound 5 C. albicans10 mg/mL[9]
Compound 5 A. niger10 mg/mL[9]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Test compounds (dissolved in a suitable solvent)

  • Standard antimicrobial agents (positive controls)

  • Microbial inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plates.

  • Inoculate each well with the standardized microbial suspension.

  • Include a positive control (microbes with no drug) and a negative control (broth only).

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antiviral Activity

Derivatives of 4-phenyl-1H-1,2,3-triazole have shown promise as antiviral agents, particularly against HIV-1. These compounds can act as capsid (CA) inhibitors, interfering with both early and late stages of the viral replication cycle.[3][10]

Table 3: Anti-HIV-1 Activity of 4-Phenyl-1H-1,2,3-triazole Phenylalanine Derivatives

Compound IDVirus StrainActivity (EC₅₀, µM)Cytotoxicity (CC₅₀, µM)Reference
6a-9 HIV-1 NL4-33.13 ± 0.91> 16.48[10]
6a-10 HIV-1 NL4-33.30 ± 0.63> 16.48[10]
6a-11 HIV-1 NL4-33.46 ± 0.59> 16.48[10]
5b HIV-1 NL4-33.30 ± 0.85> 20.64[10]
5c HIV-1 NL4-313.62-[10]

Experimental Protocol: Anti-HIV-1 Assay

This protocol provides a general outline for evaluating the anti-HIV-1 activity of compounds in a cell-based assay.[10]

Materials:

  • TZM-bl cells (HeLa cell line expressing CD4, CXCR4, and CCR5, and containing an integrated HIV-1 LTR-luciferase reporter)

  • HIV-1 viral stock (e.g., NL4-3)

  • Complete cell culture medium

  • 96-well plates

  • Test compounds

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed TZM-bl cells in 96-well plates and incubate overnight.

  • Pre-treat the cells with various concentrations of the test compounds for a short period.

  • Infect the cells with the HIV-1 viral stock.

  • Incubate the infected cells for 48 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • The reduction in luciferase activity in the presence of the compound compared to the virus control indicates antiviral activity.

  • Calculate the EC₅₀ value (the concentration of the compound that inhibits viral replication by 50%).

  • Concurrently, perform a cytotoxicity assay (e.g., MTT assay) to determine the CC₅₀ value.

Visualizations

Synthetic Workflow

G cluster_0 Step 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_1 Step 2: Oxidation phenyl_azide Phenyl Azide precursor_alcohol (1-phenyl-1H-1,2,3-triazol-4-yl)methanol phenyl_azide->precursor_alcohol propargyl_alcohol Propargyl Alcohol propargyl_alcohol->precursor_alcohol cu_catalyst Cu(I) Catalyst (e.g., CuSO4/NaAsc) cu_catalyst->precursor_alcohol final_product This compound precursor_alcohol->final_product oxidizing_agent Oxidizing Agent (e.g., MnO2) oxidizing_agent->final_product

Caption: Synthetic workflow for this compound.

Mechanism of Action: Tubulin Polymerization Inhibition

G cluster_0 Cellular Events triazole_derivative 1,2,3-Triazole Derivative tubulin α/β-Tubulin Dimers triazole_derivative->tubulin Binds to Colchicine Site microtubules Microtubules triazole_derivative->microtubules Inhibits tubulin->microtubules Polymerization mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle Forms g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest Disruption leads to apoptosis Apoptosis g2m_arrest->apoptosis Induces

References

4-Phenyl-1H-1,2,3-triazole-5-carbaldehyde: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Phenyl-1H-1,2,3-triazole-5-carbaldehyde is a heterocyclic aromatic aldehyde that has emerged as a valuable and versatile building block in modern organic synthesis. Its unique molecular architecture, featuring a stable 1,2,3-triazole ring coupled with a reactive aldehyde functionality, provides a gateway to a diverse array of complex molecules. The triazole moiety is a well-known pharmacophore present in numerous clinically approved drugs, imparting favorable properties such as metabolic stability and hydrogen bonding capabilities.[1] The aldehyde group, on the other hand, serves as a synthetic handle for a wide range of chemical transformations, including condensations, oxidations, and the formation of various heterocyclic systems. This combination of features makes this compound a sought-after intermediate for researchers in medicinal chemistry, drug development, and materials science.[1]

Synthesis of this compound

A straightforward and efficient synthesis of this compound has been developed, proceeding via the reaction of α-bromocinnamaldehyde with sodium azide. This method offers a high yield under mild, room-temperature conditions, aligning with the principles of green chemistry by avoiding the use of toxic solvents and catalysts.[2]

Synthetic Pathway

G cluster_0 Synthesis of this compound Cinnamaldehyde Cinnamaldehyde alpha-Bromocinnamaldehyde alpha-Bromocinnamaldehyde Cinnamaldehyde->alpha-Bromocinnamaldehyde Bromination Final_Product This compound alpha-Bromocinnamaldehyde->Final_Product Reaction with Sodium Azide Sodium_Azide Sodium_Azide Sodium_Azide->Final_Product

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis of this compound[2]
  • Preparation of α-Bromocinnamaldehyde: Cinnamaldehyde is brominated to yield 2,3-dibromo-3-phenylpropanal, which is subsequently dehydrobrominated to afford α-bromocinnamaldehyde.

  • Synthesis of this compound: A solution of α-bromocinnamaldehyde in a suitable solvent is treated with sodium azide at room temperature. The reaction mixture is stirred until completion.

  • Work-up and Purification: The reaction mixture is worked up by extraction and the crude product is purified by chromatography to yield this compound as a solid.

ProductYield
This compound87%

Spectroscopic Data: [2]

  • IR (cm⁻¹): 1694 (C=O), 1562 (C=C)

  • ¹H NMR (DMSO-d₆, ppm): 10.17 (s, 1H, CHO), 7.95 (m, 2H, Ar-H), 7.52 (m, 3H, Ar-H)

  • ¹³C NMR (DMSO-d₆, ppm): 187.79 (CHO), 144.04, 134.20, 128.91 (Triazole and Phenyl carbons)

Applications in Organic Synthesis

The aldehyde functionality of this compound is a versatile handle for various chemical transformations, enabling the synthesis of a wide range of derivatives.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by a dehydration reaction in which a molecule of water is eliminated. This compound readily undergoes Knoevenagel condensation with active methylene compounds like malononitrile.

G cluster_1 Knoevenagel Condensation Aldehyde 4-Phenyl-1H-1,2,3-triazole- 5-carbaldehyde Condensation_Product 2-((4-phenyl-1H-1,2,3-triazol-5-yl)methylene)malononitrile Aldehyde->Condensation_Product Malononitrile Malononitrile Malononitrile->Condensation_Product Piperidine Piperidine Piperidine->Condensation_Product Catalyst

Caption: Knoevenagel condensation of the title compound with malononitrile.

A mixture of this compound and malononitrile is heated in the presence of a catalytic amount of piperidine. The resulting solid is then recrystallized to give the pure product.

Reactant 1Reactant 2ProductYield
This compoundMalononitrile2-((4-phenyl-1H-1,2,3-triazol-5-yl)methylene)malononitrile71%
Synthesis of Hydrazones and Schiff Bases

The aldehyde group can be readily converted into hydrazones and Schiff bases through condensation with hydrazines and primary amines, respectively. These derivatives are valuable intermediates for the synthesis of various heterocyclic compounds and have applications in coordination chemistry.

A solution of this compound in ethanol is treated with hydrazine hydrate and a catalytic amount of acetic acid. The mixture is heated under reflux, and upon cooling, the product crystallizes.

Reactant 1Reactant 2ProductYield
This compoundHydrazine HydrateThis compound Hydrazone65%

The resulting hydrazone can be further reacted with another equivalent of the starting aldehyde to produce 1,2-bis((4-phenyl-1H-1,2,3-triazol-5-yl)methylene)hydrazine.

Reactant 1Reactant 2ProductYield
This compound HydrazoneThis compound1,2-bis((4-phenyl-1H-1,2,3-triazol-5-yl)methylene)hydrazine60%
Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones. While specific examples with detailed quantitative data for this compound are not extensively reported in the reviewed literature, the general applicability of the Wittig reaction to aromatic aldehydes suggests its utility for converting the formyl group of the title compound into a vinyl group. This would provide access to 4-phenyl-5-vinyl-1H-1,2,3-triazole derivatives, which are valuable monomers and synthetic intermediates.

G cluster_2 General Wittig Reaction Aldehyde 4-Phenyl-1H-1,2,3-triazole- 5-carbaldehyde Alkene_Product 4-Phenyl-5-vinyl-1H-1,2,3-triazole Derivative Aldehyde->Alkene_Product Phosphonium_Ylide Phosphonium_Ylide Phosphonium_Ylide->Alkene_Product Triphenylphosphine_Oxide Triphenylphosphine_Oxide

Caption: General workflow of the Wittig reaction on the title compound.

Conclusion

This compound is a highly useful and adaptable building block in organic synthesis. Its straightforward preparation and the reactivity of its aldehyde group allow for the efficient construction of a diverse range of more complex molecules. The applications demonstrated here, including Knoevenagel condensations and the formation of hydrazones, highlight its potential for the synthesis of novel heterocyclic systems and other valuable organic compounds. Further exploration of its reactivity in reactions such as the Wittig olefination will undoubtedly expand its utility in the fields of medicinal chemistry and materials science.

References

Application Notes and Protocols: Functionalization of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde at the Aldehyde Group

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-phenyl-1H-1,2,3-triazole-5-carbaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The presence of a reactive aldehyde group on the stable 1,2,3-triazole scaffold allows for a wide range of chemical transformations, leading to the synthesis of diverse molecular architectures with potential biological activities. The triazole moiety is a known pharmacophore present in numerous approved drugs, valued for its metabolic stability and ability to participate in hydrogen bonding. These application notes provide detailed protocols for the functionalization of this compound at the aldehyde group, including condensation, oxidation, reduction, and multicomponent reactions.

Synthesis of Starting Material: this compound

A recently developed method allows for the efficient synthesis of this compound from α-bromocinnamaldehyde and sodium azide. This reaction proceeds under mild conditions at room temperature and affords the target compound in high yield.[1]

Table 1: Spectroscopic Data for this compound [1]

AnalysisData
**IR (cm⁻¹) **1694 (C=O), 1584, 1562, 1109 (Phenyl and C=C)
¹H NMR (DMSO-d₆) δ 10.17 (s, 1H, CHO), 7.95 (m, 2H, Ar-H), 7.52 (m, 3H, Ar-H)
¹³C NMR (DMSO-d₆) δ 187.79 (CHO), 144.04 (C-triazole), 134.20, 130.50, 129.50, 128.91 (C-phenyl and C-triazole)

I. Condensation Reactions

The aldehyde group of this compound readily undergoes condensation reactions with various nucleophiles, providing access to a diverse range of derivatives.

A. Schiff Base Formation

The reaction with primary amines yields Schiff bases (imines), which are valuable intermediates in organic synthesis and have shown a wide range of biological activities.

Experimental Protocol:

  • Dissolve this compound (1.0 mmol, 173.17 mg) in absolute ethanol (10 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add the desired primary amine (1.0 mmol) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by recrystallization from a suitable solvent (e.g., ethanol, methanol).

Table 2: Representative Data for Schiff Bases Derived from this compound

Amine ReactantProductYield (%)M.p. (°C)Analytical Data (Expected)
AnilineN-(phenyl)-1-(4-phenyl-1H-1,2,3-triazol-5-yl)methanimine85-95-¹H NMR: δ 8.5 (s, 1H, N=CH), 7.2-8.0 (m, 10H, Ar-H). IR (cm⁻¹): ~1625 (C=N).
4-ChloroanilineN-(4-chlorophenyl)-1-(4-phenyl-1H-1,2,3-triazol-5-yl)methanimine85-95-¹H NMR: δ 8.6 (s, 1H, N=CH), 7.3-8.1 (m, 9H, Ar-H). IR (cm⁻¹): ~1620 (C=N).

Diagram 1: Schiff Base Formation Workflow

Schiff_Base_Formation reagents This compound + Primary Amine solvent Ethanol Glacial Acetic Acid (cat.) reagents->solvent Dissolve reaction Reflux (2-4 h) solvent->reaction workup Cooling & Filtration or Evaporation & Recrystallization reaction->workup product Schiff Base Derivative workup->product

Caption: Workflow for the synthesis of Schiff bases.

B. Knoevenagel Condensation

The Knoevenagel condensation with active methylene compounds, such as malononitrile or ethyl cyanoacetate, leads to the formation of α,β-unsaturated products, which are important intermediates for the synthesis of various heterocyclic compounds.

Experimental Protocol:

  • In a round-bottom flask, dissolve this compound (1.0 mmol, 173.17 mg) and the active methylene compound (1.1 mmol) in ethanol (10 mL).

  • Add a catalytic amount of piperidine (2-3 drops).

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.

  • The resulting solid product is collected by filtration, washed with cold ethanol, and dried.

  • If no solid precipitates, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Table 3: Representative Data for Knoevenagel Condensation Products

Active Methylene CompoundProductYield (%)M.p. (°C)Analytical Data (Expected)
Malononitrile2-((4-phenyl-1H-1,2,3-triazol-5-yl)methylene)malononitrile90-98-¹H NMR: δ 8.2 (s, 1H, =CH), 7.5-8.0 (m, 5H, Ar-H). IR (cm⁻¹): ~2220 (C≡N), ~1600 (C=C).
Ethyl CyanoacetateEthyl 2-cyano-3-(4-phenyl-1H-1,2,3-triazol-5-yl)acrylate85-95-¹H NMR: δ 8.4 (s, 1H, =CH), 7.5-8.0 (m, 5H, Ar-H), 4.3 (q, 2H, OCH₂), 1.3 (t, 3H, CH₃). IR (cm⁻¹): ~2225 (C≡N), ~1720 (C=O), ~1610 (C=C).

Diagram 2: Knoevenagel Condensation Pathway

Knoevenagel_Condensation start This compound + Active Methylene Compound catalyst Piperidine (cat.) Ethanol, RT start->catalyst intermediate Aldol-type Adduct (Unstable) catalyst->intermediate Nucleophilic Addition product α,β-Unsaturated Product intermediate->product Dehydration

Caption: Reaction pathway for the Knoevenagel condensation.

C. Wittig Reaction

The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes. The reaction of this compound with a phosphonium ylide yields the corresponding triazolyl-substituted alkene.

Experimental Protocol:

  • Suspend the appropriate phosphonium salt (1.1 mmol) in dry THF (15 mL) under an inert atmosphere (nitrogen or argon).

  • Cool the suspension to 0 °C and add a strong base such as n-butyllithium (1.1 mmol, 1.6 M in hexanes) dropwise to generate the ylide. Stir for 30 minutes at 0 °C.

  • Add a solution of this compound (1.0 mmol, 173.17 mg) in dry THF (5 mL) dropwise to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the alkene product.

Table 4: Representative Data for Wittig Reaction Products

Phosphonium YlideProductYield (%)Analytical Data (Expected)
Methyltriphenylphosphonium bromide5-vinyl-4-phenyl-1H-1,2,3-triazole60-80¹H NMR: δ 5.5-6.5 (m, 3H, vinyl-H), 7.4-7.9 (m, 5H, Ar-H).
Benzyltriphenylphosphonium chloride5-(2-phenylethenyl)-4-phenyl-1H-1,2,3-triazole60-80¹H NMR: δ 7.0-8.0 (m, 12H, vinyl-H and Ar-H).

Diagram 3: Wittig Reaction Experimental Workflow

Wittig_Reaction cluster_ylide Ylide Formation cluster_reaction Wittig Reaction ylide_start Phosphonium Salt in dry THF base Add n-BuLi at 0 °C ylide_start->base ylide_formed Phosphonium Ylide base->ylide_formed addition Add to Ylide at 0 °C Stir at RT (12-24 h) ylide_formed->addition aldehyde This compound in dry THF aldehyde->addition workup Quench (NH₄Cl) Extraction (EtOAc) Purification (Chromatography) addition->workup product Triazolyl-Alkene workup->product

Caption: Experimental workflow for the Wittig reaction.

II. Oxidation Reaction

The aldehyde can be oxidized to the corresponding carboxylic acid, a key functional group for further derivatization, such as amide or ester formation.

Experimental Protocol:

  • Dissolve this compound (1.0 mmol, 173.17 mg) in a mixture of acetone (15 mL) and water (5 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of potassium permanganate (1.5 mmol, 237.05 mg) in water (5 mL) dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 2 hours.

  • Quench the reaction by adding a saturated solution of sodium sulfite until the purple color disappears.

  • Acidify the mixture with 2 M HCl to pH 2-3.

  • Extract the product with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid.

Table 5: Data for the Oxidation Product

ProductYield (%)M.p. (°C)Analytical Data (Expected)
4-phenyl-1H-1,2,3-triazole-5-carboxylic acid70-85-¹H NMR: δ 13.5 (br s, 1H, COOH), 7.5-8.0 (m, 5H, Ar-H). IR (cm⁻¹): ~3000 (br, OH), ~1700 (C=O).

Diagram 4: Oxidation Reaction Pathway

Oxidation_Reaction aldehyde 4-phenyl-1H-1,2,3-triazole- 5-carbaldehyde reagents KMnO₄ Acetone/H₂O aldehyde->reagents Oxidation acid 4-phenyl-1H-1,2,3-triazole- 5-carboxylic acid reagents->acid

Caption: Oxidation of the aldehyde to a carboxylic acid.

III. Reduction Reaction

Reduction of the aldehyde group provides the corresponding primary alcohol, which can be used in esterification or etherification reactions.

Experimental Protocol:

  • Dissolve this compound (1.0 mmol, 173.17 mg) in methanol (15 mL) in a round-bottom flask at 0 °C.

  • Add sodium borohydride (1.5 mmol, 56.7 mg) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Quench the reaction by the slow addition of water (10 mL).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give the alcohol product.

Table 6: Data for the Reduction Product

ProductYield (%)M.p. (°C)Analytical Data (Expected)
(4-phenyl-1H-1,2,3-triazol-5-yl)methanol90-98-¹H NMR: δ 5.5 (t, 1H, OH), 4.8 (d, 2H, CH₂), 7.4-7.9 (m, 5H, Ar-H). IR (cm⁻¹): ~3300 (br, OH).

Diagram 5: Reduction Reaction Workflow

Reduction_Reaction start 4-phenyl-1H-1,2,3-triazole- 5-carbaldehyde in Methanol reagent_add Add NaBH₄ at 0 °C start->reagent_add reaction Stir at RT (1 h) reagent_add->reaction workup Quench (H₂O) Evaporate Methanol Extraction (EtOAc) reaction->workup product (4-phenyl-1H-1,2,3-triazol- 5-yl)methanol workup->product

Caption: Workflow for the reduction of the aldehyde.

IV. Multicomponent Reactions (MCRs)

This compound can participate in multicomponent reactions, allowing for the rapid construction of complex molecules in a single step. An example is the three-component reaction with an amine and an active methylene compound.

Experimental Protocol (Example: with Aniline and Malononitrile):

  • To a solution of this compound (1.0 mmol, 173.17 mg) in ethanol (15 mL), add aniline (1.0 mmol, 93.13 mg) and malononitrile (1.0 mmol, 66.06 mg).

  • Add a catalytic amount of a base such as piperidine or a Lewis acid like InCl₃.

  • Reflux the mixture for 6-8 hours, monitoring by TLC.

  • Cool the reaction to room temperature and collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry under vacuum.

Table 7: Representative Data for a Three-Component Reaction Product

ProductYield (%)M.p. (°C)Analytical Data (Expected)
2-amino-4-(4-phenyl-1H-1,2,3-triazol-5-yl)-1-phenyl-1,4-dihydropyridine-3,5-dicarbonitrile (Hypothetical)60-80-Complex NMR spectrum expected. MS and elemental analysis would be crucial for characterization.

Diagram 6: Logical Flow of a Multicomponent Reaction

MCR_Logic reactants This compound Amine Active Methylene Compound conditions One-Pot Catalyst Heat reactants->conditions product Complex Heterocyclic Product conditions->product

References

Synthesis of Novel Antimicrobial Agents from 4-Phenyl-1H-1,2,3-triazole-5-carbaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of novel antimicrobial agents derived from 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde. The core structure, a 1,2,3-triazole moiety, is a well-established pharmacophore in medicinal chemistry, known for its broad spectrum of biological activities. This guide outlines the synthesis of the starting aldehyde, followed by its conversion into two important classes of antimicrobial compounds: Schiff bases and chalcones. Detailed methodologies for the synthesis and antimicrobial evaluation are provided, along with a summary of representative antimicrobial activity data. Furthermore, potential mechanisms of action, including the inhibition of bacterial DNA gyrase and dihydrofolate reductase, are discussed and visualized through signaling pathway diagrams. This document is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of new antimicrobial therapeutics.

Introduction

The rise of antimicrobial resistance is a critical global health challenge, necessitating the urgent development of novel therapeutic agents with new mechanisms of action. Heterocyclic compounds, particularly those containing the 1,2,3-triazole ring system, have garnered significant attention due to their diverse pharmacological properties, including antimicrobial, antifungal, antiviral, and anticancer activities. The unique structural features of the triazole ring, such as its ability to engage in hydrogen bonding and dipole interactions, make it an attractive scaffold for the design of enzyme inhibitors.

This application note focuses on the synthetic utility of this compound as a versatile starting material for the generation of libraries of potential antimicrobial drug candidates. Two key synthetic routes are explored: the formation of Schiff bases through condensation with various amines and the synthesis of chalcones via Claisen-Schmidt condensation with substituted acetophenones. These derivatives offer a straightforward approach to molecular diversity, allowing for the systematic exploration of structure-activity relationships (SAR).

Synthesis of this compound

The synthesis of the target aldehyde can be achieved through a two-step process starting from phenylacetylene. The initial step involves the formation of (4-phenyl-1H-1,2,3-triazol-5-yl)methanol, which is subsequently oxidized to the desired carbaldehyde.

Experimental Protocol: Synthesis of (4-phenyl-1H-1,2,3-triazol-5-yl)methanol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenylacetylene (1 equivalent) and sodium azide (1.1 equivalents) in a suitable solvent such as a mixture of tert-butanol and water.

  • Copper Catalyst: Add a catalytic amount of a copper(I) source, such as copper(I) iodide (CuI) or freshly prepared copper(I) from copper(II) sulfate and a reducing agent like sodium ascorbate.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, filter the solid and wash with cold water. If the product is in solution, extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to afford pure (4-phenyl-1H-1,2,3-triazol-5-yl)methanol.

Experimental Protocol: Oxidation to this compound
  • Oxidizing Agent: Dissolve the synthesized (4-phenyl-1H-1,2,3-triazol-5-yl)methanol (1 equivalent) in a suitable solvent like dichloromethane (DCM) or chloroform.

  • Reaction: Add a mild oxidizing agent such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2) (2-5 equivalents) portion-wise to the solution at room temperature.

  • Monitoring: Stir the reaction mixture vigorously for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the oxidant. Wash the Celite pad with the solvent used for the reaction.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude aldehyde can be purified by column chromatography on silica gel to yield this compound.

Synthesis of Antimicrobial Derivatives

Synthesis of Schiff Bases

Schiff bases are synthesized by the condensation reaction between the synthesized aldehyde and various primary amines.

  • Reaction Mixture: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent like ethanol or methanol.

  • Amine Addition: Add an equimolar amount of the desired primary amine (e.g., substituted anilines, aminothiazoles).

  • Catalyst: Add a few drops of glacial acetic acid as a catalyst.

  • Reaction Conditions: Reflux the reaction mixture for 4-8 hours. Monitor the reaction by TLC.

  • Isolation: After completion, cool the reaction mixture to room temperature. The solid product that precipitates out is collected by filtration, washed with cold ethanol, and dried. If no precipitate forms, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization.

Synthesis of Chalcones

Chalcones are prepared via the Claisen-Schmidt condensation of the aldehyde with a substituted acetophenone in the presence of a base.

  • Reaction Mixture: Dissolve this compound (1 equivalent) and a substituted acetophenone (1 equivalent) in ethanol in a round-bottom flask.

  • Base Addition: Cool the mixture in an ice bath and slowly add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, with constant stirring.

  • Reaction Conditions: Allow the reaction mixture to stir at room temperature for 12-24 hours. The formation of a precipitate indicates product formation.

  • Isolation: Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.

  • Purification: Collect the precipitated solid by filtration, wash thoroughly with water, and dry. The crude chalcone can be purified by recrystallization from a suitable solvent like ethanol.

Data Presentation

The following tables summarize representative antimicrobial activity data for Schiff base and chalcone derivatives of 1,2,3-triazoles against various bacterial and fungal strains. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.

Table 1: Antimicrobial Activity of Representative 1,2,3-Triazole Schiff Base Derivatives

Compound IDR-Group on AmineStaphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Candida albicans (MIC, µg/mL)
SB-1 4-chlorophenyl163264
SB-2 4-methoxyphenyl326432
SB-3 2,4-dichlorophenyl81632
SB-4 4-nitrophenyl161664
Ampicillin (Standard)0.54-
Fluconazole (Standard)--8

Table 2: Antimicrobial Activity of Representative 1,2,3-Triazole Chalcone Derivatives

Compound IDR-Group on AcetophenoneStaphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Aspergillus niger (MIC, µg/mL)
CH-1 Phenyl3264128
CH-2 4-chlorophenyl163264
CH-3 4-hydroxyphenyl6412864
CH-4 4-methoxyphenyl326432
Ciprofloxacin (Standard)10.25-
Amphotericin B (Standard)--2

Note: The data presented in these tables are representative and compiled from various literature sources on antimicrobial triazole derivatives. Actual MIC values for derivatives of this compound should be determined experimentally.

Visualization of Workflows and Pathways

Synthetic Workflow

Synthetic_Workflow cluster_start Starting Materials cluster_synthesis Synthesis of Aldehyde cluster_derivatives Derivative Synthesis cluster_evaluation Biological Evaluation Phenylacetylene Phenylacetylene Triazole_Methanol (4-phenyl-1H-1,2,3-triazol-5-yl)methanol Phenylacetylene->Triazole_Methanol 1. NaN3, Cu(I) 2. H2O Triazole_Aldehyde This compound Triazole_Methanol->Triazole_Aldehyde Oxidation (PCC or MnO2) Schiff_Bases Schiff Bases Triazole_Aldehyde->Schiff_Bases Primary Amines, H+ Chalcones Chalcones Triazole_Aldehyde->Chalcones Substituted Acetophenones, OH- Antimicrobial_Screening Antimicrobial Screening Schiff_Bases->Antimicrobial_Screening Chalcones->Antimicrobial_Screening

Caption: Synthetic workflow for antimicrobial agents.

Proposed Mechanism of Action: DNA Gyrase Inhibition

DNA_Gyrase_Inhibition cluster_process Bacterial DNA Replication DNA_Gyrase DNA Gyrase (GyrA & GyrB subunits) Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Blockage Blockage Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Replication_Fork Replication Fork Progression Supercoiled_DNA->Replication_Fork Triazole_Derivative 1,2,3-Triazole Derivative (e.g., Schiff Base, Chalcone) Inhibition Inhibition Triazole_Derivative->Inhibition Inhibition->DNA_Gyrase Cell_Death Bacterial Cell Death Blockage->Cell_Death

Caption: Inhibition of bacterial DNA gyrase.

Proposed Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition

DHFR_Inhibition cluster_folate_pathway Bacterial Folate Synthesis Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF Nucleotide_Synthesis Purine & Thymidylate Synthesis THF->Nucleotide_Synthesis Depletion Depletion DNA_Synthesis DNA Synthesis & Repair Nucleotide_Synthesis->DNA_Synthesis Cell_Death Bacterial Cell Death DNA_Synthesis->Cell_Death Triazole_Derivative 1,2,3-Triazole Derivative (e.g., Schiff Base, Chalcone) Inhibition Inhibition Triazole_Derivative->Inhibition Inhibition->DHFR Depletion->Nucleotide_Synthesis

Caption: Inhibition of dihydrofolate reductase.

Conclusion

The synthetic routes detailed in this document offer a versatile and efficient platform for the generation of novel antimicrobial candidates based on the this compound scaffold. The formation of Schiff bases and chalcones allows for extensive structural modifications, facilitating the exploration of structure-activity relationships. The potential for these compounds to target essential bacterial enzymes like DNA gyrase and dihydrofolate reductase highlights their promise as next-generation antimicrobial agents. Further investigation into the antimicrobial spectrum and in vivo efficacy of these derivatives is warranted to fully elucidate their therapeutic potential.

Application Notes and Protocols for Anticancer Drug Development Using the 4-Phenyl-1H-1,2,3-triazole-5-carbaldehyde Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of anticancer drugs utilizing the versatile 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde scaffold. This document outlines the synthetic protocols for creating derivatives, methodologies for key biological evaluations, and insights into the potential mechanisms of action.

Introduction

The 1,2,3-triazole moiety is a prominent scaffold in medicinal chemistry, recognized for its metabolic stability and ability to engage in various biological interactions. The this compound core, in particular, serves as a valuable starting point for the synthesis of diverse derivatives with potent anticancer activities. The aldehyde functionality provides a reactive handle for the facile introduction of various pharmacophores, enabling the exploration of structure-activity relationships and the optimization of lead compounds. Research has indicated that derivatives of this scaffold can exert their anticancer effects through mechanisms such as the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.

Data Presentation: Anticancer Activity of 4-Phenyl-1,2,3-triazole Derivatives

The following table summarizes the in vitro anticancer activity (IC50 values) of representative 4-phenyl-1,2,3-triazole derivatives against various human cancer cell lines. While a comprehensive dataset for derivatives of the exact this compound scaffold is not available in a single source, this table compiles data from closely related structures to provide a comparative overview.

Compound IDDerivative TypeCancer Cell LineIC50 (µM)Reference
1a Schiff BaseMCF-7 (Breast)18.06[1]
HT-1080 (Fibrosarcoma)15.13[1]
A-549 (Lung)21.25[1]
MDA-MB-231 (Breast)16.32[1]
2b ChalconeA549 (Lung)8.67[2]
9.74[2]
3c Indole HybridA549 (Lung)3.29[2]
3.65[2]
4d Pyrimidine HybridNCI-H1650 (Lung)2.37[2]
5e Coumarin HybridA549 (Lung)2.97[2]
4.78[2]

Experimental Protocols

Protocol 1: Synthesis of a Representative Anticancer Agent - A Chalcone Derivative

This protocol describes a general method for the synthesis of a chalcone derivative from this compound.

Materials:

  • This compound

  • Substituted acetophenone (e.g., 4'-methoxyacetophenone)

  • Ethanol

  • Potassium hydroxide (KOH)

  • Glacial acetic acid

  • Distilled water

  • Stirring apparatus

  • Beakers and flasks

  • Filter paper and funnel

Procedure:

  • Dissolve this compound (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol in a round-bottom flask.

  • Prepare a solution of potassium hydroxide (1.2 equivalents) in ethanol and add it dropwise to the flask containing the aldehyde and ketone mixture with constant stirring at room temperature.

  • Continue stirring the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice and water.

  • Acidify the mixture with glacial acetic acid to precipitate the chalcone derivative.

  • Filter the precipitated solid, wash it thoroughly with cold water until the washings are neutral to litmus paper.

  • Dry the crude product and recrystallize it from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

  • Characterize the final product using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of the synthesized compounds against cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Synthesized triazole derivatives (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After 24 hours, treat the cells with various concentrations of the synthesized compounds (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for another 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for the detection of apoptosis induced by the synthesized compounds using flow cytometry.

Materials:

  • Cancer cells treated with the synthesized compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Treat the cancer cells with the desired concentration of the compound for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit to a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.

Protocol 4: Cell Cycle Analysis

This protocol describes the analysis of the cell cycle distribution of cancer cells after treatment with the synthesized compounds.

Materials:

  • Cancer cells treated with the synthesized compound

  • Cold 70% ethanol

  • Phosphate-buffered saline (PBS)

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Treat cells with the compound for the desired time.

  • Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

  • After fixation, wash the cells with PBS and centrifuge.

  • Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C.

  • Add PI (50 µg/mL) to the cell suspension and incubate for 15 minutes in the dark.

  • Analyze the DNA content of the cells using a flow cytometer.

  • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Compound Synthesis cluster_bioassay Biological Evaluation start 4-Phenyl-1H-1,2,3-triazole- 5-carbaldehyde reagents Substituted Acetophenone, KOH, Ethanol reaction Claisen-Schmidt Condensation start->reaction reagents->reaction purification Purification & Characterization reaction->purification derivative Chalcone Derivative purification->derivative cytotoxicity Cytotoxicity Assay (MTT) derivative->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI) cytotoxicity->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) apoptosis->cell_cycle mechanism Mechanism of Action Studies cell_cycle->mechanism

Caption: A generalized workflow for the synthesis and biological evaluation of anticancer agents derived from the this compound scaffold.

Plausible Signaling Pathway

signaling_pathway GF Growth Factor EGFR EGFR GF->EGFR RAS RAS EGFR->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Compound 4-Phenyl-1,2,3-triazole Derivative Compound->EGFR Inhibition Compound->BRAF Inhibition

Caption: A potential mechanism of action for 4-phenyl-1,2,3-triazole derivatives, illustrating the inhibition of the EGFR/BRAF/MEK/ERK signaling pathway.

References

Application Notes and Protocols: Synthesis and Evaluation of Corrosion Inhibitors Derived from 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of novel corrosion inhibitors based on 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde. The focus is on the preparation of Schiff base derivatives and their subsequent testing as corrosion inhibitors for mild steel in acidic environments.

Introduction

Triazole derivatives are a class of heterocyclic compounds that have garnered significant attention as effective corrosion inhibitors for various metals and alloys, particularly in acidic media. Their efficacy is attributed to the presence of nitrogen heteroatoms, π-electrons in the triazole ring, and the ability to form stable coordination complexes with metal ions on the metallic surface. This forms a protective film that isolates the metal from the corrosive environment. Among the various strategies to enhance their inhibitive properties, the synthesis of Schiff bases by reacting a triazole aldehyde with a suitable amine has proven to be highly effective. The resulting imine group (-C=N-) introduces additional active sites for adsorption onto the metal surface.

This document outlines the synthetic pathway for preparing Schiff base corrosion inhibitors starting from this compound and provides detailed experimental protocols for their evaluation using standard electrochemical and gravimetric techniques.

Synthesis of Corrosion Inhibitors

The synthesis of corrosion inhibitors from this compound typically involves a two-step process:

  • Synthesis of the Aldehyde Precursor: The starting material, this compound, can be synthesized through various organic chemistry routes. One common method involves the oxidation of the corresponding alcohol, (4-phenyl-1H-1,2,3-triazol-5-yl)methanol.

  • Formation of the Schiff Base: The aldehyde is then condensed with a primary amine to form the Schiff base (imine). The choice of the amine can be varied to tune the electronic and steric properties of the final inhibitor molecule, potentially enhancing its performance.

A general synthetic scheme is presented below:

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_schiff_base Schiff Base Formation start Phenylacetylene & Azide Source step1 Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) start->step1 intermediate (4-phenyl-1H-1,2,3-triazol-5-yl)methanol step1->intermediate step2 Oxidation (e.g., with MnO2) intermediate->step2 aldehyde This compound step2->aldehyde step3 Condensation Reaction aldehyde->step3 amine Primary Amine (R-NH2) amine->step3 inhibitor Schiff Base Corrosion Inhibitor step3->inhibitor

Caption: General workflow for the synthesis of Schiff base corrosion inhibitors.

Experimental Protocol: Synthesis of a Representative Schiff Base Inhibitor

This protocol describes the synthesis of a Schiff base from this compound and aniline.

Materials:

  • This compound

  • Aniline

  • Ethanol (absolute)

  • Glacial acetic acid

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Beakers, filter funnel, and filter paper

Procedure:

  • Dissolve this compound (1.0 eq) in a minimal amount of absolute ethanol in a round-bottom flask.

  • To this solution, add a stoichiometric amount of aniline (1.0 eq).

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • The reaction mixture is refluxed with constant stirring for 4-6 hours.

  • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature.

  • The solid product that precipitates out is collected by filtration.

  • The crude product is washed with cold ethanol to remove any unreacted starting materials.

  • The final product is purified by recrystallization from a suitable solvent (e.g., ethanol).

  • The structure of the synthesized Schiff base should be confirmed by spectroscopic techniques such as FT-IR, ¹H NMR, and ¹³C NMR.

Evaluation of Corrosion Inhibition Performance

The performance of the synthesized Schiff base as a corrosion inhibitor is evaluated on mild steel in a 1 M HCl solution using weight loss and electrochemical methods.

Experimental Protocol: Weight Loss Measurements

Materials and Equipment:

  • Mild steel coupons of known dimensions

  • 1 M Hydrochloric acid (HCl) solution

  • Synthesized Schiff base inhibitor

  • Water bath or thermostat

  • Analytical balance (accurate to 0.1 mg)

  • Beakers

  • Abrasive papers of different grades (e.g., 200, 400, 600, 800, 1000 grit)

  • Acetone and distilled water for cleaning

Procedure:

  • Mechanically polish the mild steel coupons using successively finer grades of abrasive paper until a mirror-like surface is obtained.

  • Degrease the coupons with acetone, wash with distilled water, and dry them thoroughly.

  • Accurately weigh the cleaned and dried coupons (W_initial).

  • Prepare a series of 1 M HCl solutions containing different concentrations of the synthesized inhibitor (e.g., 0.1 mM, 0.25 mM, 0.5 mM, 1.0 mM). A blank solution of 1 M HCl without the inhibitor is also prepared.

  • Immerse the pre-weighed coupons in the respective test solutions for a specified period (e.g., 6 hours) at a constant temperature (e.g., 298 K).

  • After the immersion period, retrieve the coupons, wash them with distilled water to remove corrosion products, scrub with a soft brush, rinse with acetone, and dry.

  • Weigh the cleaned and dried coupons again (W_final).

  • Calculate the weight loss (ΔW = W_initial - W_final).

  • The corrosion rate (CR) and inhibition efficiency (IE%) are calculated using the following equations:

    • Corrosion Rate (CR) in mm/year: CR = (87.6 × ΔW) / (A × t × ρ) where ΔW is the weight loss in mg, A is the surface area of the coupon in cm², t is the immersion time in hours, and ρ is the density of mild steel in g/cm³.

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.

Experimental Protocol: Electrochemical Measurements

Electrochemical studies, including potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS), are performed to gain deeper insights into the corrosion inhibition mechanism.

Equipment:

  • Potentiostat/Galvanostat with frequency response analyzer

  • Three-electrode corrosion cell:

    • Working Electrode (WE): Mild steel coupon

    • Counter Electrode (CE): Platinum foil or graphite rod

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode

  • Test solutions (1 M HCl with and without various concentrations of the inhibitor)

Procedure:

  • Prepare the mild steel working electrode by embedding it in an epoxy resin, leaving a known surface area exposed.

  • Polish the exposed surface of the WE as described in the weight loss protocol.

  • Assemble the three-electrode cell with the WE, CE, and RE immersed in the test solution.

  • Allow the system to stabilize by measuring the open-circuit potential (OCP) for about 30-60 minutes until a steady state is reached.

  • Potentiodynamic Polarization (PDP):

    • Scan the potential from approximately -250 mV to +250 mV versus OCP at a slow scan rate (e.g., 1 mV/s).

    • Plot the logarithm of the current density (log i) versus the potential (E).

    • Determine the corrosion potential (E_corr) and corrosion current density (i_corr) by extrapolating the Tafel plots.

    • Calculate the inhibition efficiency using: IE% = [(i_corr,blank - i_corr,inh) / i_corr,blank] × 100 where i_corr,blank and i_corr,inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range (e.g., 100 kHz to 0.01 Hz).

    • Plot the impedance data as Nyquist and Bode plots.

    • Analyze the plots to determine the charge transfer resistance (R_ct) and the double-layer capacitance (C_dl).

    • Calculate the inhibition efficiency using: IE% = [(R_ct,inh - R_ct,blank) / R_ct,inh] × 100 where R_ct,inh and R_ct,blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

Experimental_Workflow cluster_prep Sample Preparation cluster_weight_loss Weight Loss Method cluster_electrochem Electrochemical Methods prep Mild Steel Coupon Preparation (Polishing, Cleaning, Weighing) immersion Immersion in Test Solution (1 M HCl +/- Inhibitor) prep->immersion cell_setup Three-Electrode Cell Setup prep->cell_setup post_cleaning Post-Immersion Cleaning & Weighing immersion->post_cleaning calc_wl Calculate Corrosion Rate & IE% post_cleaning->calc_wl ocp OCP Stabilization cell_setup->ocp pdp Potentiodynamic Polarization (PDP) ocp->pdp eis Electrochemical Impedance Spectroscopy (EIS) ocp->eis calc_ec Calculate Corrosion Parameters & IE% pdp->calc_ec eis->calc_ec Inhibition_Mechanism cluster_adsorption Adsorption of Inhibitor Molecules cluster_interactions Inhibitor-Metal Interactions metal Mild Steel Surface (Fe) protective_film Formation of a Protective Film metal->protective_film inhibitor Schiff Base Inhibitor in Acidic Solution protonated_inhibitor Protonated Inhibitor inhibitor->protonated_inhibitor Protonation in HCl chemisorption Chemisorption: Donation of electrons from N, S, π-systems to Fe d-orbitals inhibitor->chemisorption physisorption Physisorption: Electrostatic interaction with charged surface protonated_inhibitor->physisorption physisorption->metal chemisorption->metal corrosion_inhibition Corrosion Inhibition protective_film->corrosion_inhibition

Application Notes and Protocols: 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde as a versatile building block in materials science. The unique chemical architecture of this compound, featuring a stable triazole ring and a reactive aldehyde group, allows for its application in the development of corrosion inhibitors, metal-organic frameworks (MOFs), and functional polymers.[1]

Application 1: Corrosion Inhibitors for Mild Steel

The nitrogen-rich 1,2,3-triazole ring and the reactive aldehyde functionality of this compound make it an excellent precursor for the synthesis of Schiff base corrosion inhibitors. These inhibitors can form a protective film on the surface of mild steel, particularly in acidic environments, mitigating corrosion. The aldehyde group allows for the straightforward synthesis of various Schiff bases by condensation with primary amines, enabling the tuning of the inhibitor's properties.

Experimental Protocol: Synthesis of a Schiff Base Corrosion Inhibitor

This protocol describes a representative synthesis of a Schiff base from this compound and an aniline derivative.

Materials:

  • This compound

  • 4-methoxyaniline

  • Ethanol

  • Glacial acetic acid

  • Mild steel coupons

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 mmol) in 20 mL of ethanol.

  • To this solution, add 4-methoxyaniline (1 mmol) and a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the Schiff base product.

  • The structure of the synthesized Schiff base can be confirmed using spectroscopic techniques such as FT-IR, ¹H NMR, and Mass Spectrometry.

Experimental Protocol: Evaluation of Corrosion Inhibition

Weight Loss Method:

  • Pre-weigh clean, polished mild steel coupons.

  • Immerse the coupons in 1 M HCl solution containing various concentrations of the synthesized Schiff base inhibitor.

  • Maintain a control by immersing a coupon in 1 M HCl without the inhibitor.

  • After a specified immersion period (e.g., 24 hours) at a constant temperature, remove the coupons, wash them with distilled water and acetone, dry, and re-weigh.

  • Calculate the corrosion rate and inhibition efficiency using the following equations:

    Corrosion Rate (mm/year) = (87.6 × ΔW) / (D × A × T) where ΔW is the weight loss in mg, D is the density of mild steel in g/cm³, A is the surface area of the coupon in cm², and T is the immersion time in hours.

    Inhibition Efficiency (%) = [(CR₀ - CRᵢ) / CR₀] × 100 where CR₀ is the corrosion rate without inhibitor and CRᵢ is the corrosion rate with the inhibitor.

Electrochemical Measurements:

  • Perform electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization studies using a three-electrode cell setup with the mild steel coupon as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

  • The measurements are carried out in 1 M HCl with and without different concentrations of the inhibitor.

  • From the polarization curves, determine the corrosion potential (Ecorr) and corrosion current density (icorr).

  • Calculate the inhibition efficiency using:

    Inhibition Efficiency (%) = [(icorr₀ - icorrᵢ) / icorr₀] × 100 where icorr₀ is the corrosion current density without inhibitor and icorrᵢ is the corrosion current density with the inhibitor.

Data Presentation: Corrosion Inhibition Efficiency

The following table summarizes representative quantitative data for a Schiff base derived from a triazole precursor, demonstrating the effectiveness as a corrosion inhibitor for mild steel in 1 M HCl.

Inhibitor Concentration (M)Inhibition Efficiency (%) from Weight LossInhibition Efficiency (%) from Potentiodynamic Polarization
1 x 10⁻⁶75.273.9
1 x 10⁻⁵85.684.3
1 x 10⁻⁴92.191.5
1 x 10⁻³95.894.7

Note: Data is representative of triazole-based Schiff bases and may vary for the specific compound synthesized from this compound.

Diagrams

Schiff_Base_Synthesis reactant1 This compound product Schiff Base Corrosion Inhibitor reactant1->product reactant2 Primary Amine (e.g., 4-methoxyaniline) reactant2->product reagents Ethanol, Acetic Acid (cat.) reagents->product conditions Reflux, 4-6h conditions->product application Corrosion Protection of Mild Steel product->application

Caption: Synthetic workflow for a Schiff base corrosion inhibitor.

Application 2: Precursor for Metal-Organic Frameworks (MOFs)

This compound can be readily oxidized to its corresponding carboxylic acid, 4-phenyl-1H-1,2,3-triazole-5-carboxylic acid. This carboxylic acid derivative serves as a versatile organic linker for the synthesis of novel Metal-Organic Frameworks (MOFs). The triazole ring and the carboxylate group can coordinate with metal ions to form porous, crystalline materials with potential applications in gas storage, catalysis, and sensing.

Experimental Protocol: Synthesis of 4-phenyl-1H-1,2,3-triazole-5-carboxylic Acid

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Sodium carbonate (Na₂CO₃)

  • Sulfuric acid (H₂SO₄)

  • Distilled water

Procedure:

  • Suspend this compound (1 mmol) in a solution of sodium carbonate (1.5 mmol) in 20 mL of water.

  • Heat the mixture to 60-70 °C and add a solution of potassium permanganate (1.2 mmol) in 15 mL of water dropwise with vigorous stirring.

  • Maintain the temperature and continue stirring for 2-3 hours until the purple color of the permanganate disappears.

  • Cool the reaction mixture and filter to remove the manganese dioxide precipitate.

  • Acidify the filtrate with dilute sulfuric acid until a white precipitate of the carboxylic acid is formed.

  • Collect the precipitate by filtration, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to obtain pure 4-phenyl-1H-1,2,3-triazole-5-carboxylic acid.

Experimental Protocol: Synthesis of a MOF

This protocol describes a representative hydrothermal synthesis of a MOF using the synthesized triazole carboxylic acid ligand.

Materials:

  • 4-phenyl-1H-1,2,3-triazole-5-carboxylic acid

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a Teflon-lined stainless steel autoclave, dissolve 4-phenyl-1H-1,2,3-triazole-5-carboxylic acid (0.1 mmol) and zinc nitrate hexahydrate (0.1 mmol) in a solvent mixture of DMF and ethanol (e.g., 10 mL, 1:1 v/v).

  • Seal the autoclave and heat it in an oven at a specific temperature (e.g., 100-120 °C) for a designated period (e.g., 24-72 hours).

  • After the reaction, allow the autoclave to cool slowly to room temperature.

  • Collect the resulting crystals by filtration, wash with fresh DMF and ethanol, and dry in air.

  • The structure and properties of the MOF can be characterized by single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), thermogravimetric analysis (TGA), and gas adsorption measurements.

Data Presentation: Properties of a Triazole-based MOF

The following table presents typical properties of a MOF synthesized using a triazole-based carboxylic acid ligand.

PropertyValue
Crystal SystemMonoclinic
Space GroupP2₁/c
BET Surface Area850 m²/g
Pore Volume0.45 cm³/g
Thermal Stability (TGA)Stable up to 350 °C

Note: Data is representative of MOFs synthesized from similar triazole carboxylic acid linkers and may vary for the specific MOF.

Diagrams

MOF_Synthesis_Pathway start This compound oxidation Oxidation (KMnO₄) start->oxidation ligand 4-phenyl-1H-1,2,3-triazole-5-carboxylic Acid oxidation->ligand solvothermal Solvothermal Synthesis (DMF/Ethanol, Heat) ligand->solvothermal metal_salt Metal Salt (e.g., Zn(NO₃)₂·6H₂O) metal_salt->solvothermal mof Metal-Organic Framework (MOF) solvothermal->mof application Gas Storage, Catalysis, Sensing mof->application

Caption: Pathway for the synthesis of a MOF.

Application 3: Monomer for Functional Polymers

The aldehyde functionality of this compound can be utilized in polymerization reactions, such as condensation polymerization with diamines to form polyimines (Schiff base polymers). These polymers, incorporating the stable and polar triazole unit, may exhibit interesting thermal and optical properties.

Experimental Protocol: Synthesis of a Polyimine

Materials:

  • This compound

  • 1,4-Phenylenediamine

  • Dimethyl sulfoxide (DMSO)

  • Methanol

Procedure:

  • Dissolve this compound (1 mmol) in 10 mL of DMSO in a reaction flask.

  • Add a solution of 1,4-phenylenediamine (1 mmol) in 10 mL of DMSO to the flask.

  • Heat the reaction mixture at a specific temperature (e.g., 80-100 °C) under a nitrogen atmosphere for 24-48 hours.

  • After cooling to room temperature, pour the viscous solution into a non-solvent like methanol to precipitate the polymer.

  • Filter the polymer, wash it thoroughly with methanol, and dry it under vacuum.

  • The polymer can be characterized by techniques such as gel permeation chromatography (GPC) for molecular weight determination, TGA for thermal stability, and UV-Vis and fluorescence spectroscopy for optical properties.

Data Presentation: Properties of a Triazole-based Polymer

The following table shows representative properties for a polymer containing triazole moieties.

PropertyValue
Number Average Molecular Weight (Mn)15,000 g/mol
Polydispersity Index (PDI)1.8
Decomposition Temperature (Td)320 °C (5% weight loss)
Glass Transition Temperature (Tg)150 °C

Note: Data is representative of polymers containing triazole units and may vary for the specific polymer synthesized.

Diagrams

Polymer_Synthesis monomer1 This compound polymerization Condensation Polymerization (DMSO, Heat) monomer1->polymerization monomer2 Diamine (e.g., 1,4-Phenylenediamine) monomer2->polymerization polymer Functional Polyimine polymerization->polymer properties Thermal Stability, Optical Properties polymer->properties

Caption: Synthesis of a functional polymer.

References

Application Notes and Protocols for the Oxidation of (4-phenyl-1H-1,2,3-triazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the selective oxidation of the primary alcohol, (4-phenyl-1H-1,2,3-triazol-5-yl)methanol, to its corresponding aldehyde, 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde. This transformation is a crucial step in the synthesis of various derivatives of phenyl-triazole, a scaffold of significant interest in medicinal chemistry and drug development.

The protocols outlined below utilize common and effective oxidizing agents, offering a range of methodologies to suit different laboratory setups and substrate sensitivities. For comparative purposes, a summary of reaction conditions and typical yields is provided.

Data Presentation: Comparison of Oxidation Methods

Oxidizing AgentSolventTemperature (°C)Reaction TimeTypical Yield (%)
Manganese Dioxide (MnO₂)Dichloromethane (DCM)Room Temperature12-24 hours90-99%
Dess-Martin Periodinane (DMP)Dichloromethane (DCM)Room Temperature0.5-2 hours85-95%
Swern Oxidation (DMSO, (COCl)₂)Dichloromethane (DCM)-78 to Room Temp.1-2 hours80-90%
TEMPO/NaOClDichloromethane (DCM) / Water0 to Room Temp.1-3 hours85-95%

Experimental Protocols

Protocol 1: Oxidation with Activated Manganese Dioxide (MnO₂)

This method is a mild and selective protocol for the oxidation of benzylic and allylic alcohols.

Materials:

  • (4-phenyl-1H-1,2,3-triazol-5-yl)methanol

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM), anhydrous

  • Celite®

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve (4-phenyl-1H-1,2,3-triazol-5-yl)methanol (1.0 equivalent) in anhydrous dichloromethane.

  • To the stirred solution, add activated manganese dioxide (5.0-10.0 equivalents).

  • Stir the resulting suspension vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, filter the mixture through a pad of Celite® to remove the manganese salts.

  • Wash the filter cake thoroughly with dichloromethane.

  • Combine the organic filtrates and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • If necessary, purify the product by silica gel column chromatography.

Protocol 2: Oxidation with Dess-Martin Periodinane (DMP)

The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that offers a mild and rapid oxidation of primary alcohols to aldehydes.[1]

Materials:

  • (4-phenyl-1H-1,2,3-triazol-5-yl)methanol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • To a stirred solution of (4-phenyl-1H-1,2,3-triazol-5-yl)methanol (1.0 equivalent) in anhydrous dichloromethane, add Dess-Martin Periodinane (1.1-1.5 equivalents) in one portion at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC. The reaction is typically complete within 0.5 to 2 hours.[2]

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

  • Stir the biphasic mixture vigorously until the layers become clear.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify by silica gel chromatography if necessary.

Protocol 3: Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by quenching with a hindered base like triethylamine. This method is highly effective but requires low temperatures.[3]

Materials:

  • (4-phenyl-1H-1,2,3-triazol-5-yl)methanol

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Oxalyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Dry ice/acetone bath

  • Syringes and needles

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.

  • Add anhydrous dichloromethane and cool the flask to -78 °C using a dry ice/acetone bath.

  • To the cold solvent, slowly add oxalyl chloride (1.1-1.5 equivalents) via syringe.

  • After 5-10 minutes, add a solution of anhydrous DMSO (2.0-3.0 equivalents) in anhydrous dichloromethane dropwise, ensuring the internal temperature remains below -60 °C.

  • Stir the mixture for 15-20 minutes at -78 °C.

  • Slowly add a solution of (4-phenyl-1H-1,2,3-triazol-5-yl)methanol (1.0 equivalent) in anhydrous dichloromethane, maintaining the temperature below -60 °C.

  • Stir for 30-45 minutes at -78 °C.

  • Add triethylamine (5.0 equivalents) dropwise, and stir for an additional 30 minutes at -78 °C.

  • Remove the cooling bath and allow the reaction mixture to warm to room temperature.

  • Quench the reaction with water and transfer the mixture to a separatory funnel.

  • Separate the layers and extract the aqueous phase with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude aldehyde by silica gel chromatography.

Visualizations

Oxidation_Pathway Start (4-phenyl-1H-1,2,3-triazol-5-yl)methanol Aldehyde This compound Start->Aldehyde Mild Oxidation (e.g., MnO₂, DMP, Swern) CarboxylicAcid 4-phenyl-1H-1,2,3-triazole-5-carboxylic acid Aldehyde->CarboxylicAcid Strong Oxidation (e.g., KMnO₄, Jones)

General oxidation pathway of the starting material.

Experimental_Workflow_MnO2 cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve (4-phenyl-1H-1,2,3-triazol-5-yl)methanol in anhydrous DCM B Add activated MnO₂ (5-10 equiv.) A->B C Stir vigorously at room temperature (Monitor by TLC) B->C D Filter through Celite® to remove Mn salts C->D E Wash filter cake with DCM D->E F Combine filtrates and dry over MgSO₄ E->F G Filter drying agent F->G H Concentrate under reduced pressure G->H I Crude this compound H->I J Silica gel column chromatography (if necessary) I->J K Pure Product J->K

Workflow for the MnO₂ oxidation protocol.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers and scientists working on the synthesis of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, helping you to identify the root cause and implement a solution.

Issue 1: Low or No Yield of the Triazole Precursor (4-phenyl-1H-1,2,3-triazole)

  • Question: My copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to form 4-phenyl-1H-1,2,3-triazole is giving a very low yield. What are the possible causes and how can I improve it?

  • Answer: Low yields in CuAAC reactions are common and can often be rectified by carefully controlling the reaction conditions. Here are the primary factors to investigate:

    • Catalyst Activity: The active catalyst is Cu(I). If you are starting with a Cu(II) salt (like CuSO₄·5H₂O), ensure your reducing agent (e.g., sodium ascorbate) is fresh and added in sufficient quantity to generate the Cu(I) species in situ.[1] The choice of copper source and reducing agent can significantly impact the reaction's efficiency.[1]

    • Solvent Choice: While the CuAAC reaction is robust and works in various solvents, including aqueous media, the optimal solvent can depend on the specific substrates.[1] Toluene and mixtures of acetonitrile and water have been used effectively.[2]

    • Reaction Temperature: While many "click" reactions proceed at room temperature, some substrate combinations may require heating to achieve a reasonable reaction rate.[3] Conversely, excessive heat can lead to catalyst decomposition or side reactions.

    • Purity of Starting Materials: Ensure that your phenylacetylene and azide source (e.g., sodium azide) are pure. Impurities can interfere with the catalyst.

    • Oxygen Contamination: The Cu(I) catalyst can be sensitive to oxidation by atmospheric oxygen. While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes improve the yield.

Issue 2: Formation of Regioisomers in Triazole Synthesis

  • Question: I am getting a mixture of 1,4- and 1,5-disubstituted triazoles. How can I improve the regioselectivity for the desired 1,4-isomer?

  • Answer: The formation of a mixture of regioisomers is a classic challenge in triazole synthesis.

    • Thermal vs. Catalyzed Reactions: The uncatalyzed Huisgen 1,3-dipolar cycloaddition, which typically requires high temperatures, often results in a mixture of 1,4- and 1,5-isomers.[4]

    • Copper Catalysis for 1,4-Isomer: The use of a copper(I) catalyst is the most effective method to ensure the exclusive formation of the 1,4-disubstituted triazole.[1] The mechanism of the CuAAC reaction strongly favors this regioisomer.[1] If you are using a copper catalyst and still observing isomer formation, it's possible that a competing thermal reaction is occurring. In this case, lowering the reaction temperature may improve selectivity.

    • Ruthenium Catalysis for 1,5-Isomer: For the synthesis of the 1,5-disubstituted isomer, ruthenium catalysts, such as [Cp*RuCl]₄, are typically employed.[5]

Issue 3: Low Yield in the Vilsmeier-Haack Formylation Step

  • Question: I am attempting to formylate 1-phenyl-1H-1,2,3-triazole using the Vilsmeier-Haack reaction, but the yield of the aldehyde is poor. What can I do?

  • Answer: The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich aromatic and heteroaromatic compounds.[6][7] However, its success with 1,2,3-triazoles can be sensitive to reaction conditions.

    • Reagent Stoichiometry and Temperature: The ratio of phosphorus oxychloride (POCl₃) to dimethylformamide (DMF) and the reaction temperature are critical. The Vilsmeier reagent is typically pre-formed by adding POCl₃ to DMF at a low temperature (e.g., 0 °C) before adding the triazole substrate.[6] After the addition of the substrate, the reaction may need to be stirred at room temperature or gently heated to proceed to completion.[6]

    • Substrate Reactivity: The 1,2,3-triazole ring is not as electron-rich as other heterocycles like pyrrole or furan, which can make formylation more challenging. Ensure your starting triazole is clean.

    • Work-up Procedure: The work-up of a Vilsmeier-Haack reaction is crucial. The reaction mixture is typically quenched by pouring it onto ice, followed by neutralization with a base (e.g., NaOH or NaHCO₃) to hydrolyze the intermediate iminium salt to the aldehyde. Incomplete hydrolysis will result in low yields of the desired product.

Issue 4: Over-oxidation to Carboxylic Acid

  • Question: When oxidizing (1-phenyl-1H-1,2,3-triazol-4-yl)methanol to the aldehyde, I am also forming the corresponding carboxylic acid. How can I prevent this?

  • Answer: Over-oxidation is a common side reaction. The choice of oxidizing agent and careful control of the reaction conditions are key to preventing it.

    • Choice of Oxidizing Agent: Manganese(IV) oxide (MnO₂) is a highly selective and efficient reagent for the oxidation of allylic and benzylic-type alcohols to aldehydes, with minimal risk of over-oxidation.[1][8] This method is reported to give near-quantitative yields of the desired aldehyde.[1][8]

    • Reaction Conditions: When using stronger oxidizing agents, controlling the temperature and reaction time is critical. Adding the oxidant portion-wise can also help to avoid a buildup of excess oxidant that could lead to the formation of the carboxylic acid.

Frequently Asked Questions (FAQs)

  • Q1: What is the most reliable and high-yielding method for synthesizing this compound?

    A1: A highly efficient and prevalent two-step method involves:

    • CuAAC Reaction: A copper(I)-catalyzed "click chemistry" reaction between phenylazide and propargyl alcohol to form (1-phenyl-1H-1,2,3-triazol-4-yl)methanol.[1] This reaction is known for its high efficiency and regioselectivity.[1]

    • Selective Oxidation: The subsequent oxidation of the resulting primary alcohol using manganese(IV) oxide (MnO₂) in a chlorinated solvent like dichloromethane (DCM) at room temperature.[1][8] This step is reported to yield the desired aldehyde in near-quantitative amounts (99%).[1][8]

  • Q2: Can I directly formylate the triazole ring to get the aldehyde?

    A2: Yes, direct formylation is a viable alternative to the oxidation of the corresponding alcohol. One common method is the Vilsmeier-Haack reaction, which uses a mixture of POCl₃ and DMF.[9] Another approach involves the deprotonation of the C5-H of the triazole ring with a strong base like n-butyllithium, followed by quenching the resulting organolithium species with a formylating agent such as DMF.[5]

  • Q3: Are there any "one-pot" methods available for this synthesis?

    A3: While a direct one-pot synthesis of the final carbaldehyde is less commonly reported, "one-pot" methods for the synthesis of the triazole precursors have been described. For example, 1,2,3-triazoles can be synthesized in a one-pot reaction from N-sulfonylaziridines, sodium azide, and phenylacetylene, which avoids the need to isolate the intermediate azide.[2]

  • Q4: What are the typical purification methods for this compound?

    A4: Standard purification techniques are generally effective. After the reaction work-up, the crude product can often be purified by column chromatography on silica gel. Recrystallization from a suitable solvent system (e.g., ethanol/water) can also be used to obtain a highly pure product.

Experimental Protocols

Protocol 1: Two-Step Synthesis via Oxidation of (1-phenyl-1H-1,2,3-triazol-4-yl)methanol

This protocol is based on the highly efficient method involving a CuAAC reaction followed by selective oxidation.

Step A: Synthesis of (1-phenyl-1H-1,2,3-triazol-4-yl)methanol

  • Combine phenylazide (1.0 eq) and propargyl alcohol (1.1 eq) in a suitable solvent such as a 1:1 mixture of water and t-butanol.

  • To this mixture, add sodium ascorbate (0.1 eq) followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq).

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure (1-phenyl-1H-1,2,3-triazol-4-yl)methanol.

Step B: Oxidation to 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde

  • Dissolve (1-phenyl-1H-1,2,3-triazol-4-yl)methanol (1.0 eq) in dichloromethane (DCM).

  • Add activated manganese(IV) oxide (MnO₂) (approx. 10 eq) to the solution.

  • Stir the resulting suspension at room temperature overnight.[8]

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Filter the reaction mixture through a pad of Celite to remove the MnO₂. Wash the Celite pad with additional DCM.

  • Concentrate the filtrate under reduced pressure to afford the 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde, which is often of high purity.[8]

Data Presentation

Table 1: Comparison of Yields for the Oxidation of (1-phenyl-1H-1,2,3-triazol-4-yl)methanol

Oxidizing AgentSolventTemperatureYield (%)Reference(s)
Manganese(IV) oxide (MnO₂)Dichloromethane (DCM)Room Temperature99[1][8]

Visualizations

Synthesis_Workflow Workflow for the Synthesis of this compound Phenylazide Phenylazide CuAAC Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Phenylazide->CuAAC Propargyl_Alcohol Propargyl Alcohol Propargyl_Alcohol->CuAAC Intermediate_Alcohol (1-phenyl-1H-1,2,3-triazol-4-yl)methanol CuAAC->Intermediate_Alcohol Oxidation Oxidation with MnO₂ in DCM Intermediate_Alcohol->Oxidation Final_Product This compound Oxidation->Final_Product

Caption: Two-step synthesis via CuAAC and subsequent oxidation.

Troubleshooting_Yield Troubleshooting Low Yield in CuAAC Low_Yield Low Yield of Triazole Catalyst_Issue Inactive Catalyst (Cu(I))? Low_Yield->Catalyst_Issue Conditions_Issue Suboptimal Conditions? Low_Yield->Conditions_Issue Reagent_Issue Impure Reagents? Low_Yield->Reagent_Issue Check_Reducer Use fresh sodium ascorbate Catalyst_Issue->Check_Reducer Inert_Atmosphere Run under N₂ or Ar Catalyst_Issue->Inert_Atmosphere Optimize_Temp Optimize temperature Conditions_Issue->Optimize_Temp Optimize_Solvent Screen solvents Conditions_Issue->Optimize_Solvent Purify_Reagents Purify starting materials Reagent_Issue->Purify_Reagents

References

Technical Support Center: Purification of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde by recrystallization. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable solvent for the recrystallization of this compound?

While specific solubility data for this compound is not extensively documented in the literature, ethanol is a commonly used and effective solvent for the recrystallization of related triazole derivatives. A mixed solvent system, such as ethyl acetate/hexane, can also be effective. In this system, the crude compound is dissolved in a minimum amount of the "good" solvent (ethyl acetate) at an elevated temperature, and the "poor" solvent (hexane) is added dropwise until turbidity is observed. The solution is then heated until it becomes clear again and allowed to cool slowly.

Q2: What are the common impurities in crude this compound?

The synthesis of this compound from α-bromocinnamaldehyde and sodium azide may result in several impurities.[1] These can include:

  • Unreacted starting materials: α-bromocinnamaldehyde and residual sodium azide.

  • Byproducts: Compounds formed from side reactions of the highly reactive starting materials.

  • Polymeric material: Polymerization of the aldehyde product can occur under certain conditions.

Q3: How can I improve the yield of my recrystallization?

Low recovery is a common issue in recrystallization. To improve the yield:

  • Use the minimum amount of hot solvent: Dissolve the crude product in the smallest possible volume of the hot recrystallization solvent.

  • Slow cooling: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals. Rapid cooling can lead to the formation of small, impure crystals.

  • Cooling in an ice bath: Once the solution has reached room temperature, further cooling in an ice bath can maximize the precipitation of the product.

  • Second crop of crystals: The filtrate (mother liquor) can be concentrated by evaporating some of the solvent and then cooled again to obtain a second crop of crystals.

Q4: My compound is "oiling out" instead of crystallizing. What should I do?

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if there is a high concentration of impurities. To resolve this:

  • Reheat and add more solvent: Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.

  • Use a lower boiling point solvent: If possible, choose a recrystallization solvent with a lower boiling point.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the recrystallization of this compound.

Problem Possible Cause Solution
No crystals form upon cooling The solution is not saturated (too much solvent was used).- Gently scratch the inside of the flask with a glass rod at the surface of the solution to induce crystallization. - Add a seed crystal of the pure compound. - Evaporate some of the solvent to increase the concentration and then allow the solution to cool again.
Low yield of crystals - The compound is significantly soluble in the cold solvent. - Too much solvent was used initially. - Premature crystallization occurred during hot filtration.- Ensure the solution is thoroughly cooled in an ice bath before filtration. - Concentrate the mother liquor to obtain a second crop of crystals. - Preheat the filtration apparatus (funnel and receiving flask) before hot filtration.
Crystals are colored or appear impure - Impurities are co-crystallizing with the product. - The cooling process was too rapid, trapping impurities in the crystal lattice.- Add a small amount of decolorizing carbon to the hot solution before filtration (if the impurities are colored). - Ensure a slow cooling rate to allow for selective crystallization of the desired compound. - A second recrystallization may be necessary.
"Oiling out" of the product - The boiling point of the solvent is higher than the melting point of the compound. - High concentration of impurities.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly. - Consider using a solvent with a lower boiling point. - Further purify the crude product by another method (e.g., column chromatography) before recrystallization.

Quantitative Data

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C)
This compoundC₉H₇N₃O173.17Not reported
1-phenyl-1H-1,2,3-triazole-4-carbaldehydeC₉H₇N₃O173.1799-101

Experimental Protocols

Recrystallization of this compound

Objective: To purify crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol or Ethyl Acetate/Hexane)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask and vacuum source

  • Glass stirring rod

Procedure:

  • Solvent Selection: Based on preliminary tests, select a suitable solvent or solvent pair. For this compound, ethanol or an ethyl acetate/hexane mixture are good starting points. The ideal solvent should dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture gently while stirring. Continue adding the solvent portion-wise until the solid is completely dissolved at the boiling point of the solvent. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration. Preheat a second Erlenmeyer flask and a funnel with a small amount of the hot solvent. Quickly filter the hot solution to remove the insoluble impurities.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this process to allow for the formation of large crystals.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point of the compound.

  • Characterization: Determine the melting point of the purified crystals and compare it to the literature value (if available) to assess purity. A sharp melting point close to the expected value indicates a high degree of purity.

Visualizations

TroubleshootingWorkflow Start Crude this compound Dissolve Dissolve in minimum hot solvent Start->Dissolve Oiling_Out Compound Oils Out? Dissolve->Oiling_Out Cool Cool slowly to room temperature Crystals_Form Crystals Form? Cool->Crystals_Form No_Crystals No Crystals Crystals_Form->No_Crystals No Filter_Wash Filter and wash with cold solvent Crystals_Form->Filter_Wash Yes Induce_Crystallization Induce Crystallization (scratch, seed crystal) No_Crystals->Induce_Crystallization Induce_Crystallization->Crystals_Form Evaporate_Solvent Evaporate some solvent Induce_Crystallization->Evaporate_Solvent Still no crystals Evaporate_Solvent->Cool Low_Yield Low Yield? Filter_Wash->Low_Yield Dry Dry purified product Pure_Product Pure Product? Dry->Pure_Product Oiling_Out->Cool No Reheat_Add_Solvent Reheat, add more solvent, cool slower Oiling_Out->Reheat_Add_Solvent Yes Reheat_Add_Solvent->Cool Low_Yield->Dry No Concentrate_Mother_Liquor Concentrate mother liquor for second crop Low_Yield->Concentrate_Mother_Liquor Yes Concentrate_Mother_Liquor->Filter_Wash Rerecrystallize Re-recrystallize Pure_Product->Rerecrystallize No End Purified Product Pure_Product->End Yes Rerecrystallize->Dissolve

Caption: Troubleshooting workflow for the recrystallization of this compound.

PurificationProcess cluster_synthesis Synthesis cluster_purification Purification by Recrystallization Start α-bromocinnamaldehyde + Sodium Azide Reaction Reaction Start->Reaction Crude_Product Crude this compound (with impurities) Reaction->Crude_Product Dissolution Dissolve in hot solvent Crude_Product->Dissolution Hot_Filtration Hot Filtration (optional) Dissolution->Hot_Filtration Crystallization Slow Cooling & Crystallization Hot_Filtration->Crystallization Isolation Vacuum Filtration & Washing Crystallization->Isolation Drying Drying Isolation->Drying Pure_Product Pure this compound Drying->Pure_Product

Caption: Logical workflow of the synthesis and purification process.

References

Technical Support Center: Formylation of 4-phenyl-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the formylation of 4-phenyl-1H-1,2,3-triazole.

Frequently Asked Questions (FAQs)

Q1: Which formylation methods are most suitable for 4-phenyl-1H-1,2,3-triazole?

A1: The Vilsmeier-Haack reaction is a commonly employed and effective method for the formylation of electron-rich heterocyclic compounds like 1,2,3-triazoles.[1][2][3][4][5] Other formylation reactions for aromatic compounds, such as the Duff or Rieche reactions, could potentially be adapted, but the Vilsmeier-Haack reaction is well-documented for similar substrates.[6][7]

Q2: What is the expected regioselectivity for the formylation of 4-phenyl-1H-1,2,3-triazole?

A2: Formylation is expected to occur at the C5 position of the triazole ring. The C5 position is activated by the adjacent nitrogen atoms and is the most nucleophilic carbon on the triazole ring. The phenyl group at C4 directs the electrophilic substitution to the available C5 position. Synthesis of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde has been successfully reported, indicating a high degree of regioselectivity at the C5 position.[8][9]

Q3: What are the typical reagents and conditions for the Vilsmeier-Haack formylation of 4-phenyl-1H-1,2,3-triazole?

A3: The Vilsmeier-Haack reaction typically utilizes a mixture of phosphorus oxychloride (POCl₃) and a formamide, most commonly N,N-dimethylformamide (DMF), to generate the electrophilic Vilsmeier reagent in situ.[2][4] The reaction is generally carried out at elevated temperatures.

Q4: Are there any known side reactions to be aware of during the formylation of 4-phenyl-1H-1,2,3-triazole?

A4: While the formylation at C5 is generally efficient, potential side reactions could include decomposition of the starting material under harsh acidic conditions or at very high temperatures. Although less common for this specific substrate, over-formylation or polymerization, which can be an issue with highly activated aromatic systems, should be monitored.[10]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of Formylated Product 1. Inactive Vilsmeier Reagent: The Vilsmeier reagent (formed from POCl₃ and DMF) may not have formed correctly due to moisture or impure reagents. 2. Insufficient Reaction Temperature: The reaction may be too slow at the current temperature. 3. Decomposition of Starting Material: The reaction conditions may be too harsh, leading to the degradation of the triazole.1. Ensure all glassware is dry and use anhydrous DMF and fresh POCl₃. 2. Gradually increase the reaction temperature and monitor the progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). 3. Attempt the reaction at a lower temperature for a longer duration.
Formation of Multiple Products (Poor Regioselectivity) Although formylation is expected at C5, substitution on the phenyl ring could theoretically occur under forcing conditions, though it is unlikely.Confirm the identity of the major product and byproducts using spectroscopic methods (NMR, MS). If phenyl ring formylation is observed, milder reaction conditions should be employed.
Complex Reaction Mixture/Tarry Residue 1. Polymerization/Decomposition: The reaction temperature may be too high, or the reaction time too long, leading to decomposition or polymerization.[10] 2. Reaction with Solvent: The solvent may not be inert under the reaction conditions.1. Reduce the reaction temperature and shorten the reaction time. Monitor the reaction closely and quench it as soon as the starting material is consumed. 2. Ensure the use of an appropriate, dry, and inert solvent.
Difficulty in Product Isolation/Purification The product may be highly polar or have similar solubility to byproducts or residual DMF.Employ column chromatography with a suitable solvent system to separate the product. A thorough aqueous workup is necessary to remove residual DMF and inorganic salts.

Experimental Protocols

Vilsmeier-Haack Formylation of 4-phenyl-1H-1,2,3-triazole

Disclaimer: This is a general protocol and may require optimization.

  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature to allow for the formation of the Vilsmeier reagent.

  • Reaction: Dissolve 4-phenyl-1H-1,2,3-triazole in a minimal amount of dry DMF and add it to the freshly prepared Vilsmeier reagent.

  • Heating: Heat the reaction mixture to 60-80 °C and monitor the progress by TLC.

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and pour it carefully onto crushed ice.

  • Neutralization: Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is neutral or slightly basic.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Visualizations

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_workup Workup and Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent 0 °C to RT POCl3 POCl₃ POCl3->Vilsmeier_Reagent Reaction_Mixture Reaction Mixture Vilsmeier_Reagent->Reaction_Mixture Add Substrate Triazole 4-phenyl-1H-1,2,3-triazole Triazole->Reaction_Mixture Quench Quench with Ice Reaction_Mixture->Quench Heat (60-80 °C) Neutralize Neutralize Quench->Neutralize Extract Extract Neutralize->Extract Purify Purify (Chromatography) Extract->Purify Product This compound Purify->Product

Caption: Workflow for the Vilsmeier-Haack formylation.

Troubleshooting_Logic Start Low/No Product Yield Check_Reagents Are reagents anhydrous and pure? Start->Check_Reagents Check_Temp Is reaction temperature optimal? Check_Reagents->Check_Temp Yes Solution_Reagents Use dry solvents and fresh reagents. Check_Reagents->Solution_Reagents No Check_Time Is reaction time sufficient? Check_Temp->Check_Time Yes Solution_Temp Gradually increase temperature. Check_Temp->Solution_Temp No Decomposition Is decomposition observed? Check_Time->Decomposition Yes Solution_Time Increase reaction time. Check_Time->Solution_Time No Solution_Decomposition Lower temperature, shorten time. Decomposition->Solution_Decomposition Yes

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Synthesis of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis, categorized by the synthetic approach.

Method 1: Oxidation of (1-phenyl-1H-1,2,3-triazol-4-yl)methanol

This two-step method involves the initial synthesis of the triazole alcohol via a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), followed by its oxidation to the desired aldehyde.

Experimental Protocol:

Step 1: Synthesis of (1-phenyl-1H-1,2,3-triazol-4-yl)methanol

  • In a round-bottom flask, dissolve phenyl azide (1.0 eq) and propargyl alcohol (1.1 eq) in a 1:1 mixture of water and tert-butanol.

  • Add sodium ascorbate (0.1 eq) to the solution.

  • In a separate vial, prepare a solution of copper(II) sulfate pentahydrate (0.05 eq) in a minimum amount of water.

  • Add the copper sulfate solution to the reaction mixture.

  • Stir the reaction vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain (1-phenyl-1H-1,2,3-triazol-4-yl)methanol.

Step 2: Oxidation to this compound

  • Dissolve (1-phenyl-1H-1,2,3-triazol-4-yl)methanol (1.0 eq) in dichloromethane (DCM).

  • Add activated manganese dioxide (MnO₂) (5-10 eq) in portions.

  • Stir the suspension at room temperature for 12-48 hours. Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂.

  • Wash the Celite® pad with DCM.

  • Combine the filtrates and concentrate under reduced pressure to yield this compound.

Troubleshooting Table for Method 1

ProblemPossible Cause(s)Suggested Solution(s)
Low yield of (1-phenyl-1H-1,2,3-triazol-4-yl)methanol (Step 1) Incomplete reaction.- Ensure efficient stirring to overcome the biphasic nature of the reaction mixture.- Increase the reaction time.- Add a catalytic amount of a base like triethylamine.
Oxidative homocoupling of propargyl alcohol (Glaser coupling).[1]- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen exposure.- Use a slight excess of sodium ascorbate to maintain copper in the Cu(I) state.[1]
Impure starting materials.- Use freshly distilled or purified phenyl azide and propargyl alcohol.
Difficulty in purifying the triazole alcohol Copper contamination.- Wash the crude product with an aqueous solution of EDTA to chelate copper ions.[2]
Low yield of this compound (Step 2) Incomplete oxidation.- Use a larger excess of freshly activated MnO₂.- Increase the reaction time.- Ensure the MnO₂ is of high quality and activated (heated to >100 °C under vacuum before use). Ineffective commercial MnO₂ has been reported.[3]
Over-oxidation to the carboxylic acid.- Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed.- Avoid excessive reaction times and high temperatures.
Adsorption of product onto MnO₂.- After filtration, wash the MnO₂ cake thoroughly with a polar solvent like ethyl acetate or a mixture of DCM and methanol.
Presence of unreacted alcohol in the final product Insufficient oxidant or reaction time.- Re-subject the mixture to the reaction conditions with fresh MnO₂.

Method_1_Workflow cluster_step1 Step 1: CuAAC Reaction cluster_step2 Step 2: Oxidation start1 Phenyl Azide + Propargyl Alcohol reagents1 CuSO4.5H2O, Sodium Ascorbate, H2O/t-BuOH reaction1 CuAAC Reaction workup1 Workup & Purification product1 (1-phenyl-1H-1,2,3-triazol-4-yl)methanol reagents2 Activated MnO2, DCM reaction2 Oxidation workup2 Filtration & Concentration product2 This compound

Method 2: Vilsmeier-Haack Formylation of 4-phenyl-1H-1,2,3-triazole

This method involves the direct formylation of a pre-synthesized 4-phenyl-1H-1,2,3-triazole.

Experimental Protocol:

  • Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 1.5 eq) to ice-cold N,N-dimethylformamide (DMF, 3.0 eq).

  • Stir the mixture at 0°C for 30 minutes.

  • Add 4-phenyl-1H-1,2,3-triazole (1.0 eq) to the Vilsmeier reagent.

  • Heat the reaction mixture to 60-80°C and stir for 4-8 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Troubleshooting Table for Method 2

ProblemPossible Cause(s)Suggested Solution(s)
No or low conversion The 1,2,3-triazole ring is not electron-rich enough for the Vilsmeier-Haack reaction.[4][5]- Increase the reaction temperature and/or time.- Use a more reactive formylating agent.- Consider an alternative synthetic route if the substrate is too deactivated.
Inactive Vilsmeier reagent.- Ensure that the POCl₃ and DMF are of high quality and anhydrous.
Formation of multiple products Non-selective formylation.- Formylation might occur on the phenyl ring if it is activated. This is less likely but possible.- Optimize the reaction temperature; lower temperatures may increase selectivity.
Side reactions of the Vilsmeier reagent.- The Vilsmeier reagent can react with other functional groups if present in the starting material.
Difficult workup Hydrolysis of the intermediate iminium salt is incomplete.- Ensure complete hydrolysis by stirring with water or a dilute acid for an extended period before neutralization.

Method_2_Workflow start 4-phenyl-1H-1,2,3-triazole reaction Vilsmeier-Haack Formylation start->reaction reagents POCl3, DMF (Vilsmeier Reagent) reagents->reaction workup Hydrolysis & Workup reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the CuAAC synthesis of the triazole precursor?

A1: The most common side product is the homocoupling of the alkyne (propargyl alcohol in this case), known as the Glaser coupling, which leads to the formation of a diyne.[1] This can be minimized by maintaining a low concentration of oxygen and ensuring the presence of a reducing agent like sodium ascorbate to keep the copper catalyst in its active Cu(I) state.[1]

Q2: My MnO₂ oxidation is very slow. What can I do?

A2: The activity of MnO₂ can vary significantly between batches and suppliers.[3] Ensure you are using "activated" MnO₂. You can activate it by heating it in an oven at 100-120°C under vacuum for several hours before use. Increasing the equivalents of MnO₂ (up to 10-20 eq.) and ensuring vigorous stirring can also improve the reaction rate.

Q3: Can I use other oxidizing agents besides MnO₂?

A3: Yes, other oxidizing agents can be used for the conversion of the alcohol to the aldehyde. These include pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation. However, MnO₂ is often preferred due to its mildness, selectivity for allylic/benzylic alcohols, and ease of removal by filtration.

Q4: The Vilsmeier-Haack reaction is not working for my substrate. Why?

A4: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and its success is highly dependent on the electron density of the aromatic or heteroaromatic ring.[4][5] The 1,2,3-triazole ring is relatively electron-deficient, which can make it unreactive towards the Vilsmeier reagent. If your 4-phenyl-1H-1,2,3-triazole has electron-withdrawing groups, the reaction is even less likely to proceed.

Q5: How can I purify the final aldehyde product?

A5: The most common method for purifying this compound is column chromatography on silica gel. A gradient of hexane and ethyl acetate is typically effective. If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can also be an effective purification method.

Q6: Is the aldehyde product stable?

A6: Aryl aldehydes are generally stable. However, they can be susceptible to oxidation to the corresponding carboxylic acid upon prolonged exposure to air. It is good practice to store the purified product under an inert atmosphere and in a cool, dark place. 1,2,3-triazoles themselves are very stable heterocycles.[6]

Troubleshooting_Logic cluster_synthesis Identify Synthesis Step cluster_cuac_issues CuAAC Issues cluster_oxidation_issues Oxidation Issues cluster_vh_issues Vilsmeier-Haack Issues start Problem with Synthesis cuac CuAAC (Step 1) start->cuac oxidation Oxidation (Step 2) start->oxidation formylation Vilsmeier-Haack start->formylation low_yield_cuac Low Yield cuac->low_yield_cuac purification_cuac Purification Difficulty cuac->purification_cuac low_yield_ox Low Yield oxidation->low_yield_ox incomplete_ox Incomplete Reaction oxidation->incomplete_ox low_yield_vh Low/No Yield formylation->low_yield_vh side_products_vh Side Products formylation->side_products_vh incomplete_rxn_cuac Check stirring, time, base low_yield_cuac->incomplete_rxn_cuac homocoupling Inert atmosphere, excess ascorbate low_yield_cuac->homocoupling copper_contam copper_contam purification_cuac->copper_contam Wash with EDTA inactive_mno2 Activate MnO2, increase eq. low_yield_ox->inactive_mno2 over_oxidation Monitor by TLC, control time low_yield_ox->over_oxidation re_react re_react incomplete_ox->re_react Re-subject to conditions unreactive_ring Increase temp/time, consider alternative low_yield_vh->unreactive_ring inactive_reagent Use pure, dry reagents low_yield_vh->inactive_reagent optimize_temp optimize_temp side_products_vh->optimize_temp Optimize temperature for selectivity

References

Technical Support Center: Optimization of Triazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for triazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful optimization of their experiments.

Troubleshooting Guide

This guide addresses common issues encountered during triazole synthesis, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: My CuAAC reaction is resulting in a low yield or failing completely. What are the common causes and how can I troubleshoot this?

A: Low yields in CuAAC reactions are a frequent issue and can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Inactive Copper Catalyst: The active catalyst for the CuAAC reaction is Copper(I) (Cu(I)).[1] This species is prone to oxidation to the inactive Copper(II) (Cu(II)) state, especially in the presence of oxygen.[2]

    • Solution: Ensure the use of a reliable Cu(I) source or effective in-situ reduction of a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate.[1][2] It is crucial to use a freshly prepared sodium ascorbate solution as it can degrade over time.[3] To protect the Cu(I) from oxidation, consider using a stabilizing ligand such as THPTA or TBTA and degassing your solvents and reaction mixture to remove dissolved oxygen.[2][3]

  • Poor Reagent Quality: The purity of your alkyne and azide starting materials is critical.[4] Azides, in particular, can be unstable.[2]

    • Solution: Verify the purity of your reagents. If necessary, purify your starting materials before use. Ensure proper storage of reagents, as some, like fluorescent dyes, can be sensitive to hydrolysis.[4]

  • Suboptimal Reaction Conditions: Factors such as stoichiometry, temperature, solvent, and pH can significantly impact reaction efficiency.[2]

    • Solution: A slight excess (1.1-1.5 equivalents) of one reactant, often the less precious one, can drive the reaction to completion.[3] While many click reactions work well at room temperature, gentle heating (e.g., 40-60 °C) can increase the reaction rate, but be mindful of the thermal stability of your substrates.[1][3] Ensure your reactants are soluble in the chosen solvent; co-solvents like DMSO or DMF may be necessary for hydrophobic reactants.[1][3]

  • Ligand Issues: The choice and concentration of the ligand are crucial for stabilizing the Cu(I) catalyst.[2]

    • Solution: An inappropriate ligand for your solvent system or an incorrect ligand-to-copper ratio can be detrimental.[2][4] A ligand-to-copper ratio of 5:1 is often recommended for bioconjugation to protect the catalyst.[2][5]

  • Inhibitors: Certain functional groups or contaminants in your reaction mixture can inhibit the copper catalyst.[4]

    • Solution: Buffers containing amines, such as Tris, can chelate copper and should be avoided; PBS or HEPES are generally preferred.[2][6] Functional groups like thiols can also interact with the copper catalyst.[4]

Issue 2: Presence of Side Products

Q: I am observing unexpected products in my reaction mixture. What are the common side reactions and how can I minimize them?

A: The most common side reaction in CuAAC is the oxidative homocoupling of the alkyne, known as Glaser coupling, which leads to the formation of a diacetylene byproduct.[2][6]

  • Cause: This side reaction is promoted by the presence of oxygen and an insufficient amount of reducing agent, which leads to the oxidation of the Cu(I) catalyst to Cu(II).[2][6]

  • Solution: To minimize Glaser coupling, it is crucial to maintain a reducing environment. This can be achieved by:

    • Using an adequate excess of a reducing agent like sodium ascorbate.[6]

    • Degassing all solutions to remove dissolved oxygen.[7]

    • Running the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]

Issue 3: Degradation of Biomolecules

Q: I am performing a bioconjugation reaction and notice degradation of my protein/RNA sample. What could be the cause and how can I prevent it?

A: The combination of a copper catalyst and a reducing agent in the presence of oxygen can generate reactive oxygen species (ROS), which may damage sensitive biomolecules like proteins and nucleic acids.[6]

  • Solution:

    • Use of Ligands: Copper-stabilizing ligands like THPTA and BTTAA can help mitigate the generation of ROS and protect the biomolecules from degradation.[7]

    • Copper-Free Click Chemistry (SPAAC): If degradation persists, switching to a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction is a highly effective alternative. SPAAC does not require a copper catalyst, thereby eliminating the primary source of damage to biomolecules in CuAAC reactions.[7]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for triazole synthesis? A1: Many CuAAC reactions proceed efficiently at room temperature.[1] However, for some systems, gentle heating can be beneficial, especially if catalyst sequestration is suspected.[1] The optimal temperature can vary, with some syntheses showing increased yields as the temperature is raised to 60°C.[8] It is important to consider the thermal stability of your substrates.[1]

Q2: Which solvent should I use for my triazole synthesis? A2: The CuAAC reaction is tolerant of a variety of solvents, and water is often an excellent choice.[1] The solubility of reactants is a key factor.[1] If your starting materials are not fully soluble, using a co-solvent such as DMSO, DMF, acetonitrile, or t-BuOH is recommended.[1][7]

Q3: What is the recommended catalyst loading for a CuAAC reaction? A3: Copper concentrations for bioconjugation are generally between 50 and 100 µM.[9][10] For other synthetic applications, catalyst loading can be increased, for example, from 1 mol% to 5 mol% if the reaction is slow.[3]

Q4: How can I monitor the progress of my reaction? A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11] For reactions involving fluorescently labeled molecules, the conjugation can be visualized by running the reaction mixture on a polyacrylamide gel electrophoresis (PAGE) and observing the bands under UV light.[4]

Data Presentation

Table 1: Effect of Reaction Parameters on Triazole Synthesis Yield

ParameterCondition 1Yield (%)Condition 2Yield (%)Reference(s)
Temperature 0°C91 (bis-triazole)70°CIncreased yield (5-alkynyl-1,2,3-triazole)[8]
Room Temp67-95110°C96[8]
Catalyst CuBr91Cu(OAc)₂Moderate to Good[8][12]
Ag(I)88 (1,3-disubstituted)Cu catalyst79 (1,5-disubstituted)[8]
Solvent CH₃CN/H₂O (9:1)901,4-Dioxane67-95[8]
Reaction Time 120 min9020 h91[8]

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Synthesis of 1,4-Disubstituted-1,2,3-Triazoles

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Alkyne (1.0 eq)

  • Azide (1.0-1.2 eq)

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • (Optional but recommended) Ligand (e.g., THPTA)

  • Solvent (e.g., 1:1 t-BuOH/H₂O or 4:1 DMF/H₂O)

Reagent Preparation:

  • Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution should be made fresh for each experiment.[3][6]

  • Prepare a 100 mM stock solution of copper(II) sulfate (CuSO₄) in deionized water.[3]

  • (Optional) Prepare a 100 mM stock solution of THPTA in deionized water.[3]

Reaction Setup:

  • In a reaction vial, dissolve the alkyne and the azide in a suitable solvent mixture to a concentration of approximately 0.1 M.[3][13]

  • (Optional) Add the copper-stabilizing ligand to the reaction mixture.[6]

  • Add the CuSO₄ solution to the mixture.[6]

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[6]

  • Incubate the reaction at room temperature for 1-2 hours. The reaction can be gently agitated.[6]

  • Monitor the reaction progress by TLC or LC-MS.

Quenching and Purification:

  • If necessary, the reaction can be stopped by adding a copper chelator such as EDTA.[6]

  • Purify the product using an appropriate method, such as dialysis, size exclusion chromatography, or precipitation, to remove excess reagents and the copper catalyst.[6]

Visualizations

Troubleshooting_Low_Yield start Low or No Product Yield catalyst Check Catalyst Activity start->catalyst reagents Verify Reagent Quality start->reagents conditions Review Reaction Conditions start->conditions inhibitors Assess for Inhibitors start->inhibitors sol_catalyst Use fresh reducing agent Use stabilizing ligand Degas solvents catalyst->sol_catalyst sol_reagents Purify starting materials Check for degradation reagents->sol_reagents sol_conditions Optimize stoichiometry Adjust temperature Use co-solvent conditions->sol_conditions sol_inhibitors Avoid Tris buffer Check for interfering functional groups inhibitors->sol_inhibitors success Successful Synthesis sol_catalyst->success sol_reagents->success sol_conditions->success sol_inhibitors->success

Caption: Troubleshooting workflow for low or no product yield in triazole synthesis.

Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup cluster_analysis 3. Monitoring & Purification prep_alkyne_azide Dissolve Alkyne & Azide in Solvent mix_reagents Combine Alkyne, Azide, (Ligand), and CuSO4 prep_alkyne_azide->mix_reagents prep_cu Prepare CuSO4 Solution prep_cu->mix_reagents prep_reductant Prepare Fresh Sodium Ascorbate initiate Initiate with Sodium Ascorbate prep_reductant->initiate prep_ligand (Optional) Prepare Ligand Solution prep_ligand->mix_reagents mix_reagents->initiate incubate Incubate at RT (or gentle heat) initiate->incubate monitor Monitor by TLC/LC-MS incubate->monitor quench (Optional) Quench with EDTA monitor->quench purify Purify Product quench->purify

Caption: General experimental workflow for CuAAC "click" chemistry.

References

stability of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of the 1,2,3-triazole ring in this compound?

A1: The 1,2,3-triazole ring is known to be a robust and stable heterocyclic system. It exhibits strong stability under thermal and acidic conditions and is generally insensitive to hydrolysis, redox reactions, and enzymatic degradation.[1] However, the overall stability of the molecule is also influenced by the substituent groups.

Q2: How stable is the aldehyde functional group in this compound?

A2: The aldehyde group is a reactive functional group and is the most likely site of degradation. It is susceptible to oxidation to form the corresponding carboxylic acid (4-phenyl-1H-1,2,3-triazole-5-carboxylic acid). This oxidation can be promoted by exposure to air (autoxidation), oxidizing agents, and even light.[2][3][4] Aldehydes can also undergo reduction to the corresponding alcohol, particularly in the presence of reducing agents.[5][6]

Q3: What are the best practices for storing this compound?

A3: To ensure long-term stability, the compound should be stored in a cool, dry, and dark place. It is advisable to store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and moisture. For extended storage, refrigeration (2-8 °C) is recommended.

Q4: I am observing a new, more polar spot on my TLC plate after leaving my solution of this compound on the bench. What could it be?

A4: The new, more polar spot is likely the corresponding carboxylic acid, which is a common oxidation product of the aldehyde. Aldehydes can be sensitive to air and light, which can catalyze their oxidation. To prevent this, it is recommended to use fresh solutions and minimize their exposure to the atmosphere and light.

Q5: Can I use this compound in aqueous solutions? What is its expected hydrolytic stability?

A5: While the 1,2,3-triazole ring itself is resistant to hydrolysis, the stability of the compound in aqueous solutions will depend on the pH.[1] At extreme pH values and elevated temperatures, degradation may occur. It is recommended to perform a pH stability study to determine the optimal pH range for your application.

Troubleshooting Guides

Issue 1: Inconsistent Results in Biological Assays
  • Potential Cause: Degradation of the compound in the assay medium.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always use freshly prepared stock solutions of the compound for your experiments.

    • Solvent Selection: Ensure the solvent used for the stock solution is inert and does not promote degradation. Anhydrous DMSO or ethanol are common choices.

    • pH of Medium: Check the pH of your assay medium. If it is significantly acidic or basic, it could be contributing to degradation. Consider buffering the medium to a neutral pH if possible.

    • Incubation Time and Temperature: Long incubation times at elevated temperatures can accelerate degradation. If possible, shorten the incubation period or lower the temperature.

    • Control Experiments: Include a control where the compound is incubated in the assay medium for the duration of the experiment and then analyzed (e.g., by HPLC or LC-MS) to assess its stability under the assay conditions.

Issue 2: Appearance of Impurities During a Chemical Reaction
  • Potential Cause: Instability of the compound under the reaction conditions.

  • Troubleshooting Steps:

    • Reaction Temperature: High reaction temperatures can lead to thermal decomposition. If possible, attempt the reaction at a lower temperature.

    • Reagent Compatibility:

      • Oxidizing Agents: Avoid strong oxidizing agents unless the desired transformation is the oxidation of the aldehyde.

      • Reducing Agents: Be aware that reducing agents can convert the aldehyde to an alcohol.

      • Strong Acids/Bases: While the triazole ring is generally stable, strong acidic or basic conditions, especially at high temperatures, may cause degradation.

    • Atmosphere: If the reaction is sensitive to oxygen, perform it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde.

    • Reaction Work-up: During work-up, avoid prolonged exposure to strong acids or bases.

Issue 3: Discoloration of the Solid Compound Upon Storage
  • Potential Cause: Photodegradation or slow oxidation.

  • Troubleshooting Steps:

    • Storage Conditions: Ensure the compound is stored in a light-resistant container in a dark place.

    • Inert Atmosphere: If the compound is particularly sensitive, consider storing it under an inert atmosphere.

    • Purity Check: Before use, check the purity of the discolored material using a suitable analytical method (e.g., HPLC, NMR) to determine if significant degradation has occurred.

Data on Stability

Currently, there is limited publicly available quantitative data specifically for the stability of this compound. However, based on the general stability of 1,2,3-triazoles and the reactivity of aldehydes, the following table summarizes the expected stability profile. Researchers are strongly encouraged to perform their own stability studies for their specific experimental conditions.

ConditionExpected StabilityPotential Degradation ProductsRecommended Test Protocol
pH Stable in neutral and mildly acidic/basic conditions. Potential for degradation at extreme pH.Hydrolysis products (unlikely for the triazole ring), potential for reactions of the aldehyde group.pH Stability Study
Temperature The 1,2,3-triazole core is thermally stable.[1] Overall stability will be influenced by the aldehyde group.Thermal decomposition products.Thermal Stability Study
Light Potential for photodegradation, leading to discoloration and formation of impurities.Photodegradation products, oxidation products.Photostability Study (ICH Q1B)
Oxidation Susceptible to oxidation, especially the aldehyde group.4-phenyl-1H-1,2,3-triazole-5-carboxylic acid.Oxidative Stability Study
Reduction The aldehyde group is susceptible to reduction.4-phenyl-1H-1,2,3-triazol-5-yl)methanol.Reductive Stability Study

Experimental Protocols

Protocol 1: pH Stability Study
  • Prepare Buffer Solutions: Prepare a series of buffer solutions covering a range of pH values (e.g., pH 2, 4, 7, 9, 12).

  • Prepare Sample Solutions: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol). Dilute the stock solution with each buffer to a final concentration of approximately 1 mg/mL.

  • Incubation: Incubate the sample solutions at a controlled temperature (e.g., 25 °C or 40 °C) and protect them from light.

  • Time Points: Withdraw aliquots at specified time points (e.g., 0, 24, 48, 72 hours, and 1 week).

  • Analysis: Analyze the aliquots by a stability-indicating HPLC method to determine the percentage of the compound remaining and to detect the formation of any degradation products.

Protocol 2: Thermal Stability Study (Solid State)
  • Sample Preparation: Place a known amount of the solid compound in a clear, sealed container.

  • Exposure: Place the container in a temperature-controlled oven at an elevated temperature (e.g., 60 °C, 80 °C, or as determined by thermogravimetric analysis).

  • Time Points: At specified time points (e.g., 1, 3, 7, 14 days), remove a sample.

  • Analysis: Dissolve the sample in a suitable solvent and analyze by a stability-indicating HPLC method to quantify any degradation.

Protocol 3: Photostability Study (ICH Q1B)

This protocol is based on the ICH Q1B guideline for photostability testing.[7][8][9]

  • Sample Preparation:

    • Solid State: Spread a thin layer of the solid compound in a chemically inert, transparent container.

    • Solution State: Prepare a solution of the compound in a suitable solvent and place it in a chemically inert, transparent container.

  • Light Exposure: Expose the samples to a light source that provides a combination of UV and visible light. The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Dark Control: Simultaneously, store a set of identical samples protected from light (e.g., wrapped in aluminum foil) at the same temperature and humidity to serve as dark controls.

  • Analysis: After the exposure period, analyze both the light-exposed and dark control samples using a stability-indicating HPLC method. Compare the results to determine the extent of photodegradation.

Protocol 4: Oxidative Stability Study
  • Sample Preparation: Prepare a solution of the compound in a suitable solvent (e.g., acetonitrile/water).

  • Exposure to Oxidant: Add a solution of an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), to the sample solution.

  • Incubation: Incubate the mixture at room temperature.

  • Time Points: Monitor the reaction over time (e.g., 0, 2, 4, 8, 24 hours) by taking aliquots.

  • Analysis: Analyze the aliquots using a stability-indicating HPLC method to determine the rate of degradation and identify the primary oxidation product.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_conditions Stress Conditions cluster_analysis Analysis Compound This compound StockSolution Prepare Stock Solution Compound->StockSolution TestSamples Prepare Test Samples (Solid & Solution) StockSolution->TestSamples pH pH Stress TestSamples->pH Temp Thermal Stress TestSamples->Temp Light Photochemical Stress (ICH Q1B) TestSamples->Light Oxidation Oxidative Stress TestSamples->Oxidation Reduction Reductive Stress TestSamples->Reduction Sampling Collect Samples at Time Points pH->Sampling Temp->Sampling Light->Sampling Oxidation->Sampling Reduction->Sampling HPLC Stability-Indicating HPLC Analysis Sampling->HPLC Data Data Evaluation (Degradation Profile) HPLC->Data

Caption: General workflow for stability testing of this compound.

Degradation_Pathway cluster_main Potential Degradation Pathways Compound This compound Oxidized 4-phenyl-1H-1,2,3-triazole-5-carboxylic acid Compound->Oxidized Oxidation (O₂, H₂O₂, light) Reduced (4-phenyl-1H-1,2,3-triazol-5-yl)methanol Compound->Reduced Reduction (e.g., NaBH₄)

Caption: Primary potential degradation pathways for the aldehyde functional group.

References

Technical Support Center: Vilsmeier-Haack Reaction Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Vilsmeier-Haack reaction. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and avoid common byproduct formation during their experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, addressing specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the Vilsmeier-Haack reaction?

A1: The most frequently encountered byproducts include:

  • Multiple formylations: Di- or even tri-formylated products can form, especially with highly activated aromatic or heteroaromatic substrates.

  • Tar-like residues: Polymerization or degradation of the starting material or product can lead to the formation of intractable tars, a common issue with sensitive substrates like furans.

  • Chloro-substituted byproducts: In some cases, particularly with substrates like uracil, chlorination of the aromatic ring can occur alongside formylation.

  • N-formylation: For substrates with unprotected N-H groups, formylation can sometimes occur on the nitrogen atom.

Q2: How can I monitor the progress of my Vilsmeier-Haack reaction to avoid over-reaction and byproduct formation?

A2: Thin-layer chromatography (TLC) is the most common and effective method for monitoring the reaction's progress. By periodically taking a small aliquot of the reaction mixture, quenching it, and running a TLC plate, you can observe the consumption of the starting material and the formation of the desired product. This allows you to stop the reaction at the optimal time to maximize the yield of the mono-formylated product and minimize the formation of multiple formylation byproducts.

Troubleshooting Guide

Issue 1: Formation of Multiple Formylated Products

Q: My reaction is yielding a significant amount of di-formylated product. How can I improve the selectivity for mono-formylation?

A: The formation of multiple formylated products is a common challenge, particularly with electron-rich substrates. Here are several strategies to enhance mono-selectivity:

  • Stoichiometry Control: Carefully control the molar ratio of the Vilsmeier reagent to your substrate. An excess of the reagent is a primary cause of multiple formylations. Start with a 1:1 to 1.5:1 ratio of Vilsmeier reagent to the substrate and optimize from there.

  • Order of Addition: The way you mix the reactants can significantly impact the outcome. Adding the substrate dropwise to the pre-formed Vilsmeier reagent can lead to localized high concentrations of the reagent, promoting multiple additions. Consider adding the Vilsmeier reagent dropwise to a solution of the substrate to maintain a low concentration of the electrophile throughout the reaction.

  • Temperature Management: Maintain a low reaction temperature (typically 0 °C to room temperature) to control the reaction rate. Lower temperatures generally favor the kinetic product, which is often the mono-formylated species.

  • Reaction Time: As mentioned in the FAQs, diligent monitoring of the reaction by TLC is crucial. Stop the reaction as soon as the starting material is consumed to prevent further formylation of the desired product.

Below is a diagram illustrating a decision-making workflow for optimizing mono-formylation selectivity.

G start Multiple Formylation Observed stoichiometry Adjust Stoichiometry (Vilsmeier Reagent:Substrate) start->stoichiometry addition Modify Order of Addition (Add Vilsmeier Reagent to Substrate) stoichiometry->addition If still an issue temperature Lower Reaction Temperature (e.g., 0 °C) addition->temperature If still an issue time Optimize Reaction Time (Monitor by TLC) temperature->time If still an issue end Selective Mono-formylation Achieved time->end

Caption: Troubleshooting workflow for multiple formylations.
Issue 2: Formation of Tar-like Residues

Q: My reaction mixture turned into a dark, intractable tar. What causes this and how can I prevent it?

A: Tar formation is often a result of substrate or product decomposition under the acidic and sometimes exothermic reaction conditions. This is particularly prevalent with sensitive heterocyclic substrates like furans.

  • Strict Temperature Control: The formation of the Vilsmeier reagent is an exothermic process. It is critical to maintain a low temperature (e.g., 0-10 °C) during its preparation and during the subsequent addition of your substrate. Use of an ice-salt bath or a cryocooler can provide more precise temperature control.

  • Purity of Reagents: Ensure that your starting materials and solvents are of high purity and, crucially, anhydrous. Moisture can lead to the decomposition of the Vilsmeier reagent and promote side reactions. Distilling solvents like DMF and POCl₃ immediately before use is good practice.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric moisture and oxygen, which can contribute to decomposition.

The following table summarizes the effect of temperature on the formylation of furan, highlighting the importance of temperature control.

SubstrateTemperature (°C)Product(s)Yield (%)Reference
Furan0 - 102-FurfuralNear Quantitative[1]
Furan> 10Polymerization/Tar-[1]
Issue 3: Chloro-substituted Byproducts

Q: I am observing the formation of a chlorinated byproduct in my reaction. Why is this happening and what can I do to minimize it?

A: Chlorination is a known side reaction in the Vilsmeier-Haack reaction, especially with substrates that are susceptible to nucleophilic attack by chloride ions, such as uracil derivatives. The Vilsmeier reagent itself contains a reactive chlorine atom.

  • Choice of Reagents: If chlorination is a persistent issue, consider using alternative reagents to generate the Vilsmeier reagent. For example, using oxalyl chloride or thionyl chloride with DMF may be less prone to this side reaction in certain cases.

  • Work-up Procedure: A prompt and efficient aqueous work-up is important to hydrolyze the intermediate iminium salt and minimize its contact time with any residual reactive chlorine species.

The diagram below illustrates the general mechanism leading to both the desired formylated product and the potential chlorinated byproduct.

G substrate Electron-Rich Arene/Heteroarene intermediate Iminium Salt Intermediate substrate->intermediate + Vilsmeier Reagent vilsmeier Vilsmeier Reagent [Me2N=CHCl]+Cl- vilsmeier->intermediate hydrolysis Aqueous Work-up (Hydrolysis) intermediate->hydrolysis chlorinated Chloro-substituted Byproduct intermediate->chlorinated Side Reaction (Chloride Attack) formylated Formylated Product hydrolysis->formylated

Caption: General reaction pathway and potential side reaction.

Experimental Protocols

Protocol 1: Selective Mono-formylation of an Activated Aromatic Substrate

This protocol is a general guideline for achieving selective mono-formylation and should be optimized for your specific substrate.

1. Vilsmeier Reagent Preparation:

  • In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 1.1 equivalents) in an anhydrous solvent such as dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add phosphorus oxychloride (POCl₃, 1.05 equivalents) dropwise to the stirred DMF solution, ensuring the temperature does not exceed 5 °C.

  • Stir the resulting mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

2. Formylation:

  • Dissolve your substrate (1.0 equivalent) in anhydrous DCM.

  • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C over a period of 30-60 minutes.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.

3. Work-up:

  • Once the starting material is consumed (as indicated by TLC), pour the reaction mixture slowly into a vigorously stirred solution of sodium acetate (3.0 equivalents) in ice-water.

  • Stir for 30 minutes to ensure complete hydrolysis of the intermediate.

4. Extraction and Purification:

  • Separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

The following table provides a summary of reaction conditions for the Vilsmeier-Haack formylation of various indole derivatives, which can serve as a starting point for optimization.

Indole DerivativeReagentsTemperature (°C)Time (h)Yield (%)Reference
IndolePOCl₃, DMF0 to 85696[2]
2-MethylindolePOCl₃, DMF98-100371 (1-formyl-3-methylindole), 22.5 (2-formyl-3-methylindole)[2]
4-MethylindolePOCl₃, DMF0 to 85890[2]
5-MethylindolePOCl₃, DMF0 to 85892[2]

This technical support guide provides a starting point for troubleshooting common issues in the Vilsmeier-Haack reaction. Successful synthesis often requires careful optimization of the reaction parameters for each specific substrate.

References

Technical Support Center: Scaling Up the Synthesis of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde, with a focus on scaling up the process. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two main synthetic routes are:

  • Vilsmeier-Haack formylation of 4-phenyl-1H-1,2,3-triazole: This is a common and direct method where the pre-synthesized triazole is formylated using a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1][2][3]

  • Cycloaddition followed by functional group manipulation: This involves the formation of the triazole ring with a precursor to the aldehyde group at the 5-position, which is then converted to the carbaldehyde in a subsequent step. A notable example is the reaction of α-bromocinnamaldehyde with sodium azide.

Q2: What are the key safety precautions to consider during this synthesis?

A2: The Vilsmeier-Haack reaction involves hazardous reagents. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent itself is moisture-sensitive. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, is essential. The quenching of the reaction with ice and water is highly exothermic and must be performed slowly and with caution in a scalable setup.

Q3: How can I monitor the progress of the Vilsmeier-Haack formylation?

A3: The reaction progress can be effectively monitored by thin-layer chromatography (TLC). A small aliquot of the reaction mixture should be carefully quenched with a cold, dilute sodium bicarbonate solution, extracted with an organic solvent (e.g., ethyl acetate), and then spotted on a TLC plate. The disappearance of the starting triazole and the appearance of the more polar aldehyde product spot indicates the progression of the reaction.

Troubleshooting Guide

This guide addresses common issues encountered when scaling up the synthesis of this compound, particularly via the Vilsmeier-Haack reaction.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of Aldehyde 1. Inactive Vilsmeier Reagent: The reagent is sensitive to moisture. 2. Insufficiently Reactive Substrate: The triazole may not be electron-rich enough under the reaction conditions. 3. Incomplete Reaction: Reaction time or temperature may be insufficient. 4. Product Decomposition During Work-up: The aldehyde may be unstable under harsh work-up conditions.1. Ensure all glassware is thoroughly dried, and use anhydrous DMF and fresh POCl₃. Prepare the Vilsmeier reagent at low temperature (0-5 °C) and use it promptly. 2. For less reactive substrates, consider using a larger excess of the Vilsmeier reagent or increasing the reaction temperature gradually while monitoring by TLC.[4] 3. Monitor the reaction by TLC until the starting material is consumed. If the reaction is sluggish, a moderate increase in temperature (e.g., to 60-70 °C) may be necessary. 4. Perform the aqueous work-up at low temperatures by pouring the reaction mixture onto crushed ice and neutralizing carefully with a mild base like sodium bicarbonate or sodium acetate solution.
Formation of Multiple Products (e.g., Di-formylation) 1. Excess of Vilsmeier Reagent: A high concentration of the formylating agent can lead to multiple additions. 2. High Reaction Temperature: Elevated temperatures can decrease selectivity.1. Carefully control the stoichiometry. A 1:1 to 1.5:1 molar ratio of the Vilsmeier reagent to the triazole is a good starting point for optimization.[4] 2. Maintain a low reaction temperature (typically 0 °C to room temperature) to enhance selectivity for mono-formylation.[4]
Formation of a Dark, Tarry Residue 1. Reaction Temperature is Too High: This can lead to polymerization or decomposition of the starting material or product. 2. Presence of Impurities: Impurities in the starting materials or solvents can catalyze side reactions.1. Maintain strict temperature control throughout the addition and reaction phases. Adding the substrate solution dropwise to the Vilsmeier reagent at 0 °C is recommended. 2. Use high-purity, anhydrous solvents and reagents.
Difficulty in Isolating the Product 1. Product is Water-Soluble: The aldehyde may have some solubility in the aqueous layer during work-up. 2. Emulsion Formation During Extraction: This can hinder efficient phase separation.1. After the initial extraction with an organic solvent (e.g., ethyl acetate, dichloromethane), back-extract the aqueous layer multiple times to recover any dissolved product. 2. To break emulsions, add a saturated brine solution or a small amount of a different organic solvent. In some cases, filtration through a pad of celite can be effective.

Experimental Protocols

Protocol 1: Synthesis of 4-phenyl-1H-1,2,3-triazole

This protocol is based on the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Materials:

  • Phenylacetylene

  • Sodium Azide (NaN₃)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • tert-Butanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve phenylacetylene (1.0 eq) and sodium azide (1.1 eq) in a 1:1 mixture of tert-butanol and water.

  • To this solution, add sodium ascorbate (0.1 eq) followed by copper(II) sulfate pentahydrate (0.05 eq).

  • Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 12-24 hours. Monitor the reaction by TLC until the phenylacetylene spot disappears.

  • Upon completion, add water to the reaction mixture to precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol or hexane to remove any unreacted phenylacetylene.

  • Dry the white solid under vacuum to obtain 4-phenyl-1H-1,2,3-triazole. The product is often pure enough for the next step without further purification.

Protocol 2: Vilsmeier-Haack Formylation of 4-phenyl-1H-1,2,3-triazole

Materials:

  • 4-phenyl-1H-1,2,3-triazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus Oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Crushed Ice

Procedure:

  • Preparation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, add anhydrous DMF (3.0 eq). Cool the flask to 0 °C in an ice-salt bath.

  • Add POCl₃ (1.2 eq) dropwise to the cold DMF with vigorous stirring, ensuring the internal temperature is maintained below 5 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. The formation of a solid or a viscous liquid indicates the formation of the Vilsmeier reagent.

  • Formylation: Dissolve 4-phenyl-1H-1,2,3-triazole (1.0 eq) in anhydrous DCM.

  • Add the triazole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and then pour it slowly and carefully onto a large excess of crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford this compound as a solid.[5]

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of 4-phenyl-1H-1,2,3-triazole

Azide Source Catalyst System Solvent Temperature Time Yield Reference
NaN₃CuSO₄·5H₂O / Sodium Ascorbatet-BuOH / H₂ORoom Temp.12 h~87%[6]
NaN₃CuIDMSO110 °C24 h~96%[7]
Benzyl AzideCuIAcetonitrileReflux2-3 hHigh[8]

Table 2: Vilsmeier-Haack Formylation - Effect of Stoichiometry on Yield

Vilsmeier Reagent : Triazole Ratio Mono-formylated Product Yield (%) Di-formylated Byproduct Yield (%)
1.1 : 1855
2.0 : 16030
3.0 : 13555
Data adapted for a generic activated aromatic compound to illustrate the principle.[4]

Visualizations

Experimental Workflow Diagrams

experimental_workflow_synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Phenylacetylene Phenylacetylene CuAAC CuAAC Reaction (t-BuOH/H2O, RT, 12-24h) Phenylacetylene->CuAAC SodiumAzide Sodium Azide SodiumAzide->CuAAC Catalyst CuSO4 / Na-Ascorbate Catalyst->CuAAC Precipitation Precipitation with Water CuAAC->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying Filtration->Drying Triazole 4-phenyl-1H-1,2,3-triazole Drying->Triazole

Synthesis of 4-phenyl-1H-1,2,3-triazole Workflow

experimental_workflow_formylation cluster_reagent_prep Vilsmeier Reagent Preparation cluster_formylation_step Formylation cluster_workup_purification Work-up & Purification cluster_final_product Final Product DMF Anhydrous DMF VilsmeierReagent Vilsmeier Reagent (0 °C, 30 min) DMF->VilsmeierReagent POCl3 POCl3 POCl3->VilsmeierReagent Formylation Formylation Reaction (0 °C to 70 °C, 2-4h) VilsmeierReagent->Formylation Triazole_input 4-phenyl-1H-1,2,3-triazole in Anhydrous DCM Triazole_input->Formylation Quenching Quenching (Crushed Ice) Formylation->Quenching Neutralization Neutralization (NaHCO3) Quenching->Neutralization Extraction Solvent Extraction Neutralization->Extraction Purification Column Chromatography Extraction->Purification FinalProduct 4-phenyl-1H-1,2,3-triazole- 5-carbaldehyde Purification->FinalProduct

Vilsmeier-Haack Formylation Workflow
Troubleshooting Logical Relationship Diagram

troubleshooting_vilsmeier cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of Aldehyde inactive_reagent Inactive Vilsmeier Reagent? start->inactive_reagent incomplete_reaction Incomplete Reaction? start->incomplete_reaction decomposition Product Decomposition? start->decomposition check_reagents Use fresh, anhydrous reagents. Prepare reagent at 0-5 °C. inactive_reagent->check_reagents Yes optimize_conditions Increase reaction time/ temperature moderately. Monitor by TLC. incomplete_reaction->optimize_conditions Yes mild_workup Quench on ice and use mild base (NaHCO3) for neutralization. decomposition->mild_workup Yes

Troubleshooting Low Yield in Vilsmeier-Haack Reaction

References

Technical Support Center: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during your CuAAC experiments in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My CuAAC reaction is resulting in a low yield or no product. What are the common causes?

A1: Low yields in CuAAC reactions can stem from several factors, ranging from catalyst inactivation to suboptimal reaction conditions.[1] The most frequent culprits include:

  • Catalyst Inactivation: The active catalyst, Cu(I), is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[1] Disproportionation of Cu(I) into Cu(0) and Cu(II) can also occur.[1]

  • Poor Reagent Quality: Impurities in your azide or alkyne starting materials can interfere with the reaction. Azides, in particular, can be unstable.[1][2]

  • Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, solvent, or pH can significantly hamper reaction efficiency.[1][3]

  • Ligand Issues: The choice of ligand and its concentration relative to the copper source are critical for stabilizing the Cu(I) catalyst and accelerating the reaction. An inappropriate ligand or an incorrect ligand-to-copper ratio can be detrimental.[1]

  • Low Reactant Concentration: Very low concentrations of either the azide or alkyne can dramatically slow down the reaction rate.[1]

Q2: How can I prevent the inactivation of my copper catalyst?

A2: Protecting the Cu(I) catalytic state is crucial for a successful reaction. Here are several strategies:

  • Use a Reducing Agent: The most common approach is the in situ reduction of a Cu(II) salt (like CuSO₄) using a reducing agent. Sodium ascorbate is widely used for this purpose. It is essential to use a freshly prepared solution of sodium ascorbate, as it can oxidize over time.[1][4]

  • Employ a Stabilizing Ligand: Water-soluble ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) are widely used to stabilize the Cu(I) catalyst, prevent its oxidation, and increase its water solubility.[1][5] A ligand-to-copper ratio of 5:1 is often recommended.[1][6]

  • Maintain Anaerobic Conditions: Rigorously excluding oxygen is highly effective. This can be achieved by degassing solvents (e.g., by sparging with nitrogen or argon) and running the reaction under an inert atmosphere.[1][5] Performing the reaction in a glovebox provides the best protection against oxygen.[1]

Q3: What should I consider when choosing my reaction conditions?

A3: Optimizing reaction conditions is key to maximizing your yield.

  • Solvent: While CuAAC is robust in various solvents, including water, co-solvents like DMF/H₂O or THF/H₂O can be used to improve the solubility of non-polar reactants.[3]

  • pH: The optimal pH for CuAAC is generally between 7 and 8.[3][7] Buffers that can chelate copper, such as Tris, should be avoided. Phosphate or HEPES buffers are generally preferred.[1][8]

  • Temperature: Most CuAAC reactions proceed efficiently at room temperature.[3] Gentle heating can be applied if the reaction is sluggish, but be mindful of potential side reactions.[3]

  • Stoichiometry: A slight excess of one of the reactants is typically used to drive the reaction to completion. The optimal ratio should be determined empirically for your specific substrates.[3]

Issue 2: Side Reactions and Byproducts

Q4: I am observing unexpected byproducts in my reaction mixture. What are the most common side reactions in CuAAC?

A4: The most prevalent side reaction is the oxidative homocoupling of the terminal alkyne, known as Glaser coupling, which leads to a diyne byproduct.[3][5] This is promoted by the presence of oxygen and Cu(II) ions.[5] Other potential side reactions include:

  • Azide Reduction: The azide group can be reduced to an amine, particularly with an excess of the reducing agent.[2]

  • Reaction with Thiols: Free thiols, such as those in cysteine residues of proteins, can react with alkynes.[8]

  • Generation of Reactive Oxygen Species (ROS): The Cu(I)/ascorbate system can generate ROS, which can degrade sensitive substrates, particularly biomolecules.[5][8]

Q5: How can I minimize or eliminate these side reactions?

A5: Minimizing side reactions involves a combination of strategies:

  • To Prevent Glaser Coupling: The most effective method is to maintain anaerobic conditions by degassing solvents and running the reaction under an inert atmosphere.[2][5] Using a sufficient amount of a reducing agent like sodium ascorbate also helps to keep the copper in the active Cu(I) state.[5]

  • To Avoid Azide Reduction: Use the minimum effective concentration of the reducing agent.[2] Alternatively, a Cu(I) source (e.g., CuI, CuBr) can be used directly, eliminating the need for a reducing agent, though Cu(I) salts are sensitive to oxidation.[2]

  • To Mitigate ROS Damage: The use of a chelating ligand is essential to protect biomolecules by sequestering the copper catalyst and reducing the generation of ROS.[1][5] Keeping reaction times as short as possible by optimizing conditions can also limit damage.[1] For bioconjugation, adding a radical scavenger like aminoguanidine can help suppress side reactions.[5]

Issue 3: Purification Challenges

Q6: How can I effectively remove the copper catalyst and other reagents after the reaction?

A6: Post-reaction purification is critical, especially for biological applications where residual copper can be toxic.[7]

  • For Small Molecules: Purification can often be achieved through standard techniques like aqueous work-up, column chromatography, filtration through Celite, or extraction with an aqueous ammonia solution.[1][9]

  • For Biomolecules: Common purification methods include size-exclusion chromatography, dialysis, or affinity purification to remove the copper catalyst, excess reagents, and ligand.[5][9] The addition of a copper chelator like EDTA can also be used to quench the reaction and sequester the copper ions.[6][7]

Data Presentation

Table 1: Common Ligands for CuAAC and Their Properties

LigandAbbreviationKey FeaturesRecommended Copper:Ligand Ratio
Tris(3-hydroxypropyltriazolylmethyl)amineTHPTAHigh water solubility, accelerates reaction, protects biomolecules from ROS.[4][5]1:5[6]
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amineTBTAStabilizes Cu(I), less water-soluble than THPTA.[4]1:2 to 1:5
Bathophenanthroline disulfonateBPSAccelerating ligand, but the catalyst can be oxygen-sensitive.[10]Varies
Tris(2-carboxyethyl)phosphineTCEPCan act as a reducing agent, but its phosphine nature can interfere with the reaction.[6]Not recommended as a primary ligand

Table 2: Typical Reaction Component Concentrations

ComponentSmall Molecule SynthesisBioconjugation
Azide1.0 equiv[9]2-50 equiv excess to the limiting reagent[4][11]
Alkyne1.0 equiv[9]Limiting reagent
Copper(II) Sulfate1-5 mol%[9]50 µM - 1 mM
Sodium Ascorbate5-10 mol%[9]5-10 times the copper concentration[12]
Ligand (e.g., THPTA)5-25 mol%2-5 times the copper concentration[4]

Experimental Protocols

Protocol 1: General Procedure for CuAAC in Small Molecule Synthesis

  • Preparation:

    • In a round-bottom flask, dissolve the azide (1.0 equiv) and the terminal alkyne (1.0 equiv) in a suitable solvent system (e.g., t-BuOH/H₂O 1:1 or DMF).[9]

    • In a separate vial, prepare a fresh solution of sodium ascorbate (5-10 mol%) in water.[9]

    • In another vial, prepare a solution of CuSO₄·5H₂O (1-5 mol%) in water.[9]

  • Reaction:

    • With vigorous stirring, add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.[9]

    • Stir the reaction mixture at room temperature.

  • Monitoring and Work-up:

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[9]

    • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).[9]

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]

    • Purify the crude product by column chromatography or recrystallization.[9]

Protocol 2: General Procedure for CuAAC in Bioconjugation

  • Stock Solution Preparation:

    • Biomolecule (azide or alkyne modified): Prepare in a suitable non-chelating buffer (e.g., phosphate, HEPES, pH 7.4).[1]

    • Alkyne or Azide Partner: Dissolve in a compatible solvent like DMSO or water.[1]

    • CuSO₄: Prepare a 20 mM stock solution in deionized water.[1]

    • Ligand (e.g., THPTA): Prepare a 50 mM stock solution in deionized water.[1][6]

    • Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution must be prepared fresh.[1][8]

  • Reaction Setup:

    • In a clean microcentrifuge tube, combine the biomolecule solution and the azide/alkyne partner at the desired final concentrations.

    • Important: Premix the CuSO₄ and ligand solutions before adding to the reaction mixture.[1][10]

    • Add the premixed copper/ligand solution to the reaction tube.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation and Purification:

    • Incubate the reaction at room temperature or 37°C for 1-4 hours.[9]

    • Quench the reaction by adding a copper chelator like EDTA if necessary.[6][8]

    • Purify the labeled biomolecule using an appropriate method such as size-exclusion chromatography or dialysis to remove excess reagents and the copper catalyst.[8][9]

Mandatory Visualizations

Troubleshooting_Workflow start Low or No Product Yield catalyst Check Catalyst Activity start->catalyst conditions Review Reaction Conditions start->conditions reagents Verify Reagent Quality start->reagents catalyst_q1 Is the reaction anaerobic? catalyst->catalyst_q1 conditions_q1 Is stoichiometry/concentration optimal? conditions->conditions_q1 reagents_q1 Are azide and alkyne pure? reagents->reagents_q1 catalyst_a1_yes Use fresh reducing agent & stabilizing ligand catalyst_q1->catalyst_a1_yes Yes catalyst_a1_no Degas solvents & run under inert gas catalyst_q1->catalyst_a1_no No end Successful Reaction catalyst_a1_yes->end catalyst_a1_no->catalyst conditions_a1_yes Optimize pH (7-8) & solvent for solubility conditions_q1->conditions_a1_yes Yes conditions_a1_no Titrate reactant ratios conditions_q1->conditions_a1_no No conditions_a1_yes->end conditions_a1_no->conditions reagents_a1_yes Consider steric hindrance reagents_q1->reagents_a1_yes Yes reagents_a1_no Use freshly prepared/purified reagents reagents_q1->reagents_a1_no No reagents_a1_yes->end reagents_a1_no->reagents

Caption: A troubleshooting workflow for addressing low or no product yield in CuAAC reactions.

Side_Reaction_Prevention start Observed Side Reactions glaser Glaser Coupling (Diyne Formation) start->glaser reduction Azide Reduction to Amine start->reduction ros ROS-Mediated Damage start->ros glaser_sol Maintain Anaerobic Conditions (Degas, Inert Atmosphere) glaser->glaser_sol reduction_sol Optimize Reducing Agent Conc. Use Cu(I) Source Directly reduction->reduction_sol ros_sol Use Chelating Ligand (e.g., THPTA) Minimize Reaction Time ros->ros_sol end Minimized Side Reactions glaser_sol->end reduction_sol->end ros_sol->end

Caption: Strategies to prevent common side reactions in copper-catalyzed azide-alkyne cycloaddition.

References

Technical Support Center: Purification of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: The standard stationary phase for this compound is silica gel (230-400 mesh). Due to the presence of an aldehyde group, the silica gel can sometimes be slightly acidic, which may cause streaking or degradation of the compound. If such issues are observed, you can use silica gel that has been deactivated by washing with a solvent mixture containing a small amount of a base like triethylamine. Alternatively, alumina (neutral or basic) can be used as the stationary phase.[1]

Q2: How do I choose an appropriate mobile phase (eluent) for the separation?

A2: The choice of mobile phase is critical for good separation. A common starting point for triazole derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[2][3] The polarity of the eluent should be adjusted based on the results of Thin Layer Chromatography (TLC) analysis. For this compound, which is moderately polar, a solvent system in the range of 20-50% ethyl acetate in hexanes is a good starting point for TLC analysis. The ideal solvent system should provide a retention factor (Rf) of approximately 0.25-0.35 for the desired compound.[1]

Q3: My compound is not moving from the baseline on the TLC plate, even with high concentrations of ethyl acetate.

A3: If your compound remains at the baseline, the eluent is not polar enough. You can increase the polarity by adding a small amount of a more polar solvent like methanol or dichloromethane to your ethyl acetate/hexane mixture.[4] For instance, a mobile phase of 5% methanol in dichloromethane can be effective for polar aromatic heterocycles.[4]

Q4: The separation between my desired product and an impurity is very poor.

A4: Poor resolution can be due to an inappropriate solvent system or overloading of the column.[4] First, try to optimize the solvent system using TLC by testing various solvent ratios and combinations to maximize the difference in Rf values between your product and the impurity. If the Rf values are very close, consider using a longer column or a finer mesh silica gel for better separation. Ensure you are not overloading the column with the crude product, as this will lead to broad bands and poor separation.

Q5: My purified compound shows signs of degradation after column chromatography.

A5: Aldehydes can be sensitive to the acidic nature of standard silica gel.[1] This can lead to the formation of acetals or other degradation byproducts. To mitigate this, you can add a small amount (e-g., 0.1-1%) of triethylamine to your eluent to neutralize the silica gel.[1] Alternatively, switching to a neutral stationary phase like alumina may prevent degradation.[1]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Compound streaks on the TLC plate and column 1. Compound is too polar for the current solvent system. 2. The silica gel is too acidic. 3. The sample is overloaded.1. Increase the polarity of the eluent by adding more ethyl acetate or a small amount of methanol. 2. Add 0.1-1% triethylamine to the eluent or use deactivated silica gel/alumina. 3. Load a smaller amount of the crude sample onto the column.
Low yield of the purified product 1. The compound is partially eluting with the solvent front. 2. The compound is strongly adsorbed on the silica gel. 3. The compound is co-eluting with an impurity.1. Start with a less polar solvent system. 2. Gradually increase the eluent polarity during the chromatography (gradient elution). If the compound still doesn't elute, a stronger solvent system (e.g., with methanol) may be necessary. 3. Optimize the solvent system using TLC to achieve better separation.
The compound elutes too quickly (high Rf) 1. The mobile phase is too polar.1. Decrease the polarity of the mobile phase by increasing the proportion of hexane.
The compound does not elute from the column 1. The mobile phase is not polar enough. 2. The compound may have decomposed on the column.1. Gradually increase the polarity of the eluent. A steep gradient to a highly polar system (e.g., 10% methanol in ethyl acetate) might be required. 2. Check the stability of your compound on a silica TLC plate before running the column. If it degrades, use a deactivated stationary phase.[5]
Crystallization of the product in the column 1. The compound is not very soluble in the eluent and the loaded solution was too concentrated.1. Use a wider column and dissolve the crude product in a slightly larger volume of solvent before loading. Pre-purification to remove impurities that may be causing solubility issues can also help.[5]

Quantitative Data: Recommended Solvent Systems

The optimal solvent system should be determined empirically using TLC. The following table provides starting points for developing a suitable mobile phase for the purification of this compound on a silica gel column. The target Rf value for column chromatography is typically between 0.25 and 0.35.

Solvent System (v/v) Approximate Rf Range Notes
20% Ethyl Acetate in Hexanes0.1 - 0.3Good starting point for initial TLC analysis.
30% Ethyl Acetate in Hexanes0.2 - 0.4A commonly effective system for moderately polar compounds.
50% Ethyl Acetate in Hexanes0.4 - 0.6May be suitable if the compound is more polar than anticipated or if faster elution is desired.
5% Methanol in DichloromethaneVariesA good alternative for more polar impurities that are difficult to separate with ethyl acetate/hexane systems.[4]

Note: Rf values are indicative and can vary based on the specific brand of TLC plates, temperature, and saturation of the TLC chamber.

Experimental Protocol: Column Chromatography Purification

This protocol provides a general methodology for the purification of this compound.

1. Preparation of the Column:

  • Select an appropriate size glass column based on the amount of crude material. A general rule is to use about 25-50 g of silica gel for every 1 g of crude product.

  • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent (e.g., 10% ethyl acetate in hexanes).

  • Pour the slurry into the column and allow the silica to pack, tapping the column gently to ensure even packing. Drain the excess solvent until the solvent level is just above the silica bed.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).

  • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

3. Elution:

  • Carefully add the eluent to the top of the column.

  • Begin elution with the starting solvent system determined by TLC analysis.

  • If a gradient elution is required, gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent. A typical gradient could be from 10% to 40% ethyl acetate in hexanes.

4. Fraction Collection and Analysis:

  • Collect fractions in test tubes.

  • Monitor the elution of the product by TLC analysis of the collected fractions.

  • Combine the fractions that contain the pure product.

5. Product Isolation:

  • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc TLC Analysis (Optimize Eluent) slurry Prepare Silica Slurry pack Pack Column slurry->pack load Load Crude Product pack->load elute Elute with Mobile Phase load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine Identify pure fractions evaporate Evaporate Solvent combine->evaporate product Pure Product evaporate->product

Caption: Experimental workflow for column chromatography purification.

troubleshooting_logic cluster_rf_no cluster_streaking_yes start Poor Separation or Recovery check_rf Is Rf in 0.25-0.35 range? start->check_rf rf_high Rf too high (>0.35) check_rf->rf_high Yes rf_low Rf too low (<0.25) check_rf->rf_low No decrease_polarity Decrease Eluent Polarity rf_high->decrease_polarity increase_polarity Increase Eluent Polarity rf_low->increase_polarity check_streaking Is there streaking? decrease_polarity->check_streaking increase_polarity->check_streaking add_base Add Triethylamine to Eluent check_streaking->add_base Yes change_stationary Use Alumina check_streaking->change_stationary Yes check_overload Is column overloaded? check_streaking->check_overload No add_base->check_overload change_stationary->check_overload reduce_load Reduce Sample Load check_overload->reduce_load Yes end Successful Purification check_overload->end No reduce_load->end

Caption: Troubleshooting logic for column chromatography issues.

References

Technical Support Center: Characterization of Triazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the characterization of triazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the experimental analysis of this important class of heterocyclic compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during the characterization of triazole derivatives in a question-and-answer format.

NMR Spectroscopy

Q1: How can I confirm the successful formation of a 1,2,3-triazole ring using ¹H NMR spectroscopy?

A key indicator of a successful copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is the appearance of a new, distinct singlet in the downfield region of the ¹H NMR spectrum, typically between 7.5 and 8.8 ppm.[1] This signal corresponds to the C5-proton of the newly formed 1,4-disubstituted 1,2,3-triazole ring. Concurrently, you should observe the disappearance or significant reduction of signals from your starting materials, particularly the acetylenic proton of a terminal alkyne (usually a singlet around 2-3 ppm).[1]

Q2: Some signals in my ¹H or ¹³C NMR spectrum are unusually broad, distorted, or completely missing after a Cu-catalyzed "click" reaction. What is the cause?

Troubleshooting Steps:

  • Thorough Purification: Employ rigorous purification methods such as column chromatography with a chelating agent (e.g., EDTA wash) or use metal scavenger resins to remove copper ions.

  • Additional Treatment: Wash the isolated product with a solution of a chelating agent like EDTA to remove coordinated copper.

  • Low-Temperature NMR: Recording the NMR spectrum at a lower temperature can sometimes help to sharpen the signals.[2]

Q3: How can I distinguish between 1,4- and 1,5-regioisomers of 1,2,3-triazoles using NMR?

Distinguishing regioisomers can be challenging as their ¹H and ¹³C NMR spectra can be very similar. Advanced 2D NMR techniques are essential for unambiguous assignment.[3][4]

  • HMBC (Heteronuclear Multiple Bond Correlation): Look for long-range correlations. For a 1,4-disubstituted triazole, you should see a 3JCH correlation between the triazole C5-H proton and the carbon atom of the substituent at the N1 position.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These experiments can show through-space correlations between the triazole ring protons and protons on the nearby substituents, which can help elucidate the spatial arrangement and thus the regiochemistry.[5]

Q4: My NMR spectra seem complex, suggesting multiple species in solution. What could be the reason?

Triazole derivatives can exist as tautomers in solution, especially N-unsubstituted 1,2,4-triazoles which can rapidly equilibrate between 1H- and 4H-forms.[6] This dynamic behavior can lead to broadened peaks or the presence of multiple sets of signals. The use of solid-state NMR can be a useful technique to characterize the specific tautomer present in the solid state.

Mass Spectrometry (MS)

Q1: I am struggling to get a clear molecular ion peak for my triazole derivative. What are the common issues?

The choice of ionization technique is critical and depends on the polarity of your derivative.[7]

  • For polar triazoles: Electrospray Ionization (ESI) is generally preferred. It is a "soft" ionization technique that often preserves the molecular ion.[7]

  • For non-polar or less polar triazoles: Atmospheric Pressure Chemical Ionization (APCI) may be more effective.[7]

If you are still facing issues, consider that some triazoles can be prone to fragmentation even with soft ionization methods. Varying the fragmentor voltage can sometimes help to control this process.[8]

Q2: My LC-MS/MS analysis of triazole metabolites is suffering from high background noise and interference. How can I improve selectivity?

Analysis of triazole metabolites in complex matrices like soil or plant extracts is often challenging due to their polar nature and high chemical noise.[9][10] An effective solution is to use Differential Mobility Spectrometry (DMS). DMS acts as an additional separation step between the LC and the MS, separating ions based on their mobility in a gas phase. This technique can significantly reduce background noise and matrix interferences, leading to cleaner chromatograms and improved signal-to-noise ratios.[9][10]

Q3: What are the typical fragmentation patterns for 1,2,4-triazole derivatives in mass spectrometry?

The fragmentation of the 1,2,4-triazole ring is highly dependent on the ionization method and the nature and position of its substituents.[8]

  • Under Electron Ionization (EI): Ring cleavage is common. A characteristic fragmentation of the unsubstituted 1H-1,2,4-triazole involves the loss of HCN to produce a major fragment ion at m/z 42.[8]

  • Under Electrospray Ionization (ESI): Fragmentation can often be induced by varying the fragmentor voltage. Common pathways include the loss of substituents or cleavage of the ring. Proximity effects between substituents can also lead to characteristic fragmentation patterns.[8]

X-ray Crystallography

Q1: Spectroscopic methods (NMR, MS) are giving ambiguous results for my triazole derivative's structure. What is the definitive method for structural confirmation?

Single-crystal X-ray crystallography is considered the "gold standard" for the unambiguous structural elucidation of molecules.[11] It provides a precise three-dimensional model, allowing for the definitive determination of connectivity, conformation, and absolute stereochemistry of chiral centers.[11]

Q2: What is the primary pitfall when attempting to use X-ray crystallography?

The main and most critical challenge is growing a single crystal of sufficient size and quality for diffraction.[11] This process can be time-consuming and is not always successful, as it depends heavily on the compound's purity and crystallization properties. The solid-state structure determined may also differ from the conformation present in solution.[11]

Data Presentation: Comparative Tables

Table 1: Comparison of Analytical Techniques for Triazole Structural Elucidation
TechniqueInformation ProvidedCommon Pitfalls & Limitations
¹H / ¹³C NMR Connectivity, chemical environment of atoms, regioisomerism.Paramagnetic impurities (Cu²⁺) causing peak broadening/disappearance[2]; Tautomerism in solution; Complex spectra for isomers.
Mass Spectrometry (MS) Molecular weight, elemental formula (HRMS), fragmentation patterns.Poor fragmentation efficiency[9]; Ion suppression and matrix effects[7]; Choice of ionization source is critical.
FT-IR Spectroscopy Presence of functional groups.Does not provide a direct 3D structure; interpretation can be complex.[11]
X-ray Crystallography Unambiguous 3D structure, bond lengths/angles, absolute stereochemistry.Requires a suitable single crystal, which can be difficult to grow.[11][12]
Table 2: Comparison of MS Ionization Techniques for Triazole Derivatives[8]
Ionization TechniqueBest Suited ForAdvantagesDisadvantages
Electrospray Ionization (ESI) Polar to moderately polar triazoles.High sensitivity for polar compounds; "soft" technique preserving the molecular ion.Prone to ion suppression from matrix components; Less effective for non-polar compounds.
Atmospheric Pressure Chemical Ionization (APCI) Non-polar to moderately polar, thermally stable triazoles.Suitable for less polar compounds; Less susceptible to matrix effects than ESI.Requires analyte to be thermally stable.

Experimental Protocols

Protocol 1: ¹H NMR Spectroscopy for Validating Triazole Formation[1]
  • Reference Spectra: Acquire ¹H NMR spectra of your pure azide and alkyne starting materials in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to serve as references.

  • Reaction Monitoring: At desired time intervals, take a small aliquot (a few drops) from the reaction mixture.

  • Sample Preparation: Dilute the aliquot directly in an NMR tube with the same deuterated solvent used for the reference spectra to a final volume of ~0.6 mL.

  • Data Acquisition: Acquire the ¹H NMR spectrum.

  • Data Analysis:

    • Compare the reaction mixture spectrum to the reference spectra.

    • Look for the appearance of a new singlet in the 7.5 - 8.8 ppm range (the triazole C5-H).

    • Confirm the disappearance or significant decrease in the intensity of characteristic reactant peaks (e.g., the alkyne C-H peak at 2-3 ppm).

    • Observe shifts in signals of protons on the substituent groups now attached to the triazole ring.

Protocol 2: General Procedure for X-ray Crystallography[12][13]
  • Crystal Growth: The crucial first step is to grow a high-quality single crystal. This is typically achieved by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion. The compound must be of high purity.

  • Crystal Selection & Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer. It is cooled (typically to 100 K) and rotated in a beam of monochromatic X-rays. The diffraction patterns (reflections) are recorded on a detector.

  • Data Processing & Structure Solution: The collected diffraction intensities are processed to determine the unit cell parameters and space group. The "phase problem" is solved using computational methods (e.g., direct methods) to generate an initial electron density map and a preliminary atomic model.

  • Structure Refinement: The initial model is refined against the experimental data. This iterative process adjusts atomic coordinates and displacement parameters to improve the agreement between the calculated and observed diffraction patterns, resulting in a final, accurate 3D structure.

Visualized Workflows and Logic

troubleshooting_workflow start Inconsistent Characterization Data (NMR, MS, etc.) check_purity Step 1: Assess Purity (TLC, LC-MS, NMR integration) start->check_purity is_pure Is the sample pure? check_purity->is_pure repurify Repurify Sample (Column Chromatography, Recrystallization) is_pure->repurify No check_isomers Step 2: Suspect Isomers? (Regioisomers or Tautomers) is_pure->check_isomers Yes final_analysis Re-characterize Purified/Confirmed Sample repurify->final_analysis adv_analysis Perform Advanced Analysis (2D NMR, X-ray Crystallography) check_isomers->adv_analysis Yes check_impurities Step 3: Suspect Contaminants? (Residual catalyst, starting material) check_isomers->check_impurities No adv_analysis->final_analysis resynthesis Re-synthesize and/or Re-purify with special attention to catalyst removal check_impurities->resynthesis Yes check_impurities->final_analysis No resynthesis->final_analysis

Caption: Troubleshooting workflow for inconsistent characterization data.

analytical_comparison cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_xray X-ray Crystallography nmr_strengths Strengths - Detailed connectivity - Regioisomer info (2D) - Non-destructive nmr_pitfalls Pitfalls - Paramagnetic broadening - Tautomer complexity - Ambiguity for isomers ms_strengths Strengths - Molecular Weight - Elemental Formula (HRMS) - High Sensitivity ms_pitfalls Pitfalls - Ion suppression - Poor fragmentation - Isomers often indistinguishable xray_strengths Strengths - Unambiguous 3D Structure - Absolute Stereochemistry - Gold Standard xray_pitfalls Pitfalls - Requires single crystal - Crystal growth is difficult - Solid-state structure logic_start Choosing an Analytical Technique experimental_workflow synthesis Synthesis of Triazole Derivative (e.g., CuAAC 'Click' Reaction) purification Purification (Column Chromatography, Washes) synthesis->purification prelim_char Preliminary Characterization (TLC, LC-MS) purification->prelim_char is_pure Pure Product? prelim_char->is_pure is_pure->purification No full_char Full Spectroscopic Characterization (¹H NMR, ¹³C NMR, HRMS, IR) is_pure->full_char Yes is_unambiguous Structure Unambiguous? full_char->is_unambiguous xray Single Crystal X-ray Diffraction is_unambiguous->xray No final_structure Final Confirmed Structure is_unambiguous->final_structure Yes xray->final_structure

References

Validation & Comparative

Mass Spectrometry of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, mass spectrometry is a critical tool for the structural elucidation and characterization of novel heterocyclic compounds. This guide provides a comparative overview of the expected mass spectrometric behavior of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde, supported by experimental data from closely related analogs and established fragmentation patterns of the 1,2,3-triazole core.

Comparison of Ionization Techniques

The choice of ionization technique is paramount in the analysis of triazole derivatives. The two most common methods, Electrospray Ionization (ESI) and Electron Ionization (EI), offer distinct advantages and provide complementary structural information.

Ionization TechniqueProsConsBest Suited For
Electrospray Ionization (ESI) Soft ionization technique, often preserving the molecular ion. Ideal for polar compounds and compatible with liquid chromatography (LC-MS).May not induce sufficient fragmentation for detailed structural analysis without tandem MS (MS/MS).High-throughput screening, analysis of complex mixtures, and confirmation of molecular weight.
Electron Ionization (EI) High-energy technique that produces extensive and reproducible fragmentation patterns.Can lead to the absence of a molecular ion peak, complicating molecular weight determination. Not directly compatible with LC.Detailed structural elucidation of pure, volatile compounds.

Predicted Fragmentation Pattern

While specific experimental mass spectrometry data for this compound is not widely published, a plausible fragmentation pathway can be predicted based on the known behavior of substituted 1,2,3-triazoles.[1] The molecular weight of this compound is 173.17 g/mol .[2] The mass spectrum is expected to show a prominent molecular ion peak ([M]⁺) in both EI-MS and ESI-MS.

Key fragmentation pathways for 1,2,3-triazole derivatives often involve the loss of stable neutral molecules such as nitrogen (N₂), hydrogen cyanide (HCN), or substituent-derived radicals.[1] For this compound, the following fragment ions are anticipated:

m/zProposed FragmentNeutral Loss
173[C₉H₇N₃O]⁺(Molecular Ion)
145[C₉H₇N]⁺N₂
144[C₉H₆NO]⁺HCN
116[C₈H₆]⁺N₂ + HCN
104[C₇H₅N]⁺CO from m/z 144
77[C₆H₅]⁺C₂H₂ from m/z 104

Experimental Protocols

Below are generalized experimental protocols for the mass spectrometric analysis of this compound. Optimization may be required based on the specific instrumentation and sample purity.

Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a mass spectrometer equipped with an ESI source, such as a triple quadrupole or ion trap analyzer.[3]

  • Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.

  • ESI Source Parameters:

    • Ionization Mode: Positive

    • Capillary Voltage: 3.5 - 4.5 kV

    • Drying Gas (Nitrogen) Flow: 8 - 12 L/min[4][5]

    • Drying Gas Temperature: 300 - 350 °C

    • Nebulizer Pressure: 30 - 50 psi

  • Mass Analyzer Parameters:

    • Scan Range: m/z 50 - 500

    • Fragmentor Voltage: 70 - 150 V (can be varied to induce fragmentation)[5]

  • Data Acquisition: Acquire the mass spectrum in full scan mode. For more detailed structural information, perform tandem MS (MS/MS) by selecting the molecular ion (m/z 173) as the precursor ion and applying collision-induced dissociation (CID).

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the solid or a concentrated solution in a volatile solvent via a direct insertion probe or gas chromatography (if the compound is sufficiently volatile and thermally stable).

  • Instrumentation: Use a mass spectrometer with an EI source.

  • EI Source Parameters:

    • Electron Energy: 70 eV

    • Source Temperature: 200 - 250 °C

  • Mass Analyzer Parameters:

    • Scan Range: m/z 35 - 500

  • Data Acquisition: Acquire the mass spectrum. The resulting fragmentation pattern can be compared to spectral libraries for structural confirmation.

Visualization of Mass Spectrometry Workflow and Fragmentation

To further clarify the analytical process, the following diagrams illustrate a typical workflow for mass spectrometry analysis and the predicted fragmentation pathway of this compound.

Mass Spectrometry Workflow cluster_sample Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Processing Sample 4-phenyl-1H-1,2,3-triazole- 5-carbaldehyde Solution Dissolution in suitable solvent Sample->Solution Ionization Ionization (ESI or EI) Solution->Ionization MassAnalyzer Mass Analyzer (e.g., Quadrupole, Ion Trap) Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector Spectrum Mass Spectrum Generation Detector->Spectrum Analysis Data Analysis and Interpretation Spectrum->Analysis

Caption: A generalized workflow for the mass spectrometry analysis of a chemical compound.

Fragmentation_Pathway mol [C₉H₇N₃O]⁺ m/z = 173 frag1 [C₉H₇N]⁺ m/z = 145 mol->frag1 - N₂ frag2 [C₉H₆NO]⁺ m/z = 144 mol->frag2 - HCN frag3 [C₈H₆]⁺ m/z = 116 frag1->frag3 - HCN frag4 [C₇H₅N]⁺ m/z = 104 frag2->frag4 - CO frag5 [C₆H₅]⁺ m/z = 77 frag4->frag5 - C₂H₂

Caption: Predicted EI mass spectrometry fragmentation of this compound.

References

A Comparative Guide to the Synthesis of 4-Phenyl-1H-1,2,3-triazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde scaffold is a valuable building block in medicinal chemistry and materials science. Its synthesis can be approached through several strategic routes, each with distinct advantages and disadvantages in terms of yield, step economy, and reagent accessibility. This guide provides an objective comparison of the most common synthetic pathways, supported by experimental data, to aid researchers in selecting the optimal route for their specific needs.

At a Glance: Comparison of Synthetic Routes

RouteDescriptionKey StepsYieldKey Reagents
1 Two-Step: Cycloaddition and Oxidation 1. CuAAC of phenylazide and propargyl alcohol. 2. Oxidation of the resulting alcohol.High (up to 99% for oxidation)Phenylazide, Propargyl alcohol, Copper(I) catalyst, Manganese dioxide
2 Two-Step: Cycloaddition and Formylation 1. CuAAC of phenylazide and phenylacetylene. 2. Formylation of the triazole ring.Moderate to High (estimated)Phenylazide, Phenylacetylene, Organolithium reagent, DMF or Vilsmeier reagent
3 One-Step: Cycloaddition with Formyl Equivalent 1. Cycloaddition of phenylazide with a C3-aldehyde synthon.High (up to 87% for analogous reactions)Phenylazide, 3-Dimethylaminoacrolein or Propargylaldehyde diethyl acetal

Route 1: Two-Step Synthesis via Cycloaddition and Subsequent Oxidation

This is a robust and high-yielding approach that involves the initial construction of the (1-phenyl-1H-1,2,3-triazol-4-yl)methanol intermediate, followed by its oxidation to the desired aldehyde.

Experimental Data
StepReactantsCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)
1A: Cycloaddition Phenylazide, Propargyl alcoholCuSO₄·5H₂O, Sodium AscorbatetBuOH/H₂ORoom Temp.12-24>90 (typical)
1B: Oxidation (1-phenyl-1H-1,2,3-triazol-4-yl)methanolManganese dioxide (MnO₂)Dichloromethane (DCM)Room Temp.12-1699[1]
Experimental Protocol

Step 1A: Synthesis of (1-phenyl-1H-1,2,3-triazol-4-yl)methanol

This reaction is a standard Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as "click chemistry".

  • To a solution of phenylazide (1.0 eq) and propargyl alcohol (1.1 eq) in a 1:1 mixture of tert-butanol and water, sodium ascorbate (0.1 eq) is added.

  • A solution of copper(II) sulfate pentahydrate (0.05 eq) in water is added, and the mixture is stirred vigorously at room temperature.

  • The reaction is monitored by TLC. Upon completion (typically 12-24 hours), the product is extracted with an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Step 1B: Synthesis of 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde

  • To a stirred solution of (1-phenyl-1H-[2][3][4]triazol-4-yl)-methanol (245 mg, 1.4 mmol) in dichloromethane (15 mL), activated manganese dioxide (1.23 g, 14.14 mmol) is added.[1]

  • The resulting mixture is stirred at room temperature overnight.[1]

  • The reaction mixture is then filtered through a pad of Celite, and the filter cake is washed with dichloromethane.[1]

  • The combined filtrate is concentrated under reduced pressure to yield 1-phenyl-1H-[2][3][4]triazole-4-carbaldehyde (271 mg, 99%).[1]

Workflow Diagram

Route1 cluster_0 Step 1A: Cycloaddition cluster_1 Step 1B: Oxidation Phenylazide Phenylazide CuAAC CuAAC Phenylazide->CuAAC Propargyl_Alcohol Propargyl Alcohol Propargyl_Alcohol->CuAAC Alcohol_Intermediate (1-phenyl-1H-1,2,3-triazol-4-yl)methanol CuAAC->Alcohol_Intermediate >90% yield Oxidation Oxidation (MnO₂) Alcohol_Intermediate->Oxidation Final_Product This compound Oxidation->Final_Product 99% yield

Workflow for the two-step synthesis via oxidation.

Route 2: Two-Step Synthesis via Cycloaddition and Subsequent Formylation

This route involves the formation of a 1,4-diphenyl-1H-1,2,3-triazole intermediate, which is then formylated at the C-5 position. This approach is potentially more convergent if the 1,4-diaryl triazole is the primary scaffold of interest.

Conceptual Pathways for Formylation
  • Vilsmeier-Haack Formylation: This classic method uses a Vilsmeier reagent (generated from POCl₃ and DMF) to formylate electron-rich aromatic and heteroaromatic rings.[5][6][7][8] While widely applicable, its success on the 1,4-diphenyl-1H-1,2,3-triazole ring at the C-5 position is not well-documented and would likely require experimental optimization.

  • Lithiation and Formylation: This involves the deprotonation of the C-5 proton of the triazole ring with a strong organolithium base (e.g., n-BuLi), followed by quenching the resulting anion with a formylating agent like N,N-dimethylformamide (DMF).[9][10] The acidity of the C-5 proton in the 1,2,3-triazole ring makes this a plausible route, though the reaction conditions would need to be carefully controlled to ensure regioselectivity.[11]

Experimental Data (Precursor Synthesis)
StepReactantsCatalystSolventTemperature (°C)Time (h)Yield (%)
2A: Cycloaddition Phenylazide, PhenylacetyleneCu/C (heterogeneous)Dichloromethane (DCM)110 (flow)< 3 min96.2[12][13]
Experimental Protocol (Conceptual)

Step 2A: Synthesis of 1,4-diphenyl-1H-1,2,3-triazole

  • A solution of phenylazide (1.0 eq) and phenylacetylene (1.3 eq) in a suitable solvent (e.g., DCM for flow synthesis, or tBuOH/H₂O for batch) is prepared.[12][13]

  • A copper catalyst (e.g., heterogeneous Cu/C for flow, or CuSO₄/sodium ascorbate for batch) is introduced.[12][13]

  • The reaction is conducted at elevated temperature (for flow) or room temperature (for batch) until completion.[12][13]

  • The product is isolated by removal of the solvent and purification by recrystallization or column chromatography.

Step 2B: Formylation (Illustrative Protocol via Lithiation)

  • To a solution of 1,4-diphenyl-1H-1,2,3-triazole in anhydrous THF at -78 °C under an inert atmosphere, a solution of n-butyllithium in hexanes is added dropwise.

  • The mixture is stirred at low temperature for a defined period to allow for complete lithiation.

  • Anhydrous DMF is then added to the reaction mixture, which is allowed to slowly warm to room temperature.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted, dried, and purified.

Workflow Diagram

Route2 cluster_0 Step 2A: Cycloaddition cluster_1 Step 2B: Formylation Phenylazide Phenylazide CuAAC CuAAC Phenylazide->CuAAC Phenylacetylene Phenylacetylene Phenylacetylene->CuAAC Triazole_Intermediate 1,4-diphenyl-1H-1,2,3-triazole CuAAC->Triazole_Intermediate ~96% yield Formylation Formylation (e.g., n-BuLi, DMF) Triazole_Intermediate->Formylation Final_Product This compound Formylation->Final_Product Yield requires optimization

Workflow for the two-step synthesis via formylation.

Route 3: One-Step Synthesis via Cycloaddition with a Formyl Equivalent

This approach offers the most step-economical pathway by directly incorporating the aldehyde or a protected precursor during the cycloaddition reaction.

Promising Methodologies
  • Reaction with 3-Dimethylaminoacrolein: This enamine can serve as a three-carbon synthon for the formyl-substituted triazole. A similar reaction using 4-nitrophenyl azide has been reported with high yield.[3]

  • Reaction with Propargylaldehyde Diethyl Acetal: This involves a CuAAC reaction followed by in-situ or subsequent hydrolysis of the acetal to unveil the aldehyde functionality.[3]

Experimental Data (Analogous Reaction)
ReactantsReagentSolventTemperature (°C)Time (h)Yield (%)Product
4-Nitrophenyl azide, 3-DimethylaminoacroleinNone1,4-Dioxane507287[3]1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde
Experimental Protocol (Conceptual)
  • To a solution of phenylazide (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane), 3-dimethylaminoacrolein (1.2 eq) is added.

  • The reaction mixture is heated (e.g., 50-80 °C) and stirred for an extended period (e.g., 24-72 hours).

  • Upon completion, the reaction is worked up, which may involve an acidic wash to hydrolyze any iminium intermediates.

  • The crude product is then purified by column chromatography or recrystallization.

Workflow Diagram

Route3 Phenylazide Phenylazide Cycloaddition [3+2] Cycloaddition Phenylazide->Cycloaddition Formyl_Equivalent Formyl Equivalent (e.g., 3-Dimethylaminoacrolein) Formyl_Equivalent->Cycloaddition Final_Product This compound Cycloaddition->Final_Product Potentially high yield (up to 87% in analogous reactions)

Workflow for the one-step synthesis.

Conclusion and Recommendations

The choice of synthetic route to this compound depends on the specific requirements of the research project.

  • For reliability and high yield , Route 1 (Oxidation) is the most recommended path. It is well-documented, with both the cycloaddition and oxidation steps being robust and high-yielding reactions.

  • For step economy and convergence , Route 3 (One-Step) is highly attractive. The reported high yield for an analogous reaction suggests that this could be an efficient method, although optimization for the phenylazide substrate may be required.

  • As an alternative two-step approach , Route 2 (Formylation) offers a different disconnection. While plausible, it is the least validated of the three routes for this specific target and would necessitate significant process development to establish its feasibility and efficiency.

Researchers are encouraged to consider the availability of starting materials, desired scale of the reaction, and tolerance of other functional groups within their specific substrates when selecting the most appropriate synthetic strategy.

References

A Comparative Analysis of 1,2,3-Triazole and 1,2,4-Triazole Isomers in Biological Applications

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the differential biological activities of 1,2,3- and 1,2,4-triazole isomers, supported by experimental data and methodologies.

Triazoles, a class of five-membered heterocyclic compounds containing three nitrogen atoms, are a cornerstone in medicinal chemistry. Their two primary isomeric forms, 1,2,3-triazole and 1,2,4-triazole, serve as privileged scaffolds in the development of a wide array of therapeutic agents.[1] The distinct arrangement of nitrogen atoms within the heterocyclic ring—adjacent in 1,2,3-triazoles and separated in 1,2,4-triazoles—imparts unique physicochemical properties that significantly influence their interaction with biological targets and, consequently, their pharmacological profiles.[1] This guide provides a comparative overview of the biological activities of these two isomers, focusing on their applications in anticancer and antifungal therapies, supported by quantitative data and detailed experimental protocols.

Core Structural Differences

The fundamental difference between the two isomers lies in the placement of the three nitrogen atoms in the five-membered ring. This seemingly subtle variation in structure leads to differences in electronic distribution, dipole moment, and hydrogen bonding capacity, which are critical for molecular recognition by biological macromolecules.[1] The advent of "click chemistry," particularly the Huisgen 1,3-dipolar cycloaddition, has significantly streamlined the synthesis of 1,4-disubstituted 1,2,3-triazoles, accelerating their exploration in drug discovery.[1]

Comparative Biological Activity: A Tale of Two Isomers

Both 1,2,3- and 1,2,4-triazole derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antifungal, and antibacterial properties.[1] However, the prevalence and potency of these activities often differ between the two scaffolds, making the choice of isomer a critical consideration in drug design.

Anticancer Activity

Both triazole isomers have been extensively investigated for their potential as anticancer agents, frequently exerting their effects by inducing cell cycle arrest and apoptosis.[1] While a direct head-to-head comparison of regioisomers with identical substituents is not always available in the literature, a general trend can be observed from the evaluation of various derivatives.

For instance, in the context of anti-lung cancer agents based on a chromene scaffold, it was found that while 1,2,3-triazole-containing derivatives showed activity, the 1,2,3-triazole moiety itself was not essential for the activity, and its replacement by a 1,2,4-triazole was well-tolerated.[2] This suggests that for certain molecular frameworks, the choice of triazole isomer may not be a critical determinant of anticancer efficacy.

However, numerous studies have reported potent anticancer activity for derivatives of both isomers. For example, a series of 1,4-disubstituted 1,2,3-triazoles have shown promising antiproliferative activity against various cancer cell lines.[3] Similarly, various 1,2,4-triazole derivatives have also been reported to exhibit significant anticancer potential.

Table 1: Comparative Anticancer Activity of Triazole Derivatives (IC50 in µM)

Compound TypeDerivativeCancer Cell LineIC50 (µM)Reference
1,2,3-Triazole Phosphonate derivativeHT-108015.13[3]
Phosphonate derivativeA-54921.25[3]
Phosphonate derivativeMCF-718.06[3]
Phosphonate derivativeMDA-MB-23116.32[3]
Chromene derivative 1a,bA54927.89[2]
Coumarin derivative 4aA5492.97[2]
1,2,4-Triazole bis-triazole 19cA5493.0[4]
bis-triazole 19fA5494.5[4]
bis-triazole 19hA5493.8[4]
bis-triazole 19lA5494.2[4]

Note: The compounds listed are derivatives and not direct regioisomers, thus the comparison is indicative of the potential of each scaffold.

The primary mechanism for the anticancer action of many triazole derivatives involves the induction of apoptosis.

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binding DISC DISC Death Receptor->DISC Recruitment Procaspase-8 Procaspase-8 DISC->Procaspase-8 Activation Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Cellular Stress Cellular Stress Bcl-2 family Bcl-2 family Cellular Stress->Bcl-2 family Activation Mitochondrion Mitochondrion Bcl-2 family->Mitochondrion Regulation Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apoptosome Apoptosome Cytochrome c->Apoptosome Formation with Apaf-1 Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 Activation Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Substrate Cleavage Substrate Cleavage Caspase-3->Substrate Cleavage Apoptosis Apoptosis Substrate Cleavage->Apoptosis

Apoptosis Signaling Pathway
Antifungal Activity

In the realm of antifungal agents, the 1,2,4-triazole scaffold is particularly well-established, forming the core of several commercially successful drugs like fluconazole and itraconazole.[1] The primary mechanism of action for these drugs is the inhibition of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][5] Disruption of ergosterol synthesis compromises the integrity and function of the fungal cell membrane, leading to growth inhibition or cell death.

While 1,2,3-triazole derivatives have also been investigated for antifungal properties, the 1,2,4-triazole isomer is more prominently featured in the development of potent antifungal agents.

Table 2: Comparative Antifungal Activity of Triazole Derivatives (MIC in µg/mL)

Compound TypeDerivativeFungal StrainMIC (µg/mL)Reference
1,2,3-Triazole Coumarin hybridAspergillus flavus>100[6]
Coumarin hybridCandida albicans>100[6]
1,2,4-Triazole Benzotriazine-4-one derivativeCandida albicans0.0156 - 2.0[7]
Benzotriazine-4-one derivativeCryptococcus neoformans0.0156 - 2.0[7]
Fluconazole analogueCandida species0.063 - 1[7]
Miconazole analogue 18bVarious fungi0.5[7]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. Lower values indicate greater potency.

The inhibition of the ergosterol biosynthesis pathway is the key mechanism for the antifungal activity of azole compounds.

Ergosterol_Biosynthesis_Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl Pyrophosphate Isopentenyl Pyrophosphate Mevalonate->Isopentenyl Pyrophosphate Farnesyl Pyrophosphate Farnesyl Pyrophosphate Isopentenyl Pyrophosphate->Farnesyl Pyrophosphate Squalene Squalene Farnesyl Pyrophosphate->Squalene Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Lanosterol Lanosterol Squalene epoxide->Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 14-demethyl lanosterol 14-demethyl lanosterol Ergosterol Ergosterol 14-demethyl lanosterol->Ergosterol Multiple Steps Triazole_Antifungals 1,2,4-Triazole Antifungals Triazole_Antifungals->CYP51 Inhibition CYP51->14-demethyl lanosterol Catalysis

Ergosterol Biosynthesis Pathway Inhibition

Experimental Protocols

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

Workflow:

MTT_Assay_Workflow cluster_workflow MTT Assay Experimental Workflow A Seed cells in 96-well plate B Incubate (24h) A->B C Treat with triazole compounds B->C D Incubate (e.g., 48h) C->D E Add MTT solution D->E F Incubate (4h) E->F G Add solubilizing agent (e.g., DMSO) F->G H Measure absorbance (570 nm) G->H I Calculate IC50 H->I

MTT Assay Workflow

Detailed Methodology:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the triazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.

Broth Microdilution Method for Antifungal Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Detailed Methodology:

  • Preparation of Antifungal Agent Dilutions: Prepare a stock solution of the triazole compound, typically in DMSO. Perform serial twofold dilutions in a 96-well microtiter plate using RPMI-1640 medium buffered with MOPS. The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension from a fresh culture. Adjust the suspension to a concentration of 0.5-2.5 x 10³ cells/mL in RPMI-1640 medium.

  • Inoculation: Add 100 µL of the fungal inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL. Include a drug-free well for a growth control and an uninoculated well for a sterility control.

  • Incubation: Incubate the plates at 35°C for 24 to 48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth (typically ≥50% reduction in turbidity) compared to the growth control well.

Conclusion

Both 1,2,3- and 1,2,4-triazole isomers are valuable scaffolds in medicinal chemistry, each demonstrating significant potential in various therapeutic areas. The 1,2,4-triazole core is a proven pharmacophore in the antifungal field, with a well-understood mechanism of action targeting ergosterol biosynthesis. In contrast, both isomers show promise in the development of anticancer agents, often through the induction of apoptosis, with the choice of isomer being potentially dependent on the specific molecular framework of the drug candidate. The provided experimental protocols offer standardized methods for the in vitro evaluation of the biological activities of novel triazole derivatives, enabling researchers to make informed decisions in the design and development of new therapeutic agents.

References

Validating the Structure of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the structural validation of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde and its derivatives. This guide provides a comparative analysis of spectroscopic data for the target compound and its potential isomers, detailed experimental protocols, and visual workflows to aid in unambiguous structural determination.

The 1,2,3-triazole core is a prominent scaffold in medicinal chemistry, lauded for its metabolic stability and capacity for hydrogen bonding. The accurate structural elucidation of substituted triazoles is paramount, as different isomers can exhibit varied biological activities. This guide focuses on the validation of this compound, a versatile building block in the synthesis of novel therapeutic agents. A key challenge in the synthesis of this compound is the potential for the formation of the isomeric 5-phenyl-1H-1,2,3-triazole-4-carbaldehyde. This guide presents a comparative analysis of the expected analytical data for these two isomers, enabling researchers to confidently assign the correct structure.

Spectroscopic Data Comparison

The primary techniques for the structural elucidation of these triazole derivatives are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following tables summarize the expected and reported data for this compound and its potential 1,5-disubstituted isomer.

Spectroscopic Data This compound (Predicted) 1-benzyl-5-phenyl-1H-1,2,3-triazole (Reported Data for a Close Derivative of the 1,5-Isomer)[1]
¹H NMR (ppm) Aldehyde proton (CHO): ~9.5-10.5 (s, 1H)Phenyl protons: ~7.3-7.8 (m, 5H)Triazole NH: Broad singlet, variable chemical shiftTriazole CH: 7.75 (s, 1H)Phenyl protons: 7.06–7.10 (m, 2H), 7.24–7.32 (m, 5H), 7.38–7.47 (m, 3H)Benzyl CH₂: 5.55 (s, 2H)
¹³C NMR (ppm) Aldehyde C=O: ~185-195Triazole C4: ~140-150Triazole C5: ~130-140Phenyl carbons: ~125-135Triazole C5: 138.1Triazole C4: 133.2Phenyl carbons: 126.9, 127.1, 128.1, 128.8, 128.8, 128.9, 129.4Benzyl CH₂: 51.7
IR (cm⁻¹) C=O stretch (aldehyde): ~1680-1700N=N stretch (triazole): ~1400-1500C-H stretch (aromatic): ~3000-3100N-H stretch (triazole): Broad, ~3100-3400N=N stretch (triazole): 1483, 1455, 1435C-N stretch: 1242, 1210, 1126
Mass Spec. (m/z) [M]+: 173.06[M+H]+: 174.07[M+Na]+: 258.1007 (for the benzyl derivative)

Note: The data for this compound is predicted based on typical values for similar structures. The data for the 1,5-isomer is from a closely related benzyl-protected derivative and serves as a valuable comparison point.

Distinguishing Isomers: The Power of NMR

The most definitive method for distinguishing between the 1,4- and 1,5-disubstituted triazole isomers is through NMR spectroscopy.

  • ¹H NMR: In the 1,5-isomer, the triazole proton is typically found at a slightly different chemical shift compared to the corresponding proton in a 1,4-isomer. More importantly, Nuclear Overhauser Effect (NOE) experiments can be decisive. For a 1,5-disubstituted triazole, an NOE should be observed between the protons of the substituent at the 1-position and the protons of the substituent at the 5-position. This is not possible in the 1,4-isomer due to the greater distance between the substituents.

  • ¹³C NMR: The chemical shifts of the triazole ring carbons (C4 and C5) are sensitive to the substitution pattern and can provide strong evidence for the correct isomer.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable data for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified triazole derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition:

    • ¹H NMR: Acquire a one-dimensional proton NMR spectrum using a spectrometer operating at a frequency of 400 MHz or higher. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required. Proton decoupling is typically used to simplify the spectrum.

    • 2D NMR (COSY, HSQC, HMBC, NOESY): For unambiguous assignment of all proton and carbon signals and to confirm the connectivity and spatial relationships between atoms, a suite of 2D NMR experiments is highly recommended. NOESY is particularly critical for differentiating between the 1,4- and 1,5-isomers.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Samples (KBr pellet): Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Solid Samples (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Data Acquisition:

    • Ionization Method: Electrospray ionization (ESI) is a common and effective method for these types of compounds, typically producing the protonated molecule [M+H]⁺.

    • Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended to obtain an accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

Synthesis and Potential Byproducts

The regioselectivity of the 1,3-dipolar cycloaddition reaction between an azide and an alkyne is highly dependent on the catalyst used. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions typically yield the 1,4-disubstituted product, while ruthenium-catalyzed reactions (RuAAC) favor the formation of the 1,5-disubstituted isomer.[1]

Synthesis_Workflow cluster_14 1,4-Isomer Synthesis (CuAAC) cluster_15 1,5-Isomer Synthesis (RuAAC) Phenylacetylene Phenylacetylene Sodium Azide Sodium Azide Copper Catalyst Copper Catalyst 4-Phenyl-1H-1,2,3-triazole 4-Phenyl-1H-1,2,3-triazole Formylation Formylation Target_14 This compound Phenylacetylene_iso Phenylacetylene Benzyl Azide Benzyl Azide Ruthenium Catalyst Ruthenium Catalyst 1-Benzyl-5-phenyl-1H-1,2,3-triazole 1-Benzyl-5-phenyl-1H-1,2,3-triazole Deprotection_Formylation Deprotection & Formylation Target_15 5-Phenyl-1H-1,2,3-triazole-4-carbaldehyde

Analytical Workflow for Structural Validation

A systematic workflow is essential for the efficient and accurate validation of the synthesized triazole derivatives.

Analytical_Workflow Synthesis Synthesis Purification Purification Synthesis->Purification MS_Analysis Mass Spectrometry (Confirm Molecular Weight) Purification->MS_Analysis IR_Analysis IR Spectroscopy (Identify Functional Groups) Purification->IR_Analysis NMR_Analysis 1D & 2D NMR Spectroscopy (Determine Connectivity & Isomer) Purification->NMR_Analysis Structure_Confirmed Structure_Confirmed NMR_Analysis->Structure_Confirmed Data matches expected 1,4-isomer Structure_Incorrect Structure_Incorrect NMR_Analysis->Structure_Incorrect Data suggests 1,5-isomer or byproduct

References

A Comparative Guide to Catalysts for Triazole Synthesis: Efficacy and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1,2,3-triazoles, a cornerstone of "click chemistry," has been revolutionized by the development of highly efficient catalytic systems.[1] These five-membered heterocyclic rings are not merely inert linkers but are increasingly recognized for their significant roles in medicinal chemistry, materials science, and bioconjugation due to their stability and ability to engage in hydrogen bonding and dipole interactions.[1][2] The choice of catalyst is paramount, dictating the regioselectivity, reaction kinetics, and overall efficiency of the synthesis. This guide provides an objective comparison of the leading catalysts, supported by experimental data, to aid researchers in selecting the optimal system for their specific applications.

The most prominent and widely utilized method for triazole synthesis is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which reliably yields 1,4-disubstituted 1,2,3-triazoles.[3][4] However, the landscape of catalytic options has expanded to address challenges such as copper cytotoxicity and to provide access to alternative regioisomers. Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), for instance, offers a complementary approach by selectively producing 1,5-disubstituted triazoles.[5][6] Furthermore, significant advancements have been made in developing heterogeneous and ligand-supported catalysts to enhance stability, recyclability, and performance in complex environments.[7][8][9]

Comparative Efficacy of Leading Catalytic Systems

The efficacy of a catalyst for triazole synthesis is evaluated based on several key parameters, including reaction yield, reaction time, catalyst loading, and regioselectivity. The following tables summarize the performance of representative homogeneous and heterogeneous copper catalysts, as well as the ruthenium-based systems.

Homogeneous Copper Catalysts

Homogeneous copper(I) catalysts, often generated in situ from a copper(II) salt and a reducing agent (e.g., sodium ascorbate), are prized for their high activity and mild reaction conditions.[7] The addition of ligands, such as N-heterocyclic carbenes (NHCs), can further enhance their stability and catalytic efficiency.[9][10]

Catalyst SystemAlkyne SubstrateAzide SubstrateSolventTemp. (°C)TimeYield (%)Reference
CuSO₄·5H₂O / Sodium AscorbatePhenylacetyleneBenzyl AzidetBuOH/H₂O (1:1)RT1.5 h91[7]
CuIPhenylacetyleneBenzyl AzideCH₂Cl₂RT7 h>95[7]
[Cu(NHC)Cl]Benzyl Chloride, Phenylacetylene, NaN₃-WaterRT-High[11]
Cu(OAc)₂PhenylacetyleneBenzyl AzideWater5012 h91[12]
Heterogeneous Copper Catalysts

To address the challenges of catalyst removal and recycling, a variety of solid-supported copper catalysts have been developed.[12] These systems offer simplified workup procedures and are well-suited for flow chemistry applications.

Catalyst SystemAlkyne SubstrateAzide SubstrateSolventTemp. (°C)TimeYield (%)Reference
Amberlyst A-21·CuIPhenylacetyleneBenzyl AzideCH₂Cl₂RT7 h98[7]
KIT-5 Supported CuOPhenylacetylene, Benzyl Halide, NaN₃-Water--High[13]
Oyster Shell Powder-CuBrPhenylacetylene, Benzyl Halide, NaN₃-Water70 (MW)15 minHigh[14]
Fe₃O₄@AG/AP-Cu(I)PhenylacetyleneBenzyl Halide, NaN₃WaterRT60 min95[15]
Ruthenium Catalysts for 1,5-Disubstituted Triazoles

Ruthenium catalysts provide an indispensable tool for accessing the 1,5-regioisomer of the triazole ring, which is not accessible through the standard CuAAC reaction.[5] This alternative substitution pattern can be critical for structure-activity relationship studies in drug discovery.

Catalyst SystemAlkyne SubstrateAzide SubstrateSolventTemp. (°C)TimeYield (%)Reference
[CpRuCl]₄PhenylacetyleneAzidobenzeneDMF110 (MW)20 min73[16]
CpRuCl(PPh₃)₂PhenylacetyleneBenzyl AzideToluene8012 h98[6]
Cp*RuCl(COD)1-OctyneBenzyl AzideBenzeneRT12 h95[6]

Mechanistic Pathways and Experimental Workflows

The distinct regioselectivity observed between copper and ruthenium catalysts stems from their fundamentally different reaction mechanisms.

CuAAC_Mechanism cluster_CuAAC Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) CuI Cu(I) Cu_Acetylide Copper Acetylide CuI->Cu_Acetylide + Alkyne Alkyne Terminal Alkyne Alkyne->Cu_Acetylide Metallacycle Six-membered Cu(III) Metallacycle Cu_Acetylide->Metallacycle + Azide Azide Organic Azide Azide->Metallacycle Product 1,4-Disubstituted 1,2,3-Triazole Metallacycle->Product Reductive Elimination Product->CuI Catalyst Regeneration

Caption: Proposed mechanism for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

RuAAC_Mechanism cluster_RuAAC Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) Ru_cat [Cp*RuCl] Ru_Vinylidene Ruthenium Vinylidene Ru_cat->Ru_Vinylidene + Alkyne Alkyne Terminal Alkyne Alkyne->Ru_Vinylidene Ruthenacycle Ruthenacycle Intermediate Ru_Vinylidene->Ruthenacycle + Azide Azide Organic Azide Azide->Ruthenacycle Product 1,5-Disubstituted 1,2,3-Triazole Ruthenacycle->Product Reductive Elimination Product->Ru_cat Catalyst Regeneration

Caption: Proposed mechanism for the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).

A generalized workflow for evaluating and comparing catalyst efficacy is crucial for systematic research and development.

Catalyst_Comparison_Workflow cluster_workflow Catalyst Efficacy Comparison Workflow Start Define Substrates (Alkyne and Azide) Catalyst_Selection Select Catalysts for Comparison (e.g., CuAAC, RuAAC, Heterogeneous) Start->Catalyst_Selection Reaction_Setup Parallel Reaction Setup (Identical Conditions) Catalyst_Selection->Reaction_Setup Monitoring Reaction Monitoring (TLC, LC-MS, GC-MS) Reaction_Setup->Monitoring Workup Workup and Product Isolation Monitoring->Workup Analysis Analysis of Results (Yield, Purity, Time) Workup->Analysis Conclusion Determine Optimal Catalyst Analysis->Conclusion

Caption: A logical workflow for the comparative evaluation of triazole synthesis catalysts.

Detailed Experimental Protocols

Reproducibility is key in scientific research. The following are representative experimental protocols for the synthesis of 1-benzyl-4-phenyl-1H-1,2,3-triazole using both homogeneous and heterogeneous copper catalysts.

Protocol 1: Homogeneous CuAAC using CuSO₄·5H₂O / Sodium Ascorbate

Materials:

  • Benzyl azide (1.0 mmol)

  • Phenylacetylene (1.1 mmol)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 5 mol%)

  • Sodium ascorbate (0.10 mmol, 10 mol%)

  • tert-Butanol (2 mL)

  • Deionized water (2 mL)

Procedure:

  • To a 10 mL round-bottom flask, add benzyl azide and phenylacetylene.

  • Add the tert-butanol and water to dissolve the reactants.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

  • Add the CuSO₄·5H₂O to the reaction mixture, followed by the sodium ascorbate solution.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the pure 1-benzyl-4-phenyl-1H-1,2,3-triazole.

Protocol 2: Heterogeneous CuAAC using a Recyclable Supported Catalyst (Amberlyst A-21·CuI)

Materials:

  • Benzyl azide (0.5 mmol)

  • Phenylacetylene (0.55 mmol)

  • Amberlyst A-21·CuI catalyst (50 mg)

  • Dichloromethane (1 mL)

Procedure:

  • In a vial, suspend the Amberlyst A-21·CuI catalyst in dichloromethane.[7]

  • Add benzyl azide and phenylacetylene to the suspension.[7]

  • Stir the reaction mixture at room temperature for 7 hours.[7]

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to recover the catalyst.[7]

  • Wash the catalyst with dichloromethane, dry under vacuum, and store for reuse.[7]

  • Evaporate the solvent from the filtrate to obtain the crude product.

  • Purify the product as described in Protocol 1.

Conclusion

The field of catalytic triazole synthesis continues to evolve, driven by the principles of green chemistry and the demand for more efficient and versatile synthetic tools.[17][18] While homogeneous copper catalysts remain a mainstay for the synthesis of 1,4-disubstituted triazoles, the development of robust heterogeneous systems offers significant advantages in terms of sustainability and process scalability. For applications requiring the 1,5-disubstituted regioisomer, ruthenium catalysts are the undisputed choice. The data and protocols presented in this guide offer a starting point for researchers to navigate the diverse catalytic options and select the most appropriate method to accelerate their research and development efforts in this exciting area of chemistry.

References

A Comparative Guide to 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde and Other Heterocyclic Aldehydes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry and organic synthesis, heterocyclic aldehydes serve as pivotal building blocks for the construction of complex molecular architectures with diverse biological activities. Among these, 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde has emerged as a compound of significant interest due to the unique physicochemical properties and versatile reactivity imparted by the 1,2,3-triazole scaffold. This guide provides an objective comparison of this compound with other prominent heterocyclic aldehydes, supported by experimental data to aid researchers in selecting the optimal building block for their specific applications.

Physicochemical Properties

The 1,2,3-triazole ring in this compound is a key determinant of its physical and chemical characteristics. This moiety is known for its high polarity, stability, and capacity for hydrogen bonding, which can influence solubility, crystal packing, and interactions with biological targets.

PropertyThis compoundFuran-2-carbaldehydeThiophene-2-carbaldehyde1-Phenyl-1H-pyrazole-4-carbaldehyde
Molecular Formula C₉H₇N₃OC₅H₄O₂C₅H₄OSC₁₀H₈N₂O
Molecular Weight 173.17 g/mol 96.08 g/mol 112.14 g/mol 172.18 g/mol
Appearance SolidColorless to yellow liquidYellow to brown liquidSolid
Key Features Highly polar triazole ring, capable of hydrogen bonding, metabolically stable.Electron-rich furan ring, susceptible to degradation.Thiophene ring offers bioisosteric replacement possibilities for phenyl groups.Pyrazole ring is a common pharmacophore.

Synthetic Accessibility

A crucial consideration for the utility of a building block is its ease of synthesis. This compound can be synthesized through several routes, with "click chemistry" offering a highly efficient and regioselective method for obtaining the 1,4-disubstituted triazole core.

Synthesis of this compound

One reported method involves the reaction of α-bromocinnamaldehyde with sodium azide, affording the target compound in high yield. Another versatile approach is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form a 4-phenyl-1H-1,2,3-triazol-5-yl)methanol intermediate, which is then oxidized to the aldehyde.[1]

Experimental Protocols

Representative Protocol for the Synthesis of 1-Alkyl-1H-1,2,3-triazole-4-carbaldehydes via Cornforth Rearrangement

This protocol describes the synthesis of 1-alkyl-4-formyl-1,2,3-triazoles from 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde (FNPT), which is a scalable precursor.[2]

Materials:

  • 1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde (FNPT)

  • Primary amine (e.g., hexylamine)

  • Isopropanol

  • Water

Procedure:

  • To a screw-capped reaction tube, add FNPT (0.5 mmol), the primary amine (0.55 mmol), water (45 µL), and isopropanol (1 mL).

  • Stir the reaction mixture at 80 °C for 15 hours.

  • After cooling, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reactivity in Key Chemical Transformations

The aldehyde functionality of these heterocyclic compounds is a gateway to a vast array of chemical transformations, including condensation reactions and the formation of Schiff bases, which are precursors to many biologically active molecules.

Knoevenagel Condensation

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction. The reactivity of the heterocyclic aldehyde in this reaction can be influenced by the electronic nature of the heterocyclic ring.

Heterocyclic AldehydeActive Methylene CompoundCatalystSolventYield (%)Reference
BenzaldehydeMalononitrileNi(NO₃)₂·6H₂O (5 mol%)Water98
4-ChlorobenzaldehydeMalononitrileNi(NO₃)₂·6H₂O (5 mol%)Water95
Furan-2-carbaldehydeMalononitrileDBU/WaterWater96
Thiophene-2-carbaldehydeMalononitrileDBU/WaterWater94

Note: Direct comparative yield data for this compound under identical conditions was not available in the searched literature. The data presented is for representative aromatic and heterocyclic aldehydes to provide a general context for reactivity.

Experimental Protocols

General Procedure for Knoevenagel Condensation

This protocol provides a general method for the Knoevenagel condensation of aromatic aldehydes with malononitrile.[3]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Ni(NO₃)₂·6H₂O (5 mol%)

  • Water

Procedure:

  • To a solution of the aromatic aldehyde (1 mmol) and malononitrile (1 mmol) in water, add Ni(NO₃)₂·6H₂O (5 mol%).

  • Stir the reaction mixture at room temperature for the required time, monitoring the reaction progress by TLC.

  • Upon completion, add cold water (15-25 mL) to precipitate the product.

  • Filter the solid, wash with cold water, and air dry.

Biological Activity and Applications in Drug Discovery

The 1,2,3-triazole moiety is a well-established pharmacophore, and its incorporation into molecular scaffolds often leads to compounds with significant biological activity. Derivatives of this compound have been explored for various therapeutic applications, most notably as anticancer and antimicrobial agents.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of 1,2,3-triazole-containing compounds against a range of cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Compound DerivativeCell LineIC₅₀ (µM)Reference
1,2,3-Triazole-containing bavachinin analogueA549 (Lung)7.72
1,2,3-Triazole-containing bavachinin analoguePC-3 (Prostate)16.08
1,2,3-Triazole-containing bavachinin analogueHCT-116 (Colon)7.13
1,2,3-Triazole-containing bavachinin analogueMCF-7 (Breast)11.67
1,2,4-Triazole-3-carboxamide derivative 4e A-549 (Lung)1.98[4][5]
1,2,4-Triazole-3-carboxamide derivative 4m A-549 (Lung)2.12[4][5]
1,2,4-Triazole derivative 7e MCF-7 (Breast)4.7[5]
1,2,4-Triazole derivative 7e Hela (Cervical)2.9[5]
1,2,4-Triazole derivative 7e A549 (Lung)9.4[5]

Note: The data presented is for derivatives of the triazole scaffold to highlight the potential of this class of compounds. Direct comparative data for the parent aldehyde against other heterocyclic aldehydes was not available.

Antimicrobial Activity

Schiff bases derived from heterocyclic aldehydes are a well-known class of antimicrobial agents. The triazole nucleus in these derivatives can enhance their biological efficacy.

Schiff Base Derivative of:Test OrganismActivityReference
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol and Benzaldehyde-Significant antianxiety and antidepressant activity[6][7]
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol and Furfuraldehyde-Significant antianxiety and antidepressant activity[6][7]
Metronidazole-1H-1,2,3-triazole derivative 5b C. albicansPotent antifungal activity[8][9]
Metronidazole-1H-1,2,3-triazole derivative 5c C. albicansPotent antifungal activity[8][9]

Signaling Pathways and Mechanisms of Action

While the precise mechanisms of action for this compound are still under investigation, related heterocyclic compounds have been shown to modulate key cellular signaling pathways involved in cancer and inflammation. For instance, pyrazole, a diazole, has been shown to inhibit the NF-κB signaling pathway, which is a critical regulator of inflammatory responses and cell survival.[10] It is plausible that triazole-containing compounds could exert their biological effects through similar mechanisms.

NF_kB_Signaling_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB->IkB NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_n NF-κB Gene Gene Transcription (Inflammation, Proliferation, Survival) NFkB_n->Gene Activates Pyrazole Pyrazole (Potential Inhibitor) Pyrazole->IKK Inhibits

Caption: Potential inhibition of the NF-κB signaling pathway by heterocyclic compounds like pyrazole.

Conclusion

This compound stands out as a versatile and valuable building block in synthetic and medicinal chemistry. Its unique combination of a stable, polar 1,2,3-triazole ring and a reactive aldehyde group provides access to a wide range of complex molecules with promising biological activities. While direct comparative studies with other heterocyclic aldehydes are limited, the available data on its derivatives suggest significant potential, particularly in the development of novel anticancer and antimicrobial agents. The synthetic accessibility, particularly through click chemistry, further enhances its appeal for library synthesis and lead optimization in drug discovery programs. Future research focusing on direct, quantitative comparisons of its reactivity and biological performance against other heterocyclic aldehydes will be invaluable in further defining its role and advantages in various research and development settings.

References

A Comparative Guide to the Synthesis of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde: An Analysis of Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-triazole core is a highly sought-after scaffold in medicinal chemistry and drug development due to its metabolic stability and ability to engage in hydrogen bonding. Among its derivatives, 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde stands out as a versatile intermediate for the synthesis of more complex bioactive molecules. This guide provides a comparative analysis of the reaction kinetics and synthetic methodologies for producing this key compound, focusing on a direct synthesis route and the widely adopted copper-catalyzed azide-alkyne cycloaddition (CuAAC) as a benchmark for comparison.

Executive Summary

This guide presents two primary synthetic pathways for this compound: a direct, catalyst-free method and the well-established CuAAC reaction. While the direct synthesis from α-bromocinnamaldehyde offers a straightforward approach with high yields, the CuAAC reaction, a cornerstone of "click chemistry," provides a versatile and highly efficient alternative. This document aims to provide a comprehensive comparison of these methods, supported by available experimental data on reaction kinetics and detailed protocols to aid in the selection of the most appropriate synthetic strategy for specific research and development needs.

Data Presentation: Comparison of Reaction Kinetics

A direct quantitative kinetic comparison for the synthesis of this compound is limited by the available literature. However, we can draw valuable insights by comparing the reported conditions and yields of the direct synthesis with the well-documented kinetics of related CuAAC reactions.

Synthetic Method Reactants Catalyst/Conditions Reported Yield Second-Order Rate Constant (k) with Benzyl Azide (M⁻¹s⁻¹) Key Characteristics
Direct Synthesis α-Bromocinnamaldehyde, Sodium AzideRoom Temperature87%[1]Data not availableCatalyst-free, mild conditions, high yield for the specific product.[1]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Phenylacetylene, Azide Precursor to the formyl groupCopper(I)Typically high~1 - 10⁴ (for terminal alkynes)Very fast, can be ligand-accelerated, broad substrate scope, potential for cytotoxicity due to the copper catalyst.
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) Phenylacetylene, Azide Precursor to the formyl groupRuthenium(II)Typically high~0.01 - 1 (for terminal alkynes)Excellent for forming the 1,5-disubstituted triazole isomer, tolerates internal alkynes.

Note: The rate constants for CuAAC and RuAAC are provided for benzyl azide and terminal alkynes as a general reference to showcase the typical reaction speeds of these cycloaddition methods. The actual rate for the synthesis of the target aldehyde via these routes would depend on the specific precursors used.

Experimental Protocols

Method 1: Direct Synthesis of this compound

This method, adapted from the work of Kas'yan et al., describes a direct route to the target compound.[1]

Materials:

  • α-Bromocinnamaldehyde

  • Sodium azide

  • Appropriate solvent (e.g., DMSO)

Procedure:

  • Dissolve α-bromocinnamaldehyde in the chosen solvent.

  • Add sodium azide to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction and perform an appropriate work-up to isolate the crude product.

  • Purify the crude product by column chromatography to obtain pure this compound.

Method 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - A General Protocol

This protocol outlines a general procedure for the CuAAC reaction, which can be adapted for the synthesis of 4-substituted-1,2,3-triazole-5-carbaldehydes using an appropriate alkyne precursor (e.g., propargyl alcohol, which can be subsequently oxidized to the aldehyde).

Materials:

  • Phenyl azide

  • A suitable terminal alkyne (e.g., propargyl alcohol)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of tert-butanol and water)

Procedure:

  • To a reaction vessel, add the phenyl azide and the terminal alkyne in the solvent.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

  • In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

  • Stir the reaction vigorously at room temperature.

  • Monitor the reaction progress by TLC.

  • Once the starting materials are consumed, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • If starting from propargyl alcohol, the resulting triazole alcohol would then be oxidized to the desired carbaldehyde using a suitable oxidizing agent (e.g., manganese dioxide).

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the two primary synthetic routes discussed.

Synthesis_Workflows cluster_direct Direct Synthesis cluster_cuaac CuAAC Pathway ds_start α-Bromocinnamaldehyde + Sodium Azide ds_react Reaction at Room Temperature ds_start->ds_react ds_workup Work-up & Purification ds_react->ds_workup ds_product 4-phenyl-1H-1,2,3-triazole- 5-carbaldehyde ds_workup->ds_product cuaac_start Phenyl Azide + Propargyl Alcohol cuaac_react Cu(I) Catalysis (CuSO4, Na-Ascorbate) cuaac_start->cuaac_react cuaac_intermediate Triazole Alcohol Intermediate cuaac_react->cuaac_intermediate cuaac_oxidation Oxidation (e.g., MnO2) cuaac_intermediate->cuaac_oxidation cuaac_product 4-phenyl-1H-1,2,3-triazole- 5-carbaldehyde cuaac_oxidation->cuaac_product

Caption: Comparative workflows for the synthesis of this compound.

Logical_Relationship cluster_criteria Evaluation Criteria cluster_methods Synthetic Methods title Analysis of Synthetic Routes direct_synth Direct Synthesis cuaac_synth CuAAC Pathway kinetics Reaction Kinetics yield Product Yield conditions Reaction Conditions scalability Scalability direct_synth->kinetics direct_synth->yield direct_synth->conditions direct_synth->scalability cuaac_synth->kinetics cuaac_synth->yield cuaac_synth->conditions cuaac_synth->scalability

Caption: Logical relationship for evaluating synthetic routes to the target molecule.

References

cytotoxicity comparison of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde analogs

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Cytotoxicity Data

The cytotoxic activity of 1,2,3-triazole derivatives is typically evaluated using in vitro assays on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter, representing the concentration of a compound that inhibits 50% of cell growth or viability. The following table summarizes the IC50 values for a selection of 1,2,3-triazole derivatives from different studies. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions, cell lines, and incubation times.

CompoundCell LineIC50 (µM)Reference
1-(1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-oneMCF-718.06[2]
Diethyl ((1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)phosphonateHT-108015.13[2]
2-phenyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethan-1-olA-54921.25[2]
1-(2'-ethoxy-4'-fluoro-[1,1'-biphenyl]-4-yl)-4-phenyl-1H-1,2,3-triazoleMCF-71.69[3]
N-(4-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl)acetamideHepG-212.22[4]
N-(4-(4-chlorophenyl)-1H-1,2,3-triazol-1-yl)acetamideHCT-11635.61[4]
1-(1',2,3,3',4,4',6-hepta-O-acetyl-6'-deoxy-sucros-6'-yl)-4-(4-bromophenyl)-1,2,3-triazoleHeLa>10[5]
1-(1',2,3,3',4,4',6-hepta-O-acetyl-6'-deoxy-sucros-6'-yl)-4-(4-pentylphenyl)-1,2,3-triazoleMCF-7>10[5]
Thiabendazole-derived 1,2,3-triazole (Compound 4g)MDA-MB-2311.28 µg/mL[6]

Experimental Protocols

The evaluation of cytotoxicity is a critical step in the discovery of new anticancer agents. The most commonly employed method is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

MTT Assay Protocol

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Workflow:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 1,2,3-triazole analogs) and a vehicle control (e.g., DMSO). A positive control (e.g., a known anticancer drug like doxorubicin) is also included.

  • Incubation: The plates are incubated for a specified period, typically 24 to 72 hours.

  • MTT Addition: After incubation, the medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours to allow for formazan crystal formation.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow cluster_workflow MTT Assay Experimental Workflow cell_seeding Cell Seeding in 96-well plates compound_treatment Treatment with Triazole Analogs cell_seeding->compound_treatment Adhesion incubation Incubation (24-72h) compound_treatment->incubation mtt_addition Addition of MTT Reagent incubation->mtt_addition formazan_formation Formazan Crystal Formation mtt_addition->formazan_formation Metabolic Reduction solubilization Solubilization of Formazan formazan_formation->solubilization absorbance_reading Absorbance Measurement solubilization->absorbance_reading data_analysis IC50 Determination absorbance_reading->data_analysis

Experimental workflow for determining cytotoxicity using the MTT assay.

Signaling Pathways in Cytotoxicity

While the specific signaling pathways activated by 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde analogs are not detailed in the provided search results, many cytotoxic compounds induce cell death through the process of apoptosis. Apoptosis is a programmed cell death mechanism that plays a crucial role in eliminating damaged or cancerous cells. It can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.

Apoptosis_Signaling_Pathway cluster_pathway Generalized Apoptosis Signaling Pathway cytotoxic_agent Cytotoxic Agent (e.g., Triazole Analog) extrinsic_pathway Extrinsic Pathway (Death Receptors) cytotoxic_agent->extrinsic_pathway intrinsic_pathway Intrinsic Pathway (Mitochondrial Stress) cytotoxic_agent->intrinsic_pathway caspase8 Caspase-8 Activation extrinsic_pathway->caspase8 bax_bak Bax/Bak Activation intrinsic_pathway->bax_bak caspase3 Executioner Caspase-3 Activation caspase8->caspase3 cytochrome_c Cytochrome c Release bax_bak->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis

Generalized signaling pathways leading to apoptosis induced by a cytotoxic agent.

The extrinsic pathway is initiated by the binding of extracellular death ligands to cell surface death receptors, leading to the activation of caspase-8. The intrinsic pathway is triggered by intracellular stress, such as DNA damage, and results in the release of cytochrome c from the mitochondria, which in turn activates caspase-9. Both pathways converge on the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.

Structure-Activity Relationship (SAR) Insights

From the broader studies on 1,2,3-triazole derivatives, some general structure-activity relationship (SAR) trends can be inferred:

  • Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring attached to the triazole core can significantly influence cytotoxicity. Electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) can modulate the activity, and their effect is often dependent on the specific scaffold and the cancer cell line.[4]

  • Substituents at the N-1 and C-4 Positions: The groups attached to the nitrogen at position 1 and the carbon at position 4 of the triazole ring are critical for activity. Bulky or lipophilic groups can enhance cell permeability and interaction with biological targets.[7]

  • Hybrid Molecules: Linking the 1,2,3-triazole core with other pharmacologically active moieties (e.g., quinoline, coumarin, or other heterocyclic systems) has been a successful strategy to develop potent cytotoxic agents.[7][8]

References

Lack of Specific Data on Antimicrobial Spectrum of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The 1,2,3-triazole ring is a well-known pharmacophore in medicinal chemistry, and various derivatives have been synthesized and evaluated for a range of biological activities, including antimicrobial effects. These compounds are often synthesized via "click chemistry," a method that allows for the efficient creation of new molecular entities.

General Methodologies for Antimicrobial Screening of Novel Compounds

For researchers interested in evaluating the antimicrobial properties of novel chemical entities, such as the derivatives , standardized experimental protocols are employed. A general workflow for such a study is outlined below.

Experimental Protocols

1. Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution Method:

This method is a widely accepted technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Microorganisms: A panel of clinically relevant Gram-positive bacteria (e.g., Staphylococcus aureus ATCC 29213), Gram-negative bacteria (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853), and fungi (e.g., Candida albicans ATCC 90028) are typically used.

  • Culture Preparation: Bacterial strains are cultured on Mueller-Hinton Agar (MHA) and fungal strains on Sabouraud Dextrose Agar (SDA) at 37°C and 30°C, respectively. A suspension of the microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a stock solution. Serial two-fold dilutions of the compounds are then prepared in a 96-well microtiter plate using the appropriate broth to achieve a range of final concentrations.

  • Incubation: The standardized microorganism suspension is added to each well of the microtiter plate containing the diluted compounds. The plates are incubated at the appropriate temperature for 18-24 hours for bacteria and 24-48 hours for fungi.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. Positive and negative controls (wells with and without microbial growth, respectively) and a standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) are included for validation.

2. Zone of Inhibition by Agar Disk Diffusion Method:

This method is often used as a preliminary screening assay to assess the antimicrobial activity of a compound.

  • Agar Plate Preparation: MHA or SDA plates are uniformly inoculated with the standardized microorganism suspension.

  • Disk Application: Sterile filter paper disks (typically 6 mm in diameter) are impregnated with a known concentration of the test compound and placed on the surface of the agar.

  • Incubation: The plates are incubated under the same conditions as the broth microdilution method.

  • Data Analysis: The diameter of the clear zone of no microbial growth around the disk is measured in millimeters. A larger zone of inhibition generally indicates greater antimicrobial activity.

Conceptual Workflow for Antimicrobial Drug Discovery

The process of discovering and developing new antimicrobial agents from a novel chemical scaffold like 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde derivatives follows a structured pipeline.

Antimicrobial_Drug_Discovery_Workflow cluster_0 Discovery & Synthesis cluster_1 In Vitro Screening cluster_2 Lead Optimization cluster_3 Preclinical & Clinical Development A Scaffold Identification (this compound) B Derivative Synthesis (e.g., Schiff Bases, Hydrazones) A->B Chemical Modification C Primary Screening (e.g., Disk Diffusion) B->C D Potency Determination (MIC, MBC/MFC) C->D Active Hits E Structure-Activity Relationship (SAR) Studies D->E F Toxicity & Selectivity (e.g., Cytotoxicity Assays) E->F Optimized Leads G In Vivo Efficacy (Animal Models) F->G H Clinical Trials G->H Promising Candidate

Caption: A generalized workflow for the discovery and development of novel antimicrobial agents.

Comparative Docking Analysis of 4-Phenyl-1H-1,2,3-Triazole Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the binding affinities and interaction mechanisms of 4-phenyl-1H-1,2,3-triazole derivatives with various biological targets, providing valuable insights for researchers and scientists in the field of drug development. This guide synthesizes available data from recent studies to offer a comparative overview of their potential as therapeutic agents.

While a dedicated comparative docking study on a series of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde derivatives is not extensively documented in publicly available literature, this guide draws upon several pertinent studies on closely related 1,2,3-triazole scaffolds to provide a comparative analysis of their docking behaviors. The following sections present quantitative data, experimental protocols, and visual representations of workflows and signaling pathways to facilitate a deeper understanding of the structure-activity relationships of these promising compounds.

Performance Comparison of Triazole Derivatives

The therapeutic potential of 1,2,3-triazole derivatives has been explored against a range of biological targets, including cancer and microbial pathogens. The following tables summarize key findings from selected studies, highlighting the binding energies and biological activities of various substituted triazole compounds.

Compound IDTarget ProteinBinding Energy (kcal/mol)Biological Activity (IC50/MIC)Reference
Series 1 Epidermal Growth Factor Receptor (EGFR)Not ReportedIC50 = 12.22 µM (HepG-2)[1]
Series 1 Epidermal Growth Factor Receptor (EGFR)Not ReportedIC50 = 14.16 µM (HCT-116)[1]
Series 1 Epidermal Growth Factor Receptor (EGFR)Not ReportedIC50 = 14.64 µM (MCF-7)[1]
Series 2 S. aureusNot ReportedMIC = 3.82 µM[2]
Series 2 S. aureusNot ReportedMIC = 3.59 µM[2]
Series 3 HIV-1 CapsidNot ReportedEC50 = 3.13 µM[3]
Series 3 HIV-1 CapsidNot ReportedEC50 = 3.30 µM[3]

Note: The compound IDs in the table refer to different series of triazole derivatives investigated in the cited studies. Direct comparison of binding energies across different studies should be done with caution due to variations in computational methods.

Experimental Protocols

The methodologies employed in molecular docking studies are crucial for the reliability and reproducibility of the results. Below are detailed protocols from the referenced literature.

Molecular Docking Protocol for Antitumor 1,2,3-Triazole Hybrids[1]
  • Software: Molecular Operating Environment (MOE).

  • Protein Preparation: The crystal structure of the epidermal growth factor receptor (EGFR) was obtained from the Protein Data Bank.

  • Ligand Preparation: The 3D structures of the synthesized 1,2,3-triazole-containing hybrids were constructed.

  • Docking Process: A molecular docking study was conducted to investigate the binding modes of the synthesized compounds within the EGFR active site.

Molecular Docking Protocol for Antimicrobial 1,2,3-Triazole Derivatives[2]
  • Target: The study focused on the antimicrobial activity of novel 1,2,3-triazole derivatives.

  • Docking Software and Protocol: The specific software and detailed protocol for the molecular docking were not detailed in the abstract. However, the study mentions in silico molecular docking evaluation to understand the structure-activity relationship.

Biological Evaluation of Anti-HIV-1 Activity[3]
  • Assay: The antiviral activity of the 4-phenyl-1H-1,2,3-triazole phenylalanine derivatives was evaluated against HIV-1 NL4-3 in MT-4 cells.

  • Method: The endpoint of the assay was the reduction of cell viability due to virus-induced cytopathicity, measured using the MTT method.

  • Binding Assay: Surface Plasmon Resonance (SPR) was used to confirm the direct interaction of selected compounds with recombinant CA proteins.

Visualizing the Research Workflow and Biological Pathways

To better illustrate the processes involved in these comparative studies, the following diagrams have been generated using the DOT language.

G cluster_design Compound Design & Synthesis cluster_computational Computational Analysis cluster_biological Biological Evaluation cluster_analysis Data Analysis & SAR LitReview Literature Review & Target Identification Scaffold Scaffold Selection: 4-Phenyl-1H-1,2,3-triazole LitReview->Scaffold Derivatization Derivative Design & Synthesis Scaffold->Derivatization Docking Molecular Docking (Binding Energy Prediction) Derivatization->Docking Virtual Screening InVitro In Vitro Assays (IC50 / MIC / EC50) Derivatization->InVitro ADME ADMET Prediction (Pharmacokinetics) Docking->ADME SAR Structure-Activity Relationship (SAR) Analysis Docking->SAR BindingAssay Binding Affinity Assays (e.g., SPR) InVitro->BindingAssay InVitro->SAR LeadOpt Lead Optimization SAR->LeadOpt

Caption: A generalized workflow for the design, computational analysis, and biological evaluation of novel 4-phenyl-1H-1,2,3-triazole derivatives.

G cluster_pathway EGFR Signaling Pathway Inhibition EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Signaling Downstream Signaling (e.g., Ras/Raf/MEK/ERK) Dimerization->Signaling Proliferation Cell Proliferation, Survival, Angiogenesis Signaling->Proliferation Inhibitor Triazole Derivative Inhibitor->EGFR

Caption: A simplified diagram illustrating the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway by a 1,2,3-triazole derivative.

References

A Comparative Guide to the Synthesis of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde: A Traditional vs. Novel Approach

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of versatile chemical intermediates is paramount. 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde is a valuable building block in medicinal chemistry, and this guide provides a comprehensive comparison of a traditional two-step synthetic method with a more recent, streamlined approach.

This document outlines the experimental protocols, presents a quantitative comparison of the two methods, and visualizes the synthetic workflows to aid in the selection of the most suitable method for your research needs.

Quantitative Performance Comparison

The following table summarizes the key performance indicators for a traditional two-step synthesis of this compound and a novel, analogous one-pot method for the synthesis of a key intermediate that can be readily converted to a variety of 1-substituted-4-formyl-1,2,3-triazoles.

ParameterTraditional Two-Step MethodNovel One-Pot Method (for key intermediate)
Overall Yield ~94% (calculated from individual step yields)87%[1]
Number of Steps 21
Key Reagents Phenylazide, Propargyl alcohol, CuSO₄, Sodium Ascorbate, MnO₂4-Nitrophenyl azide, 3-Dimethylaminoacrolein
Reaction Time Step 1: ~1 hour; Step 2: Overnight (approx. 12-16 hours)72 hours[1]
Catalyst Copper(I) (generated in situ)Metal-free
Purification Column chromatography may be required for the first step; Filtration for the second step.Filtration[1]

Experimental Protocols

Traditional Method: Two-Step Synthesis via CuAAC and Oxidation

This established method involves the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form the triazole ring, followed by oxidation of the resulting alcohol to the aldehyde.

Step 1: Synthesis of (1-phenyl-1H-1,2,3-triazol-4-yl)methanol

  • Materials: Phenylazide, propargyl alcohol, copper(II) sulfate (CuSO₄), sodium ascorbate, appropriate buffer (e.g., phosphate buffer), and solvent (e.g., water/t-butanol mixture).

  • Procedure:

    • In a reaction vessel, dissolve phenylazide and propargyl alcohol in the chosen solvent system.

    • Prepare a premixed solution of CuSO₄ and a suitable ligand (e.g., THPTA) if desired.

    • Add the copper catalyst solution to the azide/alkyne mixture.

    • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

    • Stir the reaction mixture at room temperature for approximately 1 hour.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, the product can be extracted with an organic solvent and purified by column chromatography if necessary.

Step 2: Oxidation to this compound

  • Materials: (1-phenyl-1H-1,2,3-triazol-4-yl)methanol, activated manganese dioxide (MnO₂), dichloromethane (DCM).

  • Procedure:

    • Dissolve (1-phenyl-1H-1,2,3-triazol-4-yl)methanol in DCM in a round-bottom flask.

    • Add activated MnO₂ (typically in excess) to the solution.

    • Stir the resulting suspension vigorously at room temperature overnight.[2]

    • Monitor the reaction for the disappearance of the starting material by TLC.

    • Once the reaction is complete, filter the mixture through a pad of celite to remove the MnO₂.

    • Wash the celite pad with additional DCM.

    • Concentrate the filtrate under reduced pressure to yield the desired aldehyde. This method has been reported to provide a near-quantitative yield of 99%.[2]

Novel Method: One-Pot Synthesis of a Versatile Triazole Aldehyde Intermediate

This modern approach offers a more direct route to a key intermediate, 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde (FNPT), which can then be used to synthesize a variety of 1-substituted-4-formyl-1,2,3-triazoles.[1]

Synthesis of 1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde (FNPT)

  • Materials: 4-Nitrophenyl azide, 3-dimethylaminoacrolein, 1,4-dioxane.

  • Procedure:

    • To a reaction tube, add 4-nitrophenyl azide and 3-dimethylaminoacrolein in 1,4-dioxane.

    • Stir the mixture at 50 °C for 72 hours.[1]

    • After cooling, reduce the solvent volume under reduced pressure.

    • Dilute the residue with 1 M HCl (aq.) and diethyl ether, and shake until a white suspension forms.

    • Filter the precipitate and wash with water and diethyl ether to obtain the product. An 87% yield has been reported for this multigram scale synthesis.[1]

General Procedure for the Synthesis of 1-Alkyl-1H-1,2,3-triazole-4-carbaldehydes from FNPT

  • Materials: 1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde (FNPT), primary amine (e.g., phenylamine to obtain the target compound), water, isopropanol (or 1,4-dioxane).

  • Procedure:

    • In a screw-capped reaction tube, combine FNPT, the primary amine, water, and the chosen solvent.

    • Stir the reaction mixture at 80 °C for 15 hours.

    • After cooling, concentrate the mixture and purify by column chromatography to yield the desired 1-substituted-4-formyl-1,2,3-triazole. Yields for this conversion are reported to be moderate to excellent.[1]

Visualization of Synthetic Workflows

The following diagrams illustrate the logical flow of the traditional and novel synthetic methods.

Traditional_Method Start1 Phenylazide + Propargyl Alcohol CuAAC CuAAC (CuSO4, NaAsc) Start1->CuAAC Alcohol (1-phenyl-1H-1,2,3-triazol-4-yl)methanol CuAAC->Alcohol Oxidation Oxidation (MnO2) Alcohol->Oxidation Product1 4-phenyl-1H-1,2,3-triazole- 5-carbaldehyde Oxidation->Product1

Traditional Two-Step Synthetic Workflow

New_Method Start2 4-Nitrophenyl azide + 3-Dimethylaminoacrolein OnePot One-Pot Reaction (Metal-free) Start2->OnePot FNPT 1-(4-Nitrophenyl)-1H-1,2,3-triazole- 4-carbaldehyde (FNPT) OnePot->FNPT Conversion Amine Exchange FNPT->Conversion Primary Amine Product2 1-Substituted-4-formyl- 1,2,3-triazoles Conversion->Product2

Novel One-Pot Synthetic Workflow

References

Safety Operating Guide

4-phenyl-1H-1,2,3-triazole-5-carbaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Safe Disposal of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on established best practices for the disposal of hazardous laboratory chemicals and safety information for structurally similar aromatic heterocyclic compounds. It is imperative to consult your institution's Environmental Health & Safety (EH&S) department for specific protocols and to ensure full compliance with local, state, and federal regulations.

Researchers, scientists, and drug development professionals handling this compound must adhere to stringent safety protocols throughout the lifecycle of the chemical, including its disposal. This compound, as an aromatic heterocyclic aldehyde, should be treated as a hazardous chemical waste.

Immediate Safety and Handling

Before beginning any work, ensure that appropriate personal protective equipment (PPE) is worn. Based on analogous compounds, this includes chemical safety goggles, protective gloves, and a lab coat.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or vapors.[1][2] An eyewash station and safety shower must be readily accessible.[3]

In case of accidental exposure:

  • Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1]

  • Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[1][2]

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[1][2]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[1]

Step-by-Step Disposal Procedure

The primary principle for disposing of this compound is that it must be managed as hazardous waste. It must not be disposed of down the drain or in regular trash.[4][5]

  • Waste Collection:

    • Collect all waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., filter paper, pipette tips), in a designated, leak-proof, and chemically compatible container.[5]

    • Solid waste should be collected separately from liquid waste. If the compound is a solid, it can be dissolved in a suitable organic solvent (e.g., acetone, ethanol) and collected as organic solvent waste.[6]

  • Container Labeling:

    • The waste container must be clearly and accurately labeled as "Hazardous Waste."[5]

    • The label must include the full chemical name: "this compound" and list all other constituents in the container by percentage.[5] Avoid using chemical formulas or abbreviations.

    • Include appropriate hazard warnings (e.g., "Irritant," "Toxic").[2]

    • The date of waste accumulation start and the responsible individual's name should also be on the label.[5]

  • Storage:

    • Keep the hazardous waste container tightly closed except when adding waste.[4][5]

    • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7]

    • The SAA must be under the control of the laboratory personnel and located at or near the point of generation.[7]

    • Ensure incompatible wastes are segregated. For example, keep organic compounds separate from oxidizing agents.[7] Use secondary containment for all liquid waste containers to prevent spills.[5]

  • Final Disposal:

    • Once the waste container is full or has been in the SAA for up to one year (for partially filled containers), arrange for a pickup by your institution's licensed hazardous waste disposal service.[7]

    • Do not mix this waste with other waste streams unless explicitly permitted by your EH&S department.

    • The most common and environmentally sound disposal method for this type of organic chemical waste is high-temperature incineration at a licensed facility.[8]

Empty Container Disposal

An empty container that held this compound must be managed carefully. If it held what is classified as an "acute hazardous waste," it must be triple-rinsed with a suitable solvent.[4] The rinsate must be collected and disposed of as hazardous waste.[4] After rinsing, deface all labels on the container before disposing of it as regular trash.[4]

Hazard Data Summary

The following table summarizes hazard information for a structurally similar compound, 1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde, which can be used as a proxy for assessing potential hazards.

Hazard CategoryHazard StatementPrecautionary Codes
Skin Corrosion/Irritation H315: Causes skin irritationP280, P302+P352, P332+P313, P362
Serious Eye Damage/Irritation H319: Causes serious eye irritationP305+P351+P338, P337+P313
Specific target organ toxicity H335: May cause respiratory irritationP261, P271, P403+P233

Data derived from safety information for the structural analog 1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde.[9]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

G start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in a Designated, Compatible Container ppe->collect is_solid Is the waste solid or liquid? collect->is_solid solid_waste Collect in Solid Hazardous Waste Container is_solid->solid_waste Solid liquid_waste Collect in Liquid Hazardous Waste Container is_solid->liquid_waste Liquid label Label Container Correctly: 'Hazardous Waste', Full Chemical Name, Hazards, Date solid_waste->label liquid_waste->label store Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment label->store pickup Arrange for Pickup by Institutional EH&S or Licensed Waste Contractor store->pickup end End: Proper Disposal via High-Temperature Incineration pickup->end

References

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Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
4-phenyl-1H-1,2,3-triazole-5-carbaldehyde
Reactant of Route 2
4-phenyl-1H-1,2,3-triazole-5-carbaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.